Trimethyl((4-nitrophenyl)ethynyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2-(4-nitrophenyl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPIXZAXKQWEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401669 | |
| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-38-8 | |
| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Trimethyl((4-nitrophenyl)ethynyl)silane CAS number 75867-38-8 properties
An In-Depth Technical Guide to Trimethyl((4-nitrophenyl)ethynyl)silane
Abstract: This document provides a comprehensive technical overview of this compound, CAS Number 75867-38-8. It is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates. This guide delves into the molecule's physicochemical properties, outlines a robust synthetic protocol, explores its core reactivity and mechanistic behavior, discusses its applications, and provides essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility in a laboratory setting.
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a specialized bifunctional reagent that serves as a cornerstone in various advanced organic syntheses. Its structure is deceptively simple, yet it offers a powerful combination of features: a trimethylsilyl (TMS)-protected alkyne and an electronically-activated aromatic ring.
The TMS group serves as a robust and selectively removable protecting group for the terminal alkyne.[1] This feature is critical in multi-step syntheses, preventing the acidic acetylenic proton from interfering with organometallic reagents or basic conditions.[2] The 4-nitrophenyl moiety, with its potent electron-withdrawing nitro group, significantly influences the reactivity of the molecule, activating the aromatic ring for nucleophilic substitution and modulating the electronic properties of the alkyne. This combination makes it a valuable precursor for creating complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and chemical biology.[3]
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is fundamental to its successful application and safe handling. The key data for this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 75867-38-8 | [4][5] |
| Molecular Formula | C₁₁H₁₃NO₂Si | [4][5] |
| Molecular Weight | 219.31 g/mol | [4][5] |
| Appearance | Light yellow to yellow solid | [6] |
| Melting Point | 96-97 °C | [6] |
| Boiling Point | 277.6 ± 32.0 °C (Predicted) | [6] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [6][7] |
| Solubility | Not specified; likely soluble in common organic solvents like THF, CH₂Cl₂, Ethyl Acetate. | [4] |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃): δ ~8.1-8.2 ppm (d, 2H, Ar-H ortho to NO₂), ~7.5-7.6 ppm (d, 2H, Ar-H meta to NO₂), ~0.25 ppm (s, 9H, Si(CH₃)₃). The distinct aromatic splitting pattern (A₂B₂) and the upfield singlet for the TMS group are key identifiers.
-
¹³C NMR (CDCl₃): Signals expected for the nine equivalent methyl carbons (~0.0 ppm), two distinct quaternary alkyne carbons (~90-105 ppm), and four aromatic carbons, including the ipso-carbon attached to the alkyne and the carbon bearing the nitro group.
-
IR (ATR): Characteristic vibrational bands expected at ~2160 cm⁻¹ (C≡C stretch, strong), ~1520 cm⁻¹ and ~1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches, very strong), and ~1250, 840 cm⁻¹ (Si-CH₃ deformations).
GHS Safety Information
This compound must be handled with appropriate care in a laboratory setting.
-
Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338.[4] It is imperative to use this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Synthesis Protocol: Sonogashira Cross-Coupling
The most direct and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[8] This palladium- and copper-co-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10]
Mechanistic Rationale
The synthesis leverages the high reactivity of aryl iodides in the palladium catalytic cycle.[8]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl iodide C-I bond.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (ethynyltrimethylsilane) and the amine base to form a copper(I) acetylide species.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired product from the palladium center, which regenerates the active Pd(0) catalyst.
The amine base (e.g., triethylamine or diisopropylamine) is crucial, serving both to neutralize the HI generated during the reaction and as a solvent or co-solvent.
Visualized Workflow: Synthesis via Sonogashira Coupling
Caption: Sonogashira coupling workflow for the synthesis of the target compound.
Step-by-Step Laboratory Protocol
Objective: To synthesize this compound from 1-iodo-4-nitrobenzene and ethynyltrimethylsilane.
Materials:
-
1-iodo-4-nitrobenzene (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a dry, oven-baked Schlenk flask, add 1-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF and anhydrous TEA (e.g., in a 2:1 ratio) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization (e.g., from hexane) or flash column chromatography on silica gel to yield the pure light yellow solid.[6]
Core Reactivity and Applications
The utility of this molecule stems from the distinct reactivity of its functional groups.
The Trimethylsilyl (TMS) Protecting Group
The TMS group is the quintessential protecting group for terminal alkynes. It is stable to a wide range of non-acidic and non-fluoride-containing reagents, including Grignard reagents, organolithiums, and many transition-metal catalysts.[2][11] However, its true power lies in the ease and selectivity of its removal.
Deprotection Protocol: A key transformation is the protiodesilylation to unmask the terminal alkyne for subsequent reactions.[1]
Objective: To deprotect this compound to yield 1-ethynyl-4-nitrobenzene.
Method A: Fluoride-Mediated (Mildest Conditions)
-
Dissolve the silylated alkyne (1.0 eq) in THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the terminal alkyne.
Method B: Base-Mediated (Cost-Effective)
-
Dissolve the silylated alkyne in a mixture of methanol and THF.
-
Add potassium carbonate (K₂CO₃, 2-3 eq) to the solution.
-
Stir vigorously at room temperature for 1-3 hours.
-
Monitor by TLC. Upon completion, filter off the solids, and concentrate the filtrate.
-
Perform a standard aqueous workup as described in Method A.
Caption: General workflow for the deprotection of the TMS-alkyne.
Application in "Click" Chemistry
Once deprotected, the resulting 1-ethynyl-4-nitrobenzene is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "Click Chemistry".[12][13] This reaction provides a highly efficient and bio-orthogonal method for forming a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[12] This has vast applications in drug discovery, bioconjugation, and materials science for linking different molecular fragments.[3]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the strategic combination of a stable, yet labile, TMS-protected alkyne and an electron-deficient aromatic system. Its synthesis via the reliable Sonogashira coupling and the straightforward protocols for its deprotection make it an accessible and powerful tool for the modern synthetic chemist. Understanding its properties, synthesis, and reactivity allows researchers to confidently integrate this reagent into complex synthetic pathways to achieve novel molecular targets.
References
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Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2841-2863. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4296099, this compound. Retrieved from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkynes. Retrieved from [Link]
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Chinese Journal of Organic Chemistry. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Trimethyl((4-nitrophenyl)ethynyl)silane via Sonogashira Coupling
Abstract
This technical guide provides a comprehensive overview of the synthesis of trimethyl((4-nitrophenyl)ethynyl)silane from 1-iodo-4-nitrobenzene and trimethylsilylacetylene, employing the Sonogashira cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic intricacies of the palladium- and copper-catalyzed reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and efficient synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process. This guide aims to be a self-validating system for the described protocol, grounded in authoritative scientific literature.
Introduction: The Significance of Aryl Alkynes and the Power of Sonogashira Coupling
Aryl alkynes are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional materials, pharmaceuticals, and complex natural products.[1][2] Their rigid, linear geometry and electron-rich triple bond make them ideal components for constructing conjugated systems with unique photophysical and electronic properties. The introduction of a trimethylsilyl (TMS) group on the alkyne offers the advantage of a protecting group that can be selectively removed under specific conditions, allowing for further functionalization.[2]
The Sonogashira cross-coupling reaction stands as one of the most robust and efficient methods for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] Developed by Kenkichi Sonogashira, this reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] Its mild reaction conditions, broad functional group tolerance, and high yields have cemented its status as an indispensable tool in the synthetic organic chemist's arsenal.[3][5]
This guide focuses on the specific application of the Sonogashira coupling to synthesize this compound, a valuable intermediate for the construction of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, on the aromatic ring can influence the reactivity of the aryl iodide and the properties of the final product.
The Sonogashira Coupling: A Mechanistic Deep Dive
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
The Dual Catalytic Cycles
The generally accepted mechanism involves the interplay of both palladium and copper catalysts, as illustrated below.[4]
Figure 1: The dual catalytic cycles of the Sonogashira coupling reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-iodo-4-nitrobenzene) in an oxidative addition step to form a Pd(II) complex. The reactivity of the aryl halide is crucial, with the bond strength decreasing in the order C-I < C-Br < C-Cl, making aryl iodides the most reactive substrates.[3]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
Formation of Copper Acetylide: The terminal alkyne (trimethylsilylacetylene) reacts with the copper(I) salt, typically CuI, in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) ion to form a copper acetylide intermediate.[4] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.
The Role of Reagents: A Causality-Driven Perspective
-
Palladium Catalyst: The heart of the reaction is the palladium catalyst. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] The latter is often preferred due to its higher stability and ease of handling. In the reaction medium, the Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst: Copper(I) iodide is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and form the copper acetylide, which then participates in the transmetalation step.[3] While copper-free Sonogashira reactions exist, the copper co-catalyst generally allows for milder reaction conditions and faster reaction rates.[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple purposes. It acts as a proton scavenger, neutralizing the hydrogen iodide formed during the reaction. It can also serve as a solvent and may play a role in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[5]
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (THF) and dimethylformamide (DMF) being common choices. The choice of solvent can influence the solubility of the reagents and the reaction temperature.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Iodo-4-nitrobenzene | 249.01 | 1.0 | 249 mg |
| Trimethylsilylacetylene | 98.22 | 1.2 | 0.17 mL (118 mg) |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.02 | 14 mg |
| Copper(I) iodide | 190.45 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | - | 5 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 10 mL |
Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Preparation of the Reaction Vessel: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with septa and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen). This is a critical step to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.[5]
-
Addition of Solvents and Reagents: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL) via syringe. Stir the mixture until all solids have dissolved. Then, add trimethylsilylacetylene (0.17 mL, 1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 1-iodo-4-nitrobenzene spot and the appearance of a new, less polar product spot indicate the progression of the reaction. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane) is typically effective.
-
Product Identification: The fractions containing the desired product can be identified by TLC. The purified product, this compound, is a yellow solid.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellow solid |
| Melting Point | 96-97 °C |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.1 (d, 2H), ~7.6 (d, 2H), ~0.3 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~147, ~133, ~129, ~123, ~102, ~99, ~0.0 |
| Yield | > 85% |
Safety and Handling Precautions
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
1-Iodo-4-nitrobenzene: Harmful if swallowed or inhaled.
-
Trimethylsilylacetylene: Highly flammable liquid and vapor.
-
Palladium Catalyst: May cause skin and eye irritation.
-
Copper(I) Iodide: Harmful if swallowed.
-
Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
Tetrahydrofuran: Highly flammable liquid and vapor. May form explosive peroxides.
-
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of this compound from 1-iodo-4-nitrobenzene and trimethylsilylacetylene. By carefully controlling the reaction conditions, particularly the maintenance of an inert atmosphere, high yields of the desired product can be achieved. This guide provides a detailed and scientifically grounded protocol that, when followed diligently, should enable researchers to successfully perform this valuable transformation. The mechanistic insights and explanations of the roles of each reagent are intended to empower the user to adapt and optimize the procedure as needed for their specific research applications.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
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PubChem. This compound. [Link]
- Liang, Y., Xie, Y. & Li, J. Recent advances in the Sonogashira reaction. Beilstein J. Org. Chem.7, 800–829 (2011).
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Crysdot LLC. This compound. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.42, 1566–1568 (2003).
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Crysdot LLC. This compound. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Trimethyl((4-nitrophenyl)ethynyl)silane
This guide provides a comprehensive overview of the spectroscopic data for Trimethyl((4-nitrophenyl)ethynyl)silane, a key intermediate in the synthesis of functionalized organic materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis and detailed spectroscopic analysis of this compound, offering insights into the experimental choices and data interpretation that are crucial for scientific integrity and reproducibility.
Introduction
This compound, with the chemical formula C₁₁H₁₃NO₂Si, is a silyl-protected alkyne that serves as a versatile building block in organic synthesis.[1] The presence of the electron-withdrawing nitro group and the synthetically adaptable trimethylsilyl group makes it a valuable precursor for the construction of more complex molecules, particularly in the fields of nonlinear optics, molecular electronics, and medicinal chemistry. The Sonogashira cross-coupling reaction is a common and efficient method for the synthesis of this and similar compounds. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent reactions and applications.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction between an aryl halide (such as 1-iodo-4-nitrobenzene) and a terminal alkyne (trimethylsilylacetylene). This palladium- and copper-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
Experimental Protocol: Sonogashira Cross-Coupling Reaction
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-iodo-4-nitrobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add 1-iodo-4-nitrobenzene (1.0 eq).
-
Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous toluene and triethylamine (2.0 eq) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene.
-
Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst in the Sonogashira reaction.
-
Copper(I) Iodide: Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Triethylamine: Triethylamine serves as a base to neutralize the hydrogen iodide formed during the reaction and also as a solvent.
-
Purification: Column chromatography is essential to remove unreacted starting materials, byproducts, and catalyst residues, ensuring the high purity of the final product.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data and Analysis
The following sections detail the expected spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.17 | Doublet (d) | 2H | Aromatic protons ortho to the nitro group |
| ~7.59 | Doublet (d) | 2H | Aromatic protons meta to the nitro group |
| ~0.28 | Singlet (s) | 9H | Trimethylsilyl (-Si(CH₃)₃) protons |
Interpretation:
-
The downfield chemical shifts of the aromatic protons (~8.17 and ~7.59 ppm) are due to the deshielding effect of the electron-withdrawing nitro group and the aromatic ring current. The protons ortho to the nitro group are more deshielded and thus appear at a lower field.
-
The characteristic singlet at ~0.28 ppm, integrating to nine protons, is indicative of the three equivalent methyl groups of the trimethylsilyl moiety.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Caption: Key proton environments in this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | C-NO₂ |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-C≡ |
| ~123 | Aromatic C-H |
| ~103 | -C≡C-Si |
| ~99 | -C≡C-Ar |
| ~ -1 | -Si(CH₃)₃ |
Interpretation:
-
The carbon atom attached to the nitro group is expected to be the most deshielded aromatic carbon.
-
The two acetylenic carbons will appear in the characteristic region for sp-hybridized carbons.
-
The trimethylsilyl carbons will be highly shielded and appear upfield, typically around or slightly below 0 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer using proton decoupling to simplify the spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2160 | Medium-Strong | C≡C stretching vibration |
| ~1595, ~1340 | Strong | Asymmetric and symmetric NO₂ stretching vibrations |
| ~1250, ~840 | Strong | Si-CH₃ bending and rocking vibrations |
| ~3100-3000 | Weak | Aromatic C-H stretching vibrations |
| ~2960-2850 | Weak | Aliphatic C-H stretching vibrations (from TMS) |
Interpretation:
-
The presence of a sharp, medium to strong absorption band around 2160 cm⁻¹ is characteristic of the carbon-carbon triple bond.
-
The strong absorptions around 1595 cm⁻¹ and 1340 cm⁻¹ are definitive for the nitro group.
-
The strong bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the trimethylsilyl group.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Possible Fragment |
| 219 | [M]⁺ (Molecular ion) |
| 204 | [M - CH₃]⁺ |
| 173 | [M - NO₂]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ at m/z 219 corresponds to the molecular weight of the compound.
-
A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical, leading to the [M - 15]⁺ peak at m/z 204.
-
The peak at m/z 73, corresponding to the trimethylsilyl cation, is a characteristic fragment for compounds containing this group.
-
Loss of the nitro group would result in a fragment at m/z 173.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio and detect them to generate the mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.
Expected UV-Vis Data (in a suitable solvent like ethanol or acetonitrile):
-
λ_max: Expected in the range of 280-320 nm.
Interpretation:
-
The absorption maximum (λ_max) is due to the π → π* electronic transition within the conjugated system of the nitrophenylacetylene moiety. The exact position of the maximum will be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution in a matched quartz cuvette over a suitable wavelength range (e.g., 200-400 nm).
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a self-validating system for the unambiguous identification and purity assessment of this important synthetic intermediate. The detailed protocols and interpretation guidelines presented in this technical guide are intended to support researchers in achieving accurate and reproducible results, thereby upholding the principles of scientific integrity.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Trimethyl((4-nitrophenyl)ethynyl)silane
Introduction
Trimethyl((4-nitrophenyl)ethynyl)silane is a bifunctional organic molecule that incorporates a trimethylsilyl (TMS) protected alkyne and a nitro-substituted aromatic ring.[1] This compound serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions where the TMS group can be selectively removed to reveal a terminal alkyne.[2] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, grounded in established spectroscopic principles and supported by experimental data.
Molecular Structure and NMR-Active Nuclei
The structural framework of this compound presents distinct chemical environments for its protons and carbons, which are readily distinguishable by NMR spectroscopy. The key structural features influencing the NMR spectra are the trimethylsilyl group, the disubstituted benzene ring, and the ethynyl linker.
Caption: Molecular structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by two main regions: the aliphatic region, dominated by the trimethylsilyl protons, and the aromatic region, which displays a characteristic pattern for a 1,4-disubstituted benzene ring.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Si(CH₃)₃ | 0.27 | Singlet | 9H | - |
| Ar-H (meta to NO₂) | 7.59 | Doublet | 2H | 7.82 |
| Ar-H (ortho to NO₂) | 8.17 | Doublet | 2H | 8.18 |
Expertise & Experience:
The trimethylsilyl protons appear as a sharp singlet at approximately 0.27 ppm. This upfield chemical shift is a hallmark of TMS groups and is attributed to the electropositive nature of silicon, which results in increased shielding of the methyl protons.[3] The integration of this signal to nine protons confirms the presence of the intact trimethylsilyl moiety.
The aromatic region exhibits two doublets, each integrating to two protons, which is consistent with a symmetrically 1,4-disubstituted benzene ring. The electron-withdrawing nitro group strongly deshields the ortho protons, causing them to resonate at a downfield chemical shift of 8.17 ppm.[4] The protons meta to the nitro group are less affected by this deshielding and therefore appear at a more upfield position of 7.59 ppm. The observed coupling constants are typical for ortho-coupling in a benzene ring.
¹³C NMR Spectrum Analysis
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Si(CH₃)₃ | ~ -0.5 |
| C≡CSi | ~ 93 |
| C≡CAr | ~ 103 |
| Ar-C (meta to NO₂) | ~ 123.6 |
| Ar-C (ortho to NO₂) | ~ 132.5 |
| Ar-C (ipso to C≡C) | ~ 130 |
| Ar-C (ipso to NO₂) | ~ 147 |
Trustworthiness:
The chemical shift of the trimethylsilyl carbons is predicted to be slightly upfield of TMS (0 ppm), a characteristic feature of this group.[5] The acetylenic carbons are anticipated to appear in the range of 90-105 ppm. The carbon attached to the silicon (C≡CSi) will be more shielded (upfield) compared to the carbon attached to the aromatic ring (C≡CAr).[5]
For the aromatic carbons, the carbon bearing the nitro group (ipso to NO₂) will be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The carbons ortho and meta to the nitro group will appear at approximately 132.5 and 123.6 ppm, respectively, based on the data for 4-nitrophenylacetylene.[3] The ipso-carbon attached to the ethynyl group is expected to be in the region of 130 ppm. Quaternary carbons, such as the ipso-carbons and the acetylenic carbons, will typically exhibit lower intensity signals in a standard proton-decoupled ¹³C NMR spectrum.[6]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
This section outlines a field-proven methodology for the preparation and NMR analysis of this compound.
Materials and Equipment:
-
This compound (solid)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
5 mm NMR tubes
-
Pasteur pipette and cotton or glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[8] CDCl₃ is a suitable solvent as the compound is soluble in it and its residual proton signal (δ ~7.26 ppm) does not overlap with the analyte signals.[9]
-
Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Sample Insertion: Carefully place the NMR tube into the spinner turbine and use a depth gauge to ensure the correct positioning for optimal shimming.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.[11]
-
Caption: Experimental workflow for NMR analysis.
Data Processing and Interpretation
Step-by-Step Data Processing:
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum through a Fourier transform.[12]
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Integration: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios.
-
Peak Picking: The precise chemical shifts of the peaks are identified.
Trustworthiness:
The processed spectra should be carefully analyzed to assign the observed signals to the corresponding nuclei in the molecule. The combination of chemical shift, multiplicity, integration (for ¹H), and comparison with data from analogous compounds provides a self-validating system for structural confirmation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and provide unambiguous confirmation of its molecular structure. The characteristic signals of the trimethylsilyl group and the 4-nitrophenyl moiety, coupled with the signals from the acetylenic carbons, allow for a complete spectral assignment. The experimental and data processing protocols outlined in this guide provide a robust framework for obtaining high-quality NMR data for this and similar small organic molecules, ensuring scientific integrity and reproducibility in research and development settings.
References
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Arde, P., Reddy, V., & Anand, R. V. (2014). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). This compound. In PubChem. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 19(48), 32266-32275. Retrieved from [Link]
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Reddit. (2020). C-NMR of substituted benzene. r/chemhelp. Retrieved from [Link]
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Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]
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James, T. L. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Keeler, J. (2005). NMR Data Processing. Retrieved from [Link]
- Al-Juaid, S. S., Eaborn, C., & He, Y. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Journal of Chemical Research, Synopses, (7), 414-415.
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American Psychological Association. (n.d.). Reference list setup. APA Style. Retrieved from [Link]
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Miyamoto, M., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]
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Purdue University. (n.d.). Reference List: Basic Rules. Purdue OWL. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Brook, M. A. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Retrieved from [Link]
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 43(8), 611-624.
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Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
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Research leap. (2019, September 1). How to write a reference list in scientific papers. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Doc Player. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
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Scientific Style and Format Online. (n.d.). Citation Quick Guide. Retrieved from [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
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Chemical Synthesis. (n.d.). 1066-54-2 Trimethylsilylacetylene C5H10Si, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]
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AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Physical and chemical properties of Trimethyl((4-nitrophenyl)ethynyl)silane
An In-Depth Technical Guide to Trimethyl((4-nitrophenyl)ethynyl)silane: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates a para-substituted nitrophenyl ring linked to a trimethylsilyl (TMS)-protected acetylene group. This unique combination of a reactive aromatic system and a versatile alkynylsilane moiety makes it a valuable building block for the synthesis of complex organic molecules. For researchers in materials science and drug discovery, this compound serves as a key intermediate, enabling access to a wide array of derivatives, including conjugated polymers, nonlinear optical materials, and precursors to pharmacologically active agents. The TMS group provides crucial protection for the terminal alkyne, allowing for selective reactions at other sites, while the nitro group offers a handle for further functionalization, most commonly through reduction to an amine. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, synthesis, and handling, grounded in established scientific principles to empower researchers in its effective application.
Molecular Structure and Identifiers
The molecular architecture consists of a planar 4-nitrophenyl group, which imparts significant electronic and steric influence, connected via a rigid ethynyl linker to a sterically bulky but chemically labile trimethylsilyl group.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | trimethyl-[2-(4-nitrophenyl)ethynyl]silane[1][2] |
| CAS Number | 75867-38-8[2] |
| Molecular Formula | C₁₁H₁₃NO₂Si[1][2][3] |
| Molecular Weight | 219.31 g/mol [1][2][3] |
| Synonyms | 1-Nitro-4-[2-(trimethylsilyl)ethynyl]benzene, 4-Nitrophenyltrimethylsilylacetylene, 1-(4-nitrophenyl)-2-trimethylsilylacetylene[2] |
Physical and Spectroscopic Properties
The physical state and spectroscopic signature of a compound are direct consequences of its molecular structure. The planar, polar nitrophenyl group and the overall molecular symmetry contribute to its crystalline nature and distinct spectral characteristics.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 96-97 °C | [3] |
| Boiling Point | 277.6 ± 32.0 °C (Predicted) | [3] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [3][4] |
Spectroscopic Profile
While specific experimental spectra are proprietary, the expected spectroscopic features can be reliably predicted based on the compound's functional groups. This analysis is crucial for reaction monitoring and structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.
-
~0.25 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the trimethylsilyl (TMS) group. Its upfield shift is characteristic of protons on a silicon atom.
-
~7.6 ppm (doublet, 2H) & ~8.2 ppm (doublet, 2H): These signals represent the four aromatic protons. Due to the strong electron-withdrawing nature of the nitro group and the para-substitution pattern, the aromatic region will display a classic AA'BB' system, which often resolves into two distinct doublets. The protons ortho to the nitro group are significantly deshielded and appear further downfield (~8.2 ppm) compared to those meta to it (~7.6 ppm).
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework.
-
~0 ppm: The methyl carbons of the TMS group.
-
~95-105 ppm: Two signals for the sp-hybridized acetylenic carbons.
-
~123-150 ppm: Four signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield due to strong deshielding.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the key functional groups.
-
~2160 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡C (alkyne) stretch.
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Two strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These are highly characteristic and confirm the presence of the nitro functionality.
-
~1250 cm⁻¹ and ~840 cm⁻¹: Strong bands associated with the Si-CH₃ symmetric deformation and rocking vibrations of the TMS group.
-
-
UV-Visible Spectroscopy: The electronic spectrum is dominated by the π-conjugated system of the 4-nitrophenylacetylene chromophore. An intense absorption band (λ_max) is expected in the UV region, likely around 290-320 nm, corresponding to a π → π* electronic transition. The nitro group's presence extends the conjugation and shifts the absorption to a longer wavelength compared to unsubstituted phenylacetylene.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional domains: the silyl-protected alkyne, the nitroaromatic ring, and the C-Si bond. This trifecta of reactivity allows for a modular approach to synthesis.
Stability and Handling
The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents to prevent unwanted side reactions.[1] It is incompatible with strong oxidizing agents and upon decomposition, can release carbon, nitrogen, and silicon oxides.[1] For long-term storage, refrigeration (2-8°C) in an inert atmosphere is recommended to maintain purity.[3][4]
Key Reactions
-
Desilylation (Deprotection of the Alkyne): The TMS group serves as a protecting group for the acidic terminal alkyne proton. Its removal is a cornerstone of this compound's utility, unmasking the terminal alkyne for subsequent reactions. This is typically achieved under mild conditions using a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[5] The choice of fluoride source is critical; while TBAF is common, CsF is often preferred in larger-scale syntheses due to its lower cost and simpler workup.[5]
-
Sonogashira Cross-Coupling: As a protected alkyne, this molecule is a key substrate for Sonogashira coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] The reaction can be performed in two ways:
-
Post-Desilylation: The compound is first deprotected to yield 4-ethynylnitrobenzene, which is then coupled with a different aryl/vinyl halide.
-
Direct Coupling (Sila-Sonogashira): Under certain conditions, particularly with CsF mediation, the desilylation and coupling can occur in a single pot, avoiding the isolation of the potentially volatile terminal alkyne.[5] This one-pot method is highly efficient and tolerant of various functional groups.
-
-
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amino group (-NH₂). This transformation is fundamental in drug development, as anilines are precursors to a vast number of pharmaceuticals.[8] Standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), can be employed to produce Trimethyl((4-aminophenyl)ethynyl)silane, a highly valuable bifunctional building block.
Caption: Key reactivity pathways for the title compound.
Synthesis Protocol: Sonogashira Coupling
The most common and efficient synthesis of this compound is via a Sonogashira cross-coupling reaction. The following protocol provides a representative methodology.
Rationale of Reagents
-
4-Iodonitrobenzene: The aryl halide partner. An iodide is used for its high reactivity in the oxidative addition step of the catalytic cycle.
-
(Trimethylsilyl)acetylene: The alkyne source.
-
Pd(PPh₃)₂Cl₂ (or similar Pd catalyst): The primary palladium catalyst that facilitates the C-C bond formation.
-
Copper(I) Iodide (CuI): The co-catalyst. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is often the rate-determining step.[6]
-
Triethylamine (TEA) or Diisopropylamine (DIPA): Acts as both the solvent and the base. It neutralizes the HI generated during the reaction, preventing side reactions and regenerating the active catalyst.
-
Triphenylphosphine (PPh₃): An optional ligand to stabilize the palladium catalyst and prevent its precipitation as palladium black.
Experimental Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodonitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous triethylamine (solvent) via syringe.
-
Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature (or with gentle heating to ~40-50°C to increase the rate) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst and amine salts. Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.
Caption: Workflow for the synthesis via Sonogashira coupling.
Applications in Research and Drug Development
The strategic placement of the nitro and protected alkyne groups makes this compound a powerful intermediate.
-
Medicinal Chemistry: The 4-nitrophenyl moiety is a structural alert in many bioactive molecules.[8] By reducing the nitro group to an amine, chemists can access an aniline derivative that is primed for amide coupling, sulfonamide formation, or diazotization, opening the door to a wide range of potential drug candidates. The rigid alkyne linker can be used as a scaffold to orient pharmacophores in a specific 3D space for optimal receptor binding.
-
Materials Science: The fully conjugated diarylacetylene system, accessible after desilylation and a second Sonogashira coupling, is a core structure in organic electronics. These materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as nonlinear optical (NLO) materials.
-
Click Chemistry: After desilylation, the resulting terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the efficient construction of 1,2,3-triazole-linked structures, which are widely used in bioconjugation and drug discovery.
Safety and Handling
As a research chemical, this compound must be handled with appropriate care, following standard laboratory safety protocols.
Table 3: GHS Hazard Information
| Pictogram | Code | Hazard Statement | Source(s) |
| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [3][4] |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[9]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
References
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline. Retrieved from [Link]
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A Comprehensive Technical Guide to N-(4-trimethylsilyloxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Silylated Analgesic
In the landscape of pharmaceutical analysis and synthetic chemistry, derivatization techniques are paramount for enhancing the physicochemical properties of molecules. This guide focuses on a significant derivative of the widely used analgesic, paracetamol (acetaminophen): N-(4-trimethylsilyloxyphenyl)acetamide , a compound with the chemical formula C11H13NO2Si. The introduction of a trimethylsilyl (TMS) group to the paracetamol structure fundamentally alters its volatility and thermal stability, making it particularly amenable to analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of N-(4-trimethylsilyloxyphenyl)acetamide. We will delve into the intricacies of its synthesis, the nuances of its characterization, and its critical applications in modern analytical science. By understanding the core principles behind the silylation of paracetamol, researchers can leverage this knowledge for the robust and sensitive quantification of this ubiquitous drug in various matrices.
Molecular Identity and Physicochemical Properties
The formal IUPAC name for the mono-silylated derivative of paracetamol is N-(4-trimethylsilyloxyphenyl)acetamide .[1] This nomenclature clearly defines the structural modification: a trimethylsilyl group (₃) attached to the oxygen atom of the phenolic hydroxyl group of paracetamol.
A summary of its key computed properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₂Si | PubChem[1] |
| Molecular Weight | 223.34 g/mol | PubChem[1] |
| IUPAC Name | N-(4-trimethylsilyloxyphenyl)acetamide | PubChem[1] |
| InChIKey | OKGLOYGZHPISAT-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)O(C)C | PubChem[1] |
Synthesis of N-(4-trimethylsilyloxyphenyl)acetamide: The Silylation Reaction
The synthesis of N-(4-trimethylsilyloxyphenyl)acetamide is achieved through a silylation reaction, a cornerstone of derivatization in chemical analysis.[2] This process involves the replacement of the active hydrogen of the phenolic hydroxyl group in paracetamol with a trimethylsilyl (TMS) group.
The Rationale Behind Silylation
The primary motivation for converting paracetamol to its TMS derivative is to enhance its suitability for gas chromatography (GC). Paracetamol in its native form is a polar and relatively non-volatile compound, making it challenging to analyze directly by GC without significant peak tailing and potential thermal degradation. Silylation effectively masks the polar hydroxyl group, leading to a derivative that is:
-
More Volatile: The TMS ether is significantly more volatile than the parent phenol, allowing it to be readily vaporized in the GC injector.
-
More Thermally Stable: The silylated compound is less prone to decomposition at the high temperatures employed in GC.
-
Less Polar: Reduced polarity minimizes interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks.
Mechanism of Silylation
The silylation of phenols, such as paracetamol, with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) proceeds through a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. This is generally considered an SN2-type reaction at the silicon center. The reaction is facilitated by a good leaving group on the silylating agent.[2]
Experimental Protocol: A Generalized Approach
While numerous variations exist, a typical laboratory-scale synthesis for the preparation of N-(4-trimethylsilyloxyphenyl)acetamide for analytical purposes involves the following steps. This protocol is a generalized procedure based on common silylation techniques.
Materials:
-
Paracetamol (acetaminophen)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst
-
A suitable solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
-
Reaction vial with a screw cap and septum
-
Heating block or water bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of paracetamol (typically 1-10 mg) into a clean, dry reaction vial. If the paracetamol is in an aqueous solution, it must be evaporated to complete dryness, as silylating reagents are highly sensitive to moisture.
-
Solvent Addition: Dissolve the paracetamol in a minimal amount of an appropriate anhydrous solvent.
-
Addition of Silylating Agent: Under an inert atmosphere to exclude moisture, add an excess of the silylating agent (BSTFA with 1% TMCS). A molar ratio of at least 2:1 of the silylating agent to the active hydrogen in paracetamol is recommended to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and heat the mixture. A common condition is heating at 60-70°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific conditions and solvent used.
-
Completion and Analysis: After cooling to room temperature, the reaction mixture can be directly analyzed by GC-MS. The excess silylating reagent and its byproducts are typically volatile and will elute early in the chromatogram, minimizing interference with the analyte peak.
Self-Validation: To ensure the completeness of the reaction, a time-course study can be performed, analyzing aliquots at different time points until the peak area of the derivatized paracetamol remains constant. The absence of the underivatized paracetamol peak in the chromatogram is also an indicator of a complete reaction.
Analytical Characterization
The successful synthesis of N-(4-trimethylsilyloxyphenyl)acetamide is confirmed through various analytical techniques, with mass spectrometry being the most definitive.
Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the primary tool for both the identification and quantification of silylated paracetamol. In the mass spectrum of N-(4-trimethylsilyloxyphenyl)acetamide, characteristic fragmentation patterns are observed. The molecular ion peak ([M]⁺) is expected at m/z 223. The spectrum also typically shows a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) and other fragment ions characteristic of the trimethylsilyl group and the aromatic structure. The PubChem database lists significant peaks in the GC-MS spectrum at m/z values of 223, 181, 166, and 152.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution NMR data for N-(4-trimethylsilyloxyphenyl)acetamide is not widely available in public databases, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the trimethylsilyl group at approximately 0.2-0.3 ppm. The aromatic protons would appear as two doublets in the range of 6.8-7.5 ppm. A singlet for the acetyl methyl protons would be expected around 2.1 ppm, and a broad singlet for the amide proton (N-H) would also be present.
-
¹³C NMR: The spectrum would feature a signal for the methyl carbons of the TMS group near 0 ppm. The aromatic carbons would resonate in the region of 115-155 ppm. The acetyl methyl carbon would appear around 24 ppm, and the carbonyl carbon of the amide group would be observed further downfield, typically above 168 ppm.
Applications in Research and Development
The primary and most critical application of N-(4-trimethylsilyloxyphenyl)acetamide is in the quantitative analysis of paracetamol in various biological and environmental samples.
Therapeutic Drug Monitoring and Toxicology
In clinical and forensic toxicology, accurate measurement of paracetamol levels in biological fluids like blood, plasma, and urine is crucial for managing overdoses and for therapeutic drug monitoring. GC-MS methods employing silylation offer high sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites.[3] The derivatization to N-(4-trimethylsilyloxyphenyl)acetamide is a key step in many of these validated analytical methods.
Environmental Monitoring
Paracetamol is frequently detected as a contaminant in wastewater and surface water due to its widespread use. Environmental scientists rely on sensitive analytical methods to monitor its presence and fate in the environment. GC-MS following silylation is a robust technique for the trace-level quantification of paracetamol in complex environmental matrices.
Pharmaceutical Quality Control
In pharmaceutical manufacturing, ensuring the purity and potency of drug formulations is essential. While HPLC is more commonly used for routine quality control of paracetamol, GC-MS can be employed as a complementary or alternative technique, particularly for stability studies and the identification of impurities.
Conclusion: A Vital Tool in Chemical Analysis
N-(4-trimethylsilyloxyphenyl)acetamide, the mono-silylated derivative of paracetamol, represents a crucial chemical entity in the field of analytical chemistry. Its synthesis through a straightforward silylation reaction transforms the parent drug into a form that is ideal for sensitive and reliable analysis by GC-MS. This technical guide has provided a comprehensive overview of its identity, synthesis, characterization, and applications. For researchers and professionals in drug development and analysis, a thorough understanding of this derivative and the principles of silylation is indispensable for achieving accurate and robust analytical outcomes. The continued application of this derivatization strategy will undoubtedly facilitate further research in clinical toxicology, environmental science, and pharmaceutical quality control.
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An In-depth Technical Guide on the Role of the Nitro Group in Trimethyl((4-nitrophenyl)ethynyl)silane Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pivotal role the nitro group plays in the reactivity of Trimethyl((4-nitrophenyl)ethynyl)silane. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, profoundly influences the electronic properties of the entire molecule.[1] This guide will dissect the resulting modulation of the ethynyl moiety's reactivity, exploring its implications in a variety of synthetic transformations. Key reaction classes, including cycloaddition, cross-coupling, and nucleophilic addition reactions, will be examined in detail. Furthermore, the strategic importance of the nitro group as a versatile functional handle for downstream modifications will be highlighted, underscoring the compound's utility in the synthesis of advanced materials and pharmaceutical agents.[2]
Introduction: The Molecular Architecture and Electronic Landscape
This compound, with the chemical formula C11H13NO2Si, is a bifunctional molecule featuring a trimethylsilyl-protected alkyne and a nitro-substituted aromatic ring.[3] The confluence of these functionalities results in a unique reactivity profile, largely dictated by the powerful electronic influence of the para-nitro group.
The nitro group is a strong electron-withdrawing group, a characteristic that defines the reactivity of the entire scaffold.[1] It deactivates the phenyl ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. More critically for the context of this guide, it significantly modulates the electronic character of the ethynyl group.
Caption: Influence of the nitro group on the reactivity of the alkyne.
The Nitro Group's Influence on Key Reaction Classes
The electron-deficient nature of the alkyne in this compound, induced by the nitro group, governs its participation in a range of chemical reactions.
Cycloaddition Reactions
The electron-withdrawing nitro group significantly impacts the molecule's behavior in cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions.
-
[3+2] Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example.[4][5] The electron-deficient alkyne in this compound readily reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a powerful tool for bioconjugation and materials science.[5]
-
[4+2] Cycloaddition (Diels-Alder Reactions): While less common for simple alkynes, electron-deficient alkynes can participate as dienophiles in Diels-Alder reactions.[6][7] The presence of the nitro group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes.
Caption: Workflow for the CuAAC (Click) reaction.
Cross-Coupling Reactions
The trimethylsilyl group serves as a valuable protecting group for the terminal alkyne, particularly in Sonogashira cross-coupling reactions.[8][9] This allows for the selective coupling of an aryl or vinyl halide at another position in a molecule without interference from the alkyne. The nitro group's electron-withdrawing nature can influence the reaction kinetics, though the primary reactivity is at the C-X bond being coupled.
Following the desired coupling, the trimethylsilyl group can be selectively removed under mild conditions (e.g., using a fluoride source like TBAF or a base like K2CO3) to liberate the terminal alkyne for further transformations.[10]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine).
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Nucleophilic Addition Reactions
The polarization of the carbon-carbon triple bond by the nitro group makes the alkyne susceptible to nucleophilic attack. The β-carbon (the one closer to the phenyl ring) becomes more electrophilic. This enhanced electrophilicity facilitates the addition of various nucleophiles across the triple bond.
The Nitro Group as a Synthetic Handle
Beyond its influence on the alkyne's reactivity, the nitro group itself is a versatile functional group that can be transformed into other functionalities, significantly expanding the synthetic utility of this compound.
Reduction to an Amine
The most common transformation of the nitro group is its reduction to an amine. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.[11][12]
| Reducing Agent | Selectivity | Conditions |
| H₂, Pd/C | Can also reduce alkynes | Typically requires pressure |
| SnCl₂·2H₂O | Generally selective for the nitro group[13] | Acidic conditions |
| Fe/HCl or Fe/NH₄Cl | Often selective for the nitro group | Acidic or neutral conditions |
| Sodium Dithionite (Na₂S₂O₄) | Mild and often selective | Aqueous or mixed aqueous/organic solvents |
Experimental Protocol: Reduction of the Nitro Group with SnCl₂·2H₂O
-
Dissolution: Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Basification and Extraction: After completion, cool the reaction mixture and carefully basify with a concentrated solution of sodium hydroxide or sodium bicarbonate to precipitate tin salts. Extract the product with an organic solvent.
-
Purification: Purify the resulting aniline derivative by column chromatography.
The resulting amino group can then be used in a wide array of subsequent reactions, including amide bond formation, diazotization, and the synthesis of various heterocyclic compounds.
Caption: Synthetic utility of the nitro group as a precursor to an amine.
Applications in Drug Development and Materials Science
The unique reactivity profile of this compound makes it a valuable building block in several scientific domains.
-
Drug Development: The ability to introduce a triazole ring via click chemistry is widely used in medicinal chemistry for lead optimization and the synthesis of bioactive molecules.[5] Furthermore, the conversion of the nitro group to an amine provides a key intermediate for the synthesis of a wide range of pharmaceutical compounds.[2] Nitro-containing compounds themselves have been utilized in various pharmaceuticals.[2]
-
Materials Science: The rigid, linear structure of the phenylacetylene core, combined with the potential for polymerization through the alkyne or functionalization via the nitro/amino group, makes this molecule an attractive monomer for the synthesis of conjugated polymers.[14] These materials often exhibit interesting photophysical and electronic properties, with applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics.[14][15] Substituted polyacetylenes are also explored for applications in gas and liquid separation membranes.[16]
Conclusion
The nitro group in this compound is not a passive substituent but rather a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing nature activates the alkyne for a range of important synthetic transformations, including cycloadditions and nucleophilic additions. Concurrently, the nitro group serves as a versatile synthetic handle, readily convertible to an amino group, thereby opening up a vast landscape of subsequent chemical modifications. This dual role solidifies the position of this compound as a valuable and versatile building block for the synthesis of complex molecules in drug discovery and advanced materials. A thorough understanding of the electronic effects imparted by the nitro group is paramount for any researcher aiming to exploit the full synthetic potential of this compound.
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The Influence of Electron-Withdrawing Groups on the Chemistry of Ethynyl Silanes: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the profound effects that electron-withdrawing groups (EWGs) exert on the electronic structure, reactivity, and spectroscopic properties of ethynyl silanes. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the synthesis of these functionalized building blocks, elucidates the underlying principles governing their chemical behavior, and highlights their burgeoning applications, particularly in the realm of drug discovery and development. Through a synthesis of established literature and field-proven insights, this guide aims to equip the reader with a robust understanding of how to strategically employ electron-deficient ethynyl silanes to advance their research endeavors.
Introduction: The Ethynyl Silane Moiety as a Versatile Synthetic Linchpin
Ethynyl silanes, compounds featuring a carbon-carbon triple bond directly attached to a silicon atom, have emerged as indispensable tools in modern organic synthesis. The silyl group serves a dual purpose: it acts as a sterically bulky and electronically tunable protecting group for the terminal alkyne, and it can be readily transformed into a variety of other functional groups, including a proton, halogens, or metallic species.[1] This versatility has rendered silylacetylenes invaluable intermediates in cross-coupling reactions, natural product synthesis, and the construction of complex molecular architectures.[1][2]
The introduction of electron-withdrawing substituents onto the ethynyl silane framework dramatically alters its chemical personality. By depleting electron density from the π-system of the alkyne, these groups render the molecule more susceptible to nucleophilic attack and modify its behavior in pericyclic reactions. This guide will systematically dissect these electronic perturbations and their synthetic consequences.
Synthesis of Electron-Deficient Ethynyl Silanes
The preparation of ethynyl silanes bearing electron-withdrawing groups can be achieved through several strategic approaches. The choice of method often depends on the nature of the EWG and the desired substitution pattern.
Silylation of Pre-functionalized Terminal Alkynes
A common and straightforward method involves the deprotonation of a terminal alkyne already bearing an electron-withdrawing group, followed by quenching with a suitable silyl halide.
Experimental Protocol: Synthesis of Ethyl (Trimethylsilyl)propiolate [3][4]
This protocol details the one-step synthesis of ethyl (trimethylsilyl)propiolate, a versatile building block in organic synthesis.
-
Materials:
-
Ethyl propiolate
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Dry benzene
-
-
Procedure:
-
To a solution of ethyl propiolate in dry benzene, add triethylamine.
-
Slowly add chlorotrimethylsilane to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the triethylammonium chloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to afford pure ethyl (trimethylsilyl)propiolate.
-
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful means to construct electron-deficient ethynyl silanes from appropriately substituted haloarenes or haloalkenes and a silylated acetylene.
Caption: Sonogashira coupling for the synthesis of electron-deficient ethynyl silanes.
The Electronic Landscape of Functionalized Ethynyl Silanes
The introduction of an EWG significantly perturbs the electronic distribution within the ethynyl silane molecule. This is primarily due to the inductive (-I) and/or resonance (-M) effects of the substituent, which withdraw electron density from the carbon-carbon triple bond.
Spectroscopic Manifestations of Electron Withdrawal
The electronic effects of EWGs are readily observable through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The acetylenic carbons in electron-deficient ethynyl silanes experience a downfield shift (deshielding) compared to their unsubstituted counterparts. This is a direct consequence of the reduced electron density around these nuclei. For instance, in a study of para-substituted phenylacetylenes, a linear correlation was observed between the ¹³C chemical shift of the terminal acetylenic carbon and the Hammett substituent constant (σ), with electron-withdrawing groups causing a significant downfield shift.[5]
-
²⁹Si NMR: The silicon nucleus is also sensitive to the electronic environment. Electron-withdrawing groups on the acetylenic fragment generally lead to a downfield shift in the ²⁹Si NMR spectrum, although the effect is also influenced by the substituents on the silicon atom itself.[6][7]
-
-
Infrared (IR) Spectroscopy:
-
The C≡C stretching vibration in the IR spectrum of ethynyl silanes is influenced by the attached EWG. Typically, the frequency of this vibration increases with the electron-withdrawing nature of the substituent. The intensity of the C≡C stretching band may also be affected.
-
| Substituent (on Phenyl Ring) | ¹³C NMR (C≡) δ (ppm) | ²⁹Si NMR (SiMe₃) δ (ppm) | IR (νC≡C) (cm⁻¹) |
| -H | ~83 | ~-18 | ~2150 |
| -Br | ~84 | ~-17.5 | ~2155 |
| -CN | ~86 | ~-17 | ~2160 |
| -NO₂ | ~88 | ~-16.5 | ~2165 |
| Note: The values presented are approximate and can vary depending on the specific molecule and solvent. |
Frontier Molecular Orbital (FMO) Analysis
Computational chemistry provides a powerful lens through which to visualize the electronic effects of EWGs. Frontier Molecular Orbital (FMO) theory is particularly insightful. The introduction of an EWG lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the ethynyl silane.[8] The lowering of the LUMO energy is particularly significant as it renders the molecule a better electron acceptor, thereby enhancing its reactivity towards nucleophiles and in certain cycloaddition reactions.
Caption: FMO energy level changes upon introduction of an EWG.
Reactivity of Electron-Deficient Ethynyl Silanes
The altered electronic landscape of EWG-substituted ethynyl silanes translates into a distinct and synthetically valuable reactivity profile.
Cycloaddition Reactions
Ethynyl silanes bearing EWGs are excellent dienophiles in Diels-Alder reactions. The lowered LUMO energy of the silylalkyne enhances the interaction with the HOMO of the diene, often leading to increased reaction rates and high regioselectivity.[2][9]
Experimental Protocol: Diels-Alder Reaction of Ethyl (Trimethylsilyl)propiolate with Cyclopentadiene [10]
This protocol outlines a typical Diels-Alder cycloaddition.
-
Materials:
-
Ethyl (trimethylsilyl)propiolate
-
Freshly cracked cyclopentadiene
-
Dichloromethane (or other suitable solvent)
-
-
Procedure:
-
Dissolve ethyl (trimethylsilyl)propiolate in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting cycloadduct can be purified by column chromatography on silica gel.
-
Nucleophilic Addition Reactions
The electron-deficient nature of the alkyne makes these ethynyl silanes susceptible to nucleophilic attack. A prominent example is the Michael addition, where a soft nucleophile adds to the β-carbon of the α,β-unsaturated system.[11][12]
Caption: General mechanism of a Michael addition to an electron-deficient ethynyl silane.
The regioselectivity of the nucleophilic addition is governed by the electronic bias imposed by the EWG and the silyl group. Generally, the nucleophile attacks the carbon atom β to the EWG.
Desilylation Reactions
The silicon-carbon bond in ethynyl silanes can be cleaved under various conditions. In electron-deficient systems, this desilylation can sometimes be facilitated, providing a route to functionalized terminal alkynes. Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are commonly employed for this transformation.[13][14]
Applications in Drug Development
The unique properties of electron-deficient ethynyl silanes make them attractive scaffolds in medicinal chemistry. The rigid, linear geometry of the ethynyl group can serve as a linker or a pharmacophoric element, while the electronic modifications introduced by the EWG can fine-tune binding affinities and pharmacokinetic properties.
A notable example is the kinase inhibitor Ponatinib , which is used to treat chronic myeloid leukemia (CML). The synthesis of Ponatinib involves the use of a trimethylsilylethynyl intermediate which is subsequently coupled to a heterocyclic core.[1][13] The ethynyl group plays a crucial role in positioning the molecule within the kinase active site.[2]
Caption: Workflow for incorporating ethynyl silanes into drug discovery.
Conclusion
The strategic placement of electron-withdrawing groups on ethynyl silanes provides a powerful handle to modulate their electronic properties and reactivity. This guide has outlined the key synthetic methodologies for accessing these valuable compounds, provided a framework for understanding their electronic structure through spectroscopic and computational lenses, and detailed their characteristic reactivity in cycloaddition and nucleophilic addition reactions. The growing importance of these motifs in drug discovery underscores the need for a thorough understanding of their chemical behavior. It is our hope that this technical guide will serve as a valuable resource for scientists seeking to harness the synthetic potential of electron-deficient ethynyl silanes in their research programs.
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Oikawa, H., & Tokiwano, T. (2004). Chemistry and biology of biosynthetic Diels-Alder reactions. Journal of the American Chemical Society, 126(43), 13844-13852. [Link]
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Harris, R. K., & Packer, K. J. (1987). High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane. Journal of the Chemical Society, Chemical Communications, (23), 1781-1783. [Link]
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Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(3-4), 431-436. [Link]
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ResearchGate. (n.d.). A DFT study of structural-stability, Mulliken charges, MEP, FMO, and NLO properties of trans alkenyl substituted chalcones conformers: theoretical study. Retrieved from [Link]
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Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]
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Gvishi, R., & Reisfeld, R. (1991). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Langmuir, 7(11), 2577-2582. [Link]
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Vallet-Regí, M., Colilla, M., & González, B. (2011). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics, 3(4), 805-822. [Link]
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ResearchGate. (n.d.). Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]
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National Institutes of Health. (n.d.). Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). 79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2024, September 29). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
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Semantic Scholar. (2002, May 3). 29Si NMR chemical shifts of silane derivatives. Retrieved from [Link]
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MDPI. (n.d.). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Decomplexation and desilylation of the obtained complexes using CAN and TBAF. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, March 25). Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. Retrieved from [Link]
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National Institutes of Health. (2023, July 8). Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. Retrieved from [Link]
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Organic Syntheses. (n.d.). (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Retrieved from [Link]
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Key reactive sites on the Trimethyl((4-nitrophenyl)ethynyl)silane molecule
An In-Depth Technical Guide to the Key Reactive Sites of Trimethyl((4-nitrophenyl)ethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly versatile synthetic intermediate, prized for its unique combination of functional groups that offer orthogonal reactivity. Its structure, featuring a trimethylsilyl (TMS)-protected alkyne directly conjugated to an electron-deficient nitrophenyl ring, provides chemists with a powerful tool for constructing complex molecular architectures. Understanding the distinct reactivity of each component is paramount to harnessing its full synthetic potential in fields ranging from medicinal chemistry to materials science.
This guide provides a detailed exploration of the three primary reactive zones of the molecule: the C-Si bond of the silyl group, the carbon-carbon triple bond of the ethynyl moiety, and the nitro-substituted aromatic ring. We will delve into the causality behind the observed reactivity, present field-proven experimental protocols, and illustrate key transformations to provide a comprehensive operational understanding.
Stability and Storage of Trimethyl((4-nitrophenyl)ethynyl)silane: A Technical Guide
This guide provides an in-depth analysis of the stability and optimal storage conditions for Trimethyl((4-nitrophenyl)ethynyl)silane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a nitroaromatic system and a trimethylsilyl-protected alkyne. This unique structure makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions and the development of novel materials and pharmaceutical intermediates. However, the very features that impart its synthetic utility also present specific challenges regarding its stability and storage. The electron-withdrawing nitro group can influence the molecule's thermal stability, while the silicon-carbon bond of the alkynylsilane moiety is susceptible to certain chemical conditions. A thorough understanding of these properties is paramount to its effective use in research and development.
Core Stability Profile
Based on available safety data, this compound is considered stable under recommended storage and handling conditions. However, its stability is contingent on controlling specific environmental factors. The primary degradation pathways to consider are thermal decomposition, hydrolysis, and photodegradation.
Quantitative Data Summary
For ease of reference, the key physical and storage parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂Si | |
| Molecular Weight | 219.31 g/mol | |
| Melting Point | 96-97°C | |
| Boiling Point | 277.6 ± 32.0°C at 760 mmHg | |
| Recommended Storage | 2-8°C |
Key Factors Influencing Stability and Recommended Storage Protocols
To ensure the long-term integrity of this compound, the following storage and handling protocols are recommended, grounded in an understanding of the potential degradation mechanisms.
Temperature: The Primary Determinant of Long-Term Stability
Core Insight: While generally stable at ambient temperatures for short periods, the presence of the nitroaromatic group necessitates caution regarding thermal stress. Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.
Recommended Protocol:
-
Long-term Storage: Store at 2-8°C in a refrigerator. This temperature range is optimal for minimizing the risk of thermal degradation over extended periods.
-
Handling in the Laboratory: For routine laboratory use, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis.
Moisture: The Silent Threat of Hydrolysis
Core Insight: The trimethylsilyl (TMS) group, while a robust protecting group in many synthetic contexts, can be susceptible to hydrolysis, particularly in the presence of acid or base, to yield the corresponding terminal alkyne. The presence of atmospheric moisture can facilitate this process over time.
Recommended Protocol:
-
Container Integrity: Always store the compound in a tightly sealed container to minimize exposure to atmospheric moisture.
-
Inert Atmosphere: For utmost stability, especially for long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: When preparing solutions, use anhydrous solvents to prevent hydrolysis.
Light: Mitigating the Risk of Photodegradation
Core Insight: Nitroaromatic compounds can be sensitive to ultraviolet (UV) light, which can induce photochemical reactions and degradation.
Recommended Protocol:
-
Protection from Light: Store the container in a dark location or use an amber-colored vial to protect the compound from light.
Chemical Incompatibility: Avoiding Reactive Hazards
Core Insight: The primary chemical incompatibility for this compound is with strong oxidizing agents. Contact with these substances can lead to vigorous and potentially hazardous reactions.
Recommended Protocol:
-
Segregated Storage: Store the compound away from strong oxidizing agents.
The logical relationship for maintaining the stability of this compound can be visualized as follows:
Caption: Logical workflow for ensuring compound stability.
Self-Validating System for Stability Assessment
To ensure the integrity of your sample of this compound, especially after prolonged storage or if there are concerns about handling, a self-validating analytical protocol is essential. This involves periodic analysis to detect any potential degradation products.
Potential Degradation Pathways
The two primary degradation pathways that can be monitored are:
-
Hydrolysis of the Silyl Group: This results in the formation of 4-ethynylnitrobenzene.
-
Decomposition of the Nitroaromatic Moiety: This can lead to a variety of byproducts, often colored, arising from complex reaction cascades.
A visual representation of the primary hydrolytic degradation is provided below:
Caption: Hydrolytic degradation of this compound.
Experimental Protocol for Stability Assessment
This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) for the routine assessment of compound purity.
Objective: To quantify the purity of this compound and detect the presence of the primary hydrolysis product, 4-ethynylnitrobenzene.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of a reference standard of this compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.
-
If available, prepare a similar stock solution of the potential degradation product, 4-ethynylnitrobenzene.
-
-
Sample Preparation:
-
Prepare a sample solution of the stored this compound at the same concentration as the standard.
-
-
HPLC Conditions (starting point, may require optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
-
-
Analysis:
-
Inject the reference standard to determine its retention time.
-
Inject the sample solution.
-
Compare the chromatograms. The appearance of a new peak corresponding to the retention time of 4-ethynylnitrobenzene (or any other significant new peak) indicates degradation.
-
Calculate the purity of the sample by peak area percentage.
-
The workflow for this stability assessment is illustrated below:
Caption: HPLC workflow for stability assessment.
Conclusion
The stability of this compound is robust when appropriate storage and handling procedures are followed. The key to preserving its integrity lies in the stringent control of temperature (storage at 2-8°C), exclusion of moisture and light, and avoidance of chemical incompatibilities, particularly strong oxidizing agents. By implementing the recommended protocols and utilizing the self-validating stability assessment method, researchers can be confident in the quality and reliability of this important chemical building block for their scientific endeavors.
References
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PubChem Compound Summary for CID 4296099, this compound. National Center for Biotechnology Information. [Link]
-
Frontiers in Environmental Science. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. [Link]
-
Gelest. (2017). Cross-Coupling of Alkynylsilanes. [Link]
-
Bannykh, A., & Pihko, P. M. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26(7), 1991–1995. [Link]
-
Organic Chemistry Portal. Alkynylsilane synthesis. [Link]
-
ResearchGate. (2020). Synthesis of alkynes 11 a,b and 12 a,b. [Link]
-
ResearchGate. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. [Link]
-
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
-
MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]
- Carl ROTH. (2021
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling Featuring Trimethyl((4-nitrophenyl)ethynyl)silane
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone in the edifice of modern organic synthesis.[1] Its remarkable reliability and functional group tolerance have cemented its role in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science landscapes.[1] This reaction facilitates the formation of a crucial C(sp²)-C(sp) bond, enabling the synthesis of conjugated enynes and arylalkynes which are prevalent motifs in a myriad of biologically active compounds and advanced organic materials.[1]
The significance of the Sonogashira coupling is particularly pronounced in drug discovery and development. The introduction of the rigid alkynyl linker can profoundly influence the conformational properties of a molecule, which is a critical parameter in optimizing ligand-receptor interactions. Furthermore, the resulting internal alkyne can serve as a versatile synthetic handle for further molecular elaborations, including cycloadditions, hydrations, and reductions.
This application note provides a detailed protocol for the Sonogashira coupling of trimethyl((4-nitrophenyl)ethynyl)silane , a valuable building block featuring an electron-withdrawing nitro group, with a representative aryl iodide. The use of a trimethylsilyl (TMS) protecting group on the alkyne offers several advantages, including enhanced stability and the prevention of undesired homocoupling side reactions. A subsequent, mild deprotection step to unveil the terminal alkyne will also be detailed, providing a comprehensive workflow for the synthesis of 1-aryl-2-(4-nitrophenyl)acetylenes.
The Role of this compound: An Electron-Deficient Alkynylation Reagent
This compound is a specialized reagent that allows for the introduction of the electron-deficient (4-nitrophenyl)ethynyl moiety. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the alkyne and the resulting coupled products. This can be advantageous in the synthesis of molecules with specific electronic or photophysical properties, or for modulating the reactivity of the alkyne in subsequent transformations. The trimethylsilyl group serves as a robust protecting group, preventing the direct reaction of the acidic acetylenic proton under the basic conditions of the Sonogashira coupling, thereby minimizing the formation of Glaser-Hay homocoupling byproducts.
Experimental Workflow: A Visual Guide
The overall synthetic strategy involves a two-step sequence: the Sonogashira coupling followed by the desilylation of the TMS-protected product.
Caption: A schematic overview of the two-step synthesis of terminal diarylacetylenes.
Detailed Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol details the coupling of this compound with 4-iodoanisole, a representative electron-rich aryl iodide. The conditions are adapted from established Sonogashira procedures.
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-iodoanisole (1.0 mmol, 1.0 equiv.) and this compound (1.1 mmol, 1.1 equiv.).
-
Solvent and Base: Add anhydrous tetrahydrofuran (5 mL) and freshly distilled triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, and then heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ((4-methoxyphenyl)ethynyl)trimethylsilane derivative.
The Catalytic Cycle: A Mechanistic Insight
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling.
Typical Reaction Parameters
The success of the Sonogashira coupling is contingent on the careful selection of reaction parameters. Below is a table summarizing typical conditions.
| Parameter | Typical Range/Reagents | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | The active Pd(0) species is generated in situ and facilitates the key oxidative addition and reductive elimination steps. |
| Copper(I) Co-catalyst | CuI (1-10 mol%) | Activates the terminal alkyne by forming a copper acetylide, which accelerates the transmetalation step.[2] |
| Aryl Halide | Iodides > Bromides > Chlorides | The reactivity order follows the C-X bond strength (C-I < C-Br < C-Cl). Iodides are generally the most reactive. |
| Base | Triethylamine, Diisopropylamine | Acts as a scavenger for the hydrogen halide formed during the reaction and facilitates the deprotonation of the alkyne. |
| Solvent | THF, DMF, Toluene, Triethylamine | Must be able to dissolve the reactants and catalysts. Anhydrous conditions are often preferred. |
| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the coupling partners. More reactive substrates may proceed at room temperature. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, unreactive aryl halide. | Use a fresh batch of catalyst, ensure thorough degassing of solvents and the reaction vessel, consider using a more reactive aryl halide (iodide instead of bromide). |
| Formation of Homocoupled Alkyne | Presence of oxygen, absence of copper co-catalyst (in some cases). | Maintain a strict inert atmosphere. Ensure the presence of the copper(I) iodide co-catalyst. |
| Decomposition of Starting Materials | High reaction temperature, prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely by TLC to avoid over-running. |
| Formation of Palladium Black | Catalyst decomposition. | Add a phosphine ligand to stabilize the palladium catalyst. Ensure proper inert atmosphere. |
Protocol for Desilylation: Unveiling the Terminal Alkyne
The trimethylsilyl group can be readily removed under mild conditions to yield the terminal alkyne, which can be used in subsequent synthetic steps.
Materials:
-
TMS-protected diarylacetylene (from the previous step)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the TMS-protected diarylacetylene (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) in a round-bottom flask.
-
Reagent Addition: Add the 1 M TBAF solution in THF (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure terminal diarylacetylene.
Conclusion and Future Outlook
The Sonogashira coupling of this compound provides a robust and efficient method for the synthesis of electron-deficient diarylacetylenes. The use of a TMS protecting group allows for a clean reaction with minimal side products. The subsequent mild desilylation furnishes a terminal alkyne that is a versatile intermediate for further chemical transformations. This two-step protocol is highly valuable for researchers in medicinal chemistry and materials science, enabling the construction of novel molecular entities with tailored electronic and structural properties. The continued development of more active and sustainable catalyst systems will further enhance the utility of this powerful cross-coupling reaction.
References
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]
-
Liang, Y.; Xie, Y.; Li, J. A Facile and Efficient Copper-Free Sonogashira Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water. Synthesis2007 , 2007 (03), 400–404. [Link]
-
Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003 , 42 (14), 1566–1568. [Link]
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [Link]
-
Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules; Cossy, J., Arseniyadis, S., Eds.; John Wiley & Sons, 2012; pp 1–58. [Link]
-
Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.2003 , 5 (11), 1841–1844. [Link]
-
Nelson, D. L.; Cox, M. M. Lehninger Principles of Biochemistry, 7th ed.; W. H. Freeman, 2017. [Link]
-
Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods; Wiley-VCH, 1996. [Link]
-
Ji, L.; et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catal.2023 , 13 (15), 10266–10276. [Link]
Sources
Application Notes and Protocols: A Comprehensive Guide to the Desilylation of Trimethyl((4-nitrophenyl)ethynyl)silane
Introduction: The Strategic Importance of 4-Ethynylnitrobenzene in Synthesis
In the landscape of modern organic synthesis and drug development, the terminal alkyne functional group serves as a versatile linchpin for the construction of complex molecular architectures. Its utility is prominently showcased in the realm of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the rapid and efficient assembly of 1,2,3-triazole linkages. The compound 4-ethynylnitrobenzene is a bifunctional building block of significant interest, featuring a reactive terminal alkyne for such conjugations and a nitro group that can be readily transformed into an amine or other functionalities. This dual reactivity makes it a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and materials.
The trimethylsilyl (TMS) group is a commonly employed protecting group for terminal alkynes, lauded for its stability under a variety of reaction conditions and its facile removal. The TMS-protected precursor, trimethyl((4-nitrophenyl)ethynyl)silane, offers a stable and easily handleable solid form of the otherwise reactive terminal alkyne. The selective removal of the TMS group, or desilylation, is a critical step to unmask the terminal alkyne for subsequent transformations. This application note provides a detailed guide to the desilylation of this compound, offering insights into the underlying mechanisms, a comparative analysis of common protocols, and detailed, field-proven methodologies suitable for research and development laboratories.
Mechanistic Considerations in Desilylation
The cleavage of the robust silicon-carbon bond in silylacetylenes can be achieved through several distinct mechanistic pathways, primarily categorized as fluoride-mediated and base-catalyzed methods. The choice of method is often dictated by the substrate's functional group tolerance and the desired reaction conditions.
Fluoride-Mediated Desilylation: The Power of the Si-F Bond
The exceptional strength of the silicon-fluoride bond (bond dissociation energy of ~580 kJ/mol) is the driving force behind fluoride-mediated desilylation. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly employed. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, cleaving the C-Si bond and generating a carbanion, which is subsequently protonated by a proton source in the reaction mixture (e.g., residual water in the TBAF solution or an added protic solvent) to yield the terminal alkyne.[1]
Diagram: Fluoride-Mediated Desilylation Workflow
Caption: A typical workflow for fluoride-mediated desilylation.
Base-Catalyzed Desilylation: A Cost-Effective Alternative
Base-catalyzed desilylation, often utilizing reagents like potassium carbonate (K2CO3) or potassium hydroxide (KOH) in a protic solvent such as methanol, presents a more economical and readily available alternative to fluoride-based methods.[2][3] The mechanism is thought to proceed via the formation of an acetylide anion. The base (e.g., methoxide formed in situ from KOH in methanol) deprotonates the terminal alkyne, and the resulting acetylide attacks the silicon atom, leading to the cleavage of the C-Si bond. The presence of a protic solvent is crucial for protonating the acetylide to form the terminal alkyne.
Diagram: Base-Catalyzed Desilylation Workflow
Caption: A general workflow for base-catalyzed desilylation.
Comparative Analysis of Desilylation Protocols
The choice of desilylation method can significantly impact the yield, purity, and overall efficiency of the synthesis of 4-ethynylnitrobenzene. Below is a comparative summary of commonly employed methods.
| Reagent System | Solvent(s) | Typical Temperature | Typical Reaction Time | Reported Yield | Key Considerations |
| KOH (aq) | Methanol | Room Temperature | 1 hour | Not specified, but effective | A direct and rapid method. The use of aqueous base may not be suitable for water-sensitive substrates. |
| K2CO3 | Methanol/Dichloromethane (1:1) | Room Temperature | Several hours to overnight | Generally high | A mild and cost-effective method. Longer reaction times may be required compared to stronger bases or fluoride reagents.[2][3] |
| TBAF | Tetrahydrofuran (THF) | 0°C to Room Temperature | 1-4 hours | Generally high | Highly effective but can be expensive. The workup can be challenging due to the presence of tetrabutylammonium salts. |
| AgNO3 (catalytic) | Dichloromethane/Methanol/Water | Room Temperature | Varies | Good | Offers chemoselectivity, as other silyl ethers may not be affected. The use of a silver salt adds cost and requires removal. |
Detailed Experimental Protocols
The following protocols are provided as a guide for the desilylation of this compound. It is recommended to perform a small-scale trial to optimize the reaction conditions for your specific setup.
Protocol 1: Base-Catalyzed Desilylation using Potassium Hydroxide
This protocol is adapted from a literature procedure and offers a rapid and efficient method for the desilylation of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 0.2 M concentration).
-
In a separate container, prepare an aqueous solution of potassium hydroxide (2.2 eq).
-
Add the aqueous KOH solution to the methanolic solution of the starting material.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine (2 x volume of the reaction mixture).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethynylnitrobenzene.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Protocol 2: Mild Base-Catalyzed Desilylation using Potassium Carbonate
This protocol utilizes the milder base, potassium carbonate, and is suitable for substrates that may be sensitive to stronger bases.
Materials:
-
This compound
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Potassium carbonate (K2CO3)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of dichloromethane and methanol (approximately 0.1 M concentration), add potassium carbonate (2.0-3.0 eq).[2]
-
Stir the reaction mixture at room temperature. The reaction is typically slower than with KOH and may require several hours to overnight for completion. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Fluoride-Mediated Desilylation using Tetrabutylammonium Fluoride (TBAF)
This protocol is highly effective but requires careful handling of the TBAF reagent and a specific workup to remove the resulting salts.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sulfonic acid resin (e.g., Dowex® 50WX8)
-
Calcium carbonate (CaCO3)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the TBAF solution (1.1-1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, add calcium carbonate (approximately 5 eq) and the sulfonic acid resin (approximately 8-10 eq by weight relative to the starting material) to the reaction mixture.[4]
-
Add methanol (twice the volume of THF) and stir the suspension vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in these protocols.
This compound:
-
Avoid contact with skin and eyes.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
4-Ethynylnitrobenzene:
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.
-
Handle in a well-ventilated area or in a fume hood.
Potassium Hydroxide (KOH) and Potassium Carbonate (K2CO3):
-
Corrosive and can cause severe skin burns and eye damage.
-
Handle with care, avoiding dust inhalation.
Tetrabutylammonium Fluoride (TBAF):
-
Toxic and corrosive.
-
Solutions in THF are flammable.
-
Hygroscopic; store under an inert atmosphere.
-
Dispose of waste containing TBAF as hazardous chemical waste according to institutional guidelines.[5]
General Handling:
-
All reactions should be performed in a well-ventilated fume hood.
-
Keep flammable solvents away from ignition sources.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The desilylation of this compound to afford 4-ethynylnitrobenzene is a fundamental transformation that unlocks a versatile building block for a myriad of synthetic applications. This guide has provided a comprehensive overview of the key mechanistic principles and a comparative analysis of common desilylation protocols. The detailed, step-by-step procedures for base-catalyzed and fluoride-mediated methods offer researchers and drug development professionals a practical resource for implementing this crucial reaction. By understanding the causality behind the choice of reagents and reaction conditions, and by adhering to strict safety protocols, scientists can confidently and efficiently synthesize 4-ethynylnitrobenzene for their research and development endeavors.
References
-
A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Request PDF. Available at: [Link]
-
Safety Data Sheet: Potassium hydroxide solution in methanol. Carl ROTH. Available at: [Link]
-
1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752. PubChem. Available at: [Link]
-
1 Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]
-
A general 11 C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. PubMed. Available at: [Link]
-
TMS Deprotection low yields :( : r/chemhelp. Reddit. Available at: [Link]
-
Safety Data Sheet POTASSIUM HYDROXIDE Solution In Methanol. ChemSupply Australia. Available at: [Link]
-
Potassium Hydroxide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH. Available at: [Link]
-
Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. ORBi. Available at: [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Available at: [Link]
-
Deprotection mechanism : r/chemistry. Reddit. Available at: [Link]
-
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes | Organic Letters. ACS Publications. Available at: [Link]
-
Desilylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes | Request PDF. ResearchGate. Available at: [Link]
-
Base-catalyzed cross-dehydrogenative silylation of terminal alkynes. ResearchGate. Available at: [Link]
-
Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. PMC - NIH. Available at: [Link]
-
Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ResearchGate. Available at: [Link]
Sources
- 1. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. carlroth.com [carlroth.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
Using Trimethyl((4-nitrophenyl)ethynyl)silane in copper-catalyzed azide-alkyne cycloaddition
Application Note & Protocol Guide
Topic: Utilizing Trimethyl((4-nitrophenyl)ethynyl)silane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A Scientist's Foreword: Precision and Strategy in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of modern chemical synthesis, celebrated for its efficiency, reliability, and broad functional group tolerance.[1][2] It is the quintessential "click reaction," enabling the rapid and selective formation of 1,4-disubstituted 1,2,3-triazoles.[3][4] This guide focuses on a specific, highly functionalized building block: This compound . The presence of the electron-withdrawing 4-nitrophenyl group and the strategic trimethylsilyl (TMS) protecting group introduces unique considerations and opportunities. This document moves beyond a simple recitation of steps; it provides the causal framework—the "why"—behind the protocol choices, empowering researchers to not only execute the reaction but to understand, adapt, and troubleshoot it with confidence.
Principle and Mechanistic Deep Dive
The CuAAC reaction is a powerful method for covalently linking molecules.[3] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper(I)-catalyzed variant proceeds under mild conditions to exclusively form the 1,4-disubstituted triazole.[1][5]
The Catalytic Cycle: A Symphony of Copper
The reaction's success hinges on the catalytic activity of Cu(I).[6] The generally accepted mechanism, supported by experimental and computational studies, involves several key steps.[1]
-
Formation of Copper(I) Acetylide: The terminal alkyne reacts with a Cu(I) species. In the presence of a base, the acidic terminal proton is removed, leading to the formation of a copper-acetylide intermediate.[5] The strongly electron-withdrawing 4-nitrophenyl group on our substrate increases the acidity of this proton, facilitating this crucial first step.
-
Activation and Coordination: The azide coordinates to the copper center. Mechanistic studies suggest a dynamic process, with some evidence pointing to a transition state involving two copper atoms, where one activates the alkyne and the other activates the azide.[1][5][7]
-
Cycloaddition and Ring Formation: The coordinated azide undergoes cycloaddition with the copper acetylide. This step proceeds through a six-membered copper metallacycle intermediate.[1]
-
Protonolysis and Catalyst Regeneration: The resulting triazolyl-copper intermediate is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.[1][5]
// Nodes Cu_I [label="Cu(I) Catalyst", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Alkyne [label="R-C≡C-H\n(Terminal Alkyne)", shape=oval, fillcolor="#FFFFFF", color="#4285F4"]; Azide [label="R'-N₃\n(Organic Azide)", shape=oval, fillcolor="#FFFFFF", color="#EA4335"]; Cu_Acetylide [label="R-C≡C-Cu(I)\n(Copper Acetylide)", fillcolor="#FFFFFF", color="#4285F4"]; Coordination_Complex [label="Dinuclear Cu(I) Complex\n(Azide Coordinated)", fillcolor="#FFFFFF", color="#34A853"]; Metallacycle [label="Six-Membered\nCopper Metallacycle", fillcolor="#FFFFFF", color="#34A853"]; Triazolyl_Cu [label="Triazolyl-Copper\nIntermediate", fillcolor="#FFFFFF", color="#34A853"]; Product [label="1,4-Disubstituted\n1,2,3-Triazole", shape=cds, fillcolor="#FFFFFF", color="#EA4335"];
// Edges Cu_I -> Cu_Acetylide [label="+ Alkyne\n- H⁺"]; Alkyne -> Cu_Acetylide [style=invis]; Cu_Acetylide -> Coordination_Complex [label="+ Azide"]; Azide -> Coordination_Complex [style=invis]; Coordination_Complex -> Metallacycle [label="Cyclization"]; Metallacycle -> Triazolyl_Cu [label="Ring Contraction"]; Triazolyl_Cu -> Product [label="+ H⁺"]; Triazolyl_Cu -> Cu_I [label="Regeneration", style=dashed]; Product -> {rank=sink; Azide; Alkyne} [style=invis]; } } Caption: The catalytic cycle of the CuAAC reaction.
Strategic Roles of the Substituents
-
Trimethylsilyl (TMS) Group: The TMS group serves as a protecting group for the terminal alkyne. This is particularly important in complex syntheses to prevent unwanted side reactions, such as Glaser coupling (oxidative homocoupling of the alkyne).[5] Its lability is a key advantage, as it can be cleaved under mild conditions, often in situ, immediately prior to the cycloaddition.[8][9]
-
4-Nitrophenyl Group: This powerful electron-withdrawing group significantly influences the alkyne's properties.
-
Increased Acidity: It lowers the pKa of the acetylenic proton, facilitating deprotonation and the formation of the copper acetylide intermediate.
-
Electronic Tuning: The resulting triazole product is endowed with the electronic properties of the nitroaryl moiety, making it a valuable synthon for applications in medicinal chemistry and materials science where such features are desirable.[10][11]
-
Experimental Protocols
This section details two robust protocols for the CuAAC reaction using this compound. The choice between a one-pot or two-step procedure depends on the stability of the azide partner and the desired level of control over the reaction.
Materials & Reagents
| Reagent | Recommended Grade | Supplier (Example) | Notes |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks | The alkyne source. |
| Organic Azide | Varies | Varies | The coupling partner. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent, >98% | Fisher Scientific | Precursor for the Cu(I) catalyst. |
| Sodium Ascorbate | >99% | Acros Organics | Reducing agent to generate Cu(I) in situ. |
| Tetrabutylammonium Fluoride (TBAF) | 1.0 M solution in THF | Sigma-Aldrich | Fluoride source for TMS deprotection. |
| Tris(benzyltriazolylmethyl)amine (TBTA) | >97% | Sigma-Aldrich | Optional but recommended Cu(I) stabilizing ligand.[3][6] |
| Solvents (THF, t-BuOH, H₂O) | Anhydrous / HPLC Grade | Varies | Choice depends on substrate solubility. |
Protocol 1: One-Pot In Situ Deprotection & Cycloaddition
This is the preferred method for efficiency, combining TMS cleavage and cycloaddition into a single, streamlined process.
Experimental Workflow:
// Nodes Start [label="Combine Alkyne & Azide\nin Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotection [label="Add TBAF for\nTMS Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Prep [label="Prepare Catalyst Solution\n(CuSO₄ + NaAsc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Add Catalyst to Mixture\n& Stir at RT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography\nor Recrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Isolate Pure Triazole Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Deprotection; Deprotection -> Reaction; Catalyst_Prep -> Reaction [label="Initiate Click"]; Reaction -> Workup; Workup -> Purification; Purification -> Product; } } Caption: Workflow for the one-pot deprotection and CuAAC reaction.
Step-by-Step Procedure:
-
Reactant Setup: In a suitable reaction vial, dissolve this compound (1.0 equiv.) and the desired organic azide (1.0 - 1.2 equiv.) in a 1:1 mixture of tert-butanol and water (or another suitable solvent system like THF/water).
-
Scientist's Note: Using a slight excess of the azide can help drive the reaction to completion, especially if the azide is volatile or prone to decomposition. The t-BuOH/water system is excellent for a wide range of substrate polarities.[5]
-
-
In Situ Deprotection: To the solution from Step 1, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv.). Stir the mixture at room temperature for 15-30 minutes.
-
Scientist's Note: The fluoride ion selectively attacks the silicon of the TMS group, cleaving the Si-C bond to reveal the terminal alkyne. Monitoring by TLC can confirm the consumption of the starting silyl-alkyne.[8]
-
-
Catalyst Addition: In a separate small vial, prepare the catalyst solution. Sequentially add an aqueous solution of Sodium Ascorbate (0.2-0.3 equiv.) to an aqueous solution of Copper(II) Sulfate Pentahydrate (0.05-0.1 equiv.). The solution should turn from blue to a pale yellow/colorless suspension.
-
Scientist's Note: It is critical to add the reducing agent (ascorbate) to the Cu(II) solution just before adding it to the main reaction. This ensures the maximum concentration of the active Cu(I) catalyst is generated in situ.[1][6] For sensitive substrates, pre-complexing the CuSO₄ with a ligand like TBTA before adding the ascorbate is highly recommended to protect the Cu(I) from oxidation.[6][12]
-
-
Reaction Initiation: Add the freshly prepared catalyst solution to the main reaction vial.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne has been consumed (typically 1-12 hours).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 1-(substituted)-4-(4-nitrophenyl)-1H-1,2,3-triazole.
Protocol 2: Two-Step Deprotection and Subsequent Cycloaddition
This method is recommended when the azide or other functional groups on the substrates are sensitive to the TBAF deprotection conditions.
Step A: TMS Deprotection
-
Dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add TBAF (1.0 M in THF, 1.1 equiv.) and stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, perform a mild aqueous workup by diluting with water and extracting with ethyl acetate. Dry the organic phase and concentrate to afford the crude 1-ethynyl-4-nitrobenzene. This product is often used directly in the next step without further purification.
Step B: Copper-Catalyzed Cycloaddition
-
Reactant Setup: In a reaction vial, dissolve the crude 1-ethynyl-4-nitrobenzene from Step A (1.0 equiv.) and the organic azide (1.0-1.2 equiv.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: Prepare the catalyst solution as described in Protocol 1, Step 3, and add it to the reaction mixture.
-
Reaction & Workup: Monitor, work up, and purify the reaction as described in Protocol 1, Steps 5-7.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete TMS deprotection. 2. Inactive catalyst (Cu(I) oxidized to Cu(II)). 3. Poor solubility of reactants. | 1. Confirm deprotection by TLC/LC-MS before adding catalyst. Add more TBAF if needed. 2. Use degassed solvents. Prepare catalyst solution freshly and add it promptly. Consider adding a stabilizing ligand like TBTA or THPTA.[3] 3. Try a different solvent system (e.g., DMSO/water, DMF). |
| Formation of Side Products | 1. Oxidative homocoupling of the alkyne (Glaser coupling). 2. Decomposition of the azide substrate. | 1. Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment.[1] Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Run the reaction at a lower temperature (0 °C to RT). |
| Difficulty in Purification | 1. Residual copper salts in the product. 2. Product is highly polar. | 1. During workup, wash the organic layer with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper. 2. Use a more polar eluent system for column chromatography (e.g., higher percentage of methanol in dichloromethane). |
References
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
-
Pascual, M. J., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]
-
Manetto, A., et al. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]
-
Nolan, S. P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
Kumar, A., et al. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry Reviews. [Link]
-
Krasavin, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
ResearchGate. (2011). Click a la carte: robust semi-orthogonal alkyne protecting groups for multiple successive azide/alkyne cycloadditions. Request PDF. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazoles. Download Scientific Diagram. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Britton, R., & Gibe, R. (2019). Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
Application Notes: Trimethyl((4-nitrophenyl)ethynyl)silane as a Versatile Synthon for Heterocyclic Chemistry
Introduction: Unveiling a Multifaceted Building Block
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. Trimethyl((4-nitrophenyl)ethynyl)silane (TMNPS) has emerged as a preeminent reagent in heterocyclic synthesis, valued for its unique trifecta of functional groups. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of TMNPS, moving beyond mere procedural outlines to explore the mechanistic rationale behind its utility.
The molecule's power lies in the synergistic interplay of three key features:
-
The Electron-Deficient Alkyne: The potent electron-withdrawing nature of the para-nitro group polarizes the alkyne, rendering it highly susceptible to nucleophilic attack and enhancing its reactivity as a dipolarophile in cycloaddition reactions.
-
The Trimethylsilyl (TMS) Group: This bulky group serves a dual purpose. It acts as a removable protecting group for the terminal alkyne, preventing undesirable side reactions like oligomerization. Crucially, it also provides powerful regiochemical control in cycloaddition reactions, primarily through steric hindrance.
-
The Aryl Nitro Group: Beyond activating the alkyne, the nitro group itself represents a versatile functional handle, amenable to reduction to an amine, which opens avenues for subsequent derivatization of the final heterocyclic product.
This guide will detail the application of TMNPS in the synthesis of key five- and six-membered heterocycles, provide field-tested protocols, and offer insights into the causality of experimental choices.
Figure 2: General workflow for heterocyclic synthesis using TMNPS.
B. Synthesis of Pyrazoles: Pyrazoles are another class of heterocycles with significant pharmacological applications. Their synthesis using TMNPS can be achieved by reaction with diazo compounds (e.g., diazomethane or ethyl diazoacetate). The cycloaddition follows a similar regiochemical logic to the isoxazole synthesis, affording 3-(4-nitrophenyl)-5-(trimethylsilyl)pyrazoles. Alternatively, condensation with hydrazine derivatives can also yield pyrazole scaffolds.
[2+2+2] Cycloadditions: Accessing Substituted Pyridines
The construction of the pyridine ring, a ubiquitous core in pharmaceuticals and agrochemicals, can be efficiently achieved through transition metal-catalyzed [2+2+2] cycloadditions. This reaction involves the formal cyclization of two alkyne molecules and one nitrile molecule. TMNPS is an excellent substrate for these transformations, particularly with electron-deficient nitriles, often catalyzed by ruthenium or rhodium complexes.
The Causality of Component Choice: In these reactions, the electron-deficient character of both the alkyne (TMNPS) and the nitrile partner is often crucial for efficient catalysis and high yields. The reaction typically proceeds through a metallacyclopentadiene or an azaruthenacyclopentadiene intermediate. The use of a silylated alkyne like TMNPS allows for the regioselective formation of highly substituted pyridines that would be difficult to access through other means. The silyl group can then be removed to provide a handle for further chemistry.
Experimental Protocols & Methodologies
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Synthesis of 3-(4-Nitrophenyl)-5-(trimethylsilyl)isoxazole
This protocol details a representative [3+2] cycloaddition.
Materials:
-
This compound (TMNPS) (1.0 eq)
-
Aromatic Aldoxime (e.g., 4-chlorobenzaldoxime) (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add TMNPS (1.0 eq) and the aldoxime (1.1 eq) in the chosen solvent (approx. 0.2 M concentration).
-
Nitrile Oxide Generation: Cool the solution to 0 °C in an ice bath. Add a solution of NCS (1.2 eq) in the same solvent dropwise over 15 minutes. The in situ formation of the hydroximoyl chloride occurs.
-
Cycloaddition: Add triethylamine (2.5 eq) dropwise to the reaction mixture at 0 °C. The triethylamine serves to generate the nitrile oxide from the hydroximoyl chloride and acts as a base to neutralize the generated HCl.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the consumption of the limiting reagent is observed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3-(4-nitrophenyl)-5-(trimethylsilyl)isoxazole.
Self-Validation: The successful synthesis can be confirmed by 1H NMR, where characteristic singlets for the TMS protons (approx. 0.3 ppm) and the isoxazole C4-H (approx. 6.8-7.2 ppm) will be present, alongside the aromatic signals of the nitrophenyl group.
Protocol 2: Post-Cycloaddition TMS-Deprotection
The removal of the TMS group unmasks a terminal alkyne or a reactive C-H bond on the heterocycle for further functionalization.
Materials:
-
Silylated Heterocycle (from Protocol 1) (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)
-
Solvent: Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the silylated heterocycle (1.0 eq) in THF in a round-bottom flask.
-
Reagent Addition: Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-3 hours. Monitor the complete disappearance of the starting material by TLC. The product spot should be significantly more polar (lower Rf).
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desilylated heterocycle.
Causality of Reagent Choice: TBAF is highly effective due to the high affinity of fluorine for silicon, which drives the cleavage of the strong Si-C bond. Mild basic conditions (e.g., K2CO3 in methanol) or acidic conditions can also be employed, though TBAF is often preferred for its high efficiency and compatibility with many functional groups.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the synthesis of various heterocycles from TMNPS, providing a comparative overview for experimental design.
| Heterocycle Target | Co-reactant Type | Catalyst / Key Reagent | Solvent | Temp (°C) | Typical Yield |
| Isoxazole | Aldoxime | NCS, Et3N | DCM / THF | 0 to RT | 75-95% |
| Pyrazole | Diazoalkane | None (Thermal) | Toluene | 80-110 | 70-90% |
| Pyridine | Electron-deficient Nitrile | [Ru(II)] or [Rh(I)] cat. | Dioxane / Toluene | 80-120 | 60-85% |
Conclusion
This compound is a powerful and versatile building block that streamlines the synthesis of important nitrogen- and oxygen-containing heterocycles. By understanding the distinct roles of its constituent functional groups—the activated alkyne, the regiocontrolling silyl group, and the functionalizable nitro moiety—chemists can strategically employ this reagent to construct complex molecular scaffolds with high efficiency and selectivity. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage the full synthetic potential of TMNPS in drug discovery and materials science.
References
- Multicomponent reactions (MCRs) of acetylenic compounds with isocyanides or triphenylphosphine–A Mini review. Journal of Materials and Environmental Science.
- Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health (PMC).
- Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. National Institutes of Health (PMC).
- The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. National Institutes of Health (PMC).
- Scope of Ru(II)-Catalyzed Synthesis of Pyridines from Alkynes and Nitriles. ACS Publications.
- Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Uniscience Publishers.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
- Desilylation. Organic Chemistry Portal.
- Facile and Highly Selective 5′-Desilylation of Multisilylated Nucleosides. ResearchGate.
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
- Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.
- Isoxazole synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Pyridine synthesis. Organic Chemistry Portal.
- Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes (microreview). ResearchGate.
- Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. MDPI.
- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
- LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. ACS Publications.
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Two Unprecedented Multicomponent Reactions Involving N Heterocyclic Carbenes Activated Acetylenes and Aldehydes. Scribd.
- Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.
- Synthesis of Alkynylsilanes: A Review of the State of the Art. ResearchGate.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Institutes of Health (PMC).
Application Notes and Protocols: Trimethyl((4-nitrophenyl)ethynyl)silane as a Versatile Building Block for Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trimethyl((4-nitrophenyl)ethynyl)silane in Conjugated Polymer Synthesis
Conjugated polymers have emerged as a cornerstone of modern materials science, finding applications in a diverse array of fields including organic electronics, sensing, and biomedicine. Their unique optoelectronic properties, stemming from the delocalized π-electron systems along their backbones, allow for the rational design of materials with tailored functionalities. Among the vast library of monomers utilized for the synthesis of these remarkable materials, this compound stands out as a particularly valuable building block.
This application note provides a comprehensive guide to the utilization of this compound in the synthesis of conjugated polymers. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for its polymerization via Sonogashira cross-coupling, and discuss the characterization and properties of the resulting polymers. The presence of the electron-withdrawing nitro group and the synthetic versatility afforded by the trimethylsilyl-protected alkyne make this monomer a powerful tool for tuning the electronic and optical properties of poly(p-phenylene ethynylene)s (PPEs) and related conjugated polymers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Reference |
| IUPAC Name | trimethyl-[2-(4-nitrophenyl)ethynyl]silane | |
| CAS Number | 75867-38-8 | |
| Molecular Formula | C₁₁H₁₃NO₂Si | |
| Molecular Weight | 219.31 g/mol | |
| Melting Point | 96-97 °C | |
| Boiling Point | 277.6±32.0 °C at 760 mmHg | |
| Appearance | Pale yellow solid |
Core Synthetic Strategy: Sonogashira Cross-Coupling Polymerization
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This palladium-catalyzed, copper-co-catalyzed reaction is exceptionally well-suited for the synthesis of conjugated polymers, particularly poly(p-phenylene ethynylene)s (PPEs).
The trimethylsilyl (TMS) group on this compound serves as a protecting group for the terminal alkyne. This protection is crucial for preventing undesired side reactions, such as homocoupling of the alkyne. The TMS group is typically removed in situ or in a separate step prior to polymerization to generate the terminal alkyne necessary for the Sonogashira coupling.
Mechanistic Rationale for Sonogashira Polymerization
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.
Experimental Protocols
Protocol 1: Synthesis of Poly((2,5-dioctyloxy-1,4-phenylene)ethynylene-alt-(4-nitrophenyl)ethynylene)
This protocol describes the synthesis of a representative alternating copolymer using this compound and 1,4-diiodo-2,5-dioctyloxybenzene as comonomers.
Materials:
-
This compound
-
1,4-Diiodo-2,5-dioctyloxybenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Toluene, anhydrous
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF
-
Methanol
-
Chloroform
Procedure:
-
Monomer Preparation and Deprotection:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
Add tetra-n-butylammonium fluoride (TBAF) solution (1.1 mL, 1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1 hour. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the deprotected 4-ethynylnitrobenzene.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the deprotected 4-ethynylnitrobenzene (1.0 mmol) and 1,4-diiodo-2,5-dioctyloxybenzene (1.0 mmol) in a mixture of anhydrous toluene (15 mL) and triethylamine (5 mL).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
The reaction mixture is then heated to 70 °C and stirred for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is poured into a large volume of methanol (200 mL) to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with methanol, and then redissolved in a minimal amount of chloroform.
-
The polymer is reprecipitated from methanol, collected by filtration, and dried under vacuum at 40 °C for 24 hours.
-
Characterization of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and optoelectronic properties.
Typical Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
UV-Vis Spectroscopy: To determine the absorption properties and estimate the optical bandgap of the polymer.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the polymer.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, including the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Properties of Conjugated Polymers Derived from this compound
The incorporation of the 4-nitrophenyl ethynyl moiety into a conjugated polymer backbone significantly influences its properties. The strong electron-withdrawing nature of the nitro group generally leads to a lowering of the LUMO energy level, which can be beneficial for applications in organic electronics.
| Property | Typical Value Range | Significance |
| Optical Bandgap (Eg) | 2.2 - 2.8 eV | The nitro group can red-shift the absorption spectrum, narrowing the bandgap. |
| HOMO Energy Level | -5.4 to -5.8 eV | Important for charge injection and determining the open-circuit voltage in photovoltaic devices. |
| LUMO Energy Level | -3.0 to -3.5 eV | The nitro group lowers the LUMO, improving electron affinity. |
| Fluorescence Quantum Yield | Variable (often quenched) | The nitro group can act as a fluorescence quencher, a property utilized in chemical sensors. |
| Thermal Stability (TGA, 5% weight loss) | > 300 °C | Generally good thermal stability is observed for PPEs. |
| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, toluene) | The incorporation of flexible side chains on the comonomer is crucial for ensuring solubility. |
Applications in Research and Development
The unique properties of conjugated polymers derived from this compound make them promising candidates for a variety of applications:
-
Organic Field-Effect Transistors (OFETs): The tunable HOMO/LUMO levels are advantageous for charge transport.
-
Organic Photovoltaics (OPVs): The electron-accepting nature of the nitro group can be exploited in donor-acceptor polymer systems.
-
Chemical Sensors: The fluorescence quenching properties of the nitroaromatic moiety make these polymers suitable for the detection of explosives and other analytes.
-
Nonlinear Optics: The extended π-conjugation and the presence of a strong dipole moment can lead to significant nonlinear optical properties.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functional conjugated polymers. Its straightforward incorporation via Sonogashira polymerization allows for the precise tuning of the optoelectronic and chemical properties of the resulting materials. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this monomer in the development of next-generation organic electronic devices and sensors.
References
- Bunz, U. H. F. Poly(p-phenyleneethynylene)s. In Acetylene Chemistry: Chemistry, Biology, and Material Science; Diederich, F., Stang, P. J., Tykwinski, R. R., Eds.; Wiley-VCH: Weinheim, Germany, 2005; pp 299–333.
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PubChem. This compound. [Link] (accessed Jan 23, 2026).
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
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Crysdot LLC. This compound. [Link] (accessed Jan 23, 2026).
-
Wijesinghe, R. W. W. D. Synthesis of conjugated polymers from xanthene and alkenyl flanked diketopyrrolopyrrole monomers for high-performance electronic applications. Mississippi State University, 2022. [Link]
-
Gomes, J. F. P., et al. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Dissymmetrical Alkoxy Side Chains. Macromolecules2015 , 48 (21), 7803–7814. [Link]
- Li, Y., et al. Synthesis and Characterization of Poly[(methylsilyleneethynylenephenyleneethynylene)s-co-decamethylpentasiloxane].
- Praveen, V. K., et al. Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. Materials Chemistry and Physics2025, 350, 131925.
- Ribeiro, A. S., et al. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s. Macromolecules2015, 48 (15), 5126–5137.
- Thomas, S. W., et al. Amplifying fluorescent polymer sensor for the explosives taggant 2,3-dimethyl-2,3-dinitrobutane (DMNB). Chem. Commun.2005, 4572-4574.
- Schroeter, M., et al. Synthesis and Properties of Poly( p -phenylene ethynylene)s with Oxidation- and Reduction-Sensitive Moieties. Macromol. Chem. Phys.2010, 211, 1674-1681.
- Kumar, A., & Sharma, S. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ChemistrySelect2018, 3(46), 13038-13041.
- Gelest, Inc. Cross-Coupling of Alkynylsilanes. In Silicon Compounds: Silanes & Silicones; Gelest, Inc.: Morrisville, PA, 2014; pp 123-126.
- Evolving Role of Conjugated Polymers in Nanoelectronics and Photonics. Polymers2025, 17(8), 1634.
- Evolving Role of Conjugated Polymers in Nanoelectronics and Photonics. Scilit2025.
- Sonogashira coupling. In Wikipedia; 2023.
- Synthesis and Optoelectronic Characterizations of Conjugated Polymers Based on Diketopyrrolopyrrole and 2,2′-(thieno[3,2-b]thiophene-2,5-diyl)diacetonitrile Via Knoevenagel Condensation.
Synthesis of 1,2,3-Triazole Derivatives from Trimethyl((4-nitrophenyl)ethynyl)silane: An Application Note and Protocol
Introduction: The Enduring Significance of 1,2,3-Triazoles in Modern Chemistry
The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry, materials science, and chemical biology.[1][2] This five-membered heterocyclic ring, composed of two carbon and three nitrogen atoms, is not merely a passive linker but an active participant in molecular interactions. Its unique electronic properties, including a significant dipole moment and the capacity for hydrogen bonding, combined with its metabolic stability, make it an ideal scaffold for the development of novel therapeutic agents and functional materials.[1] Triazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3]
The advent of "click chemistry," a term coined by K.B. Sharpless, revolutionized the synthesis of these valuable compounds.[4] At the heart of click chemistry lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high efficiency, regioselectivity, and broad functional group tolerance.[4][5][6] This application note provides a comprehensive guide to the synthesis of 1,2,3-triazole derivatives utilizing Trimethyl((4-nitrophenyl)ethynyl)silane as a key starting material, focusing on the practical application of the CuAAC reaction for researchers in drug discovery and organic synthesis.
Synthetic Strategy: Leveraging the Trimethylsilyl Protecting Group
The use of this compound as the alkyne precursor offers a strategic advantage in the synthesis of 4-(4-nitrophenyl)-substituted 1,2,3-triazoles. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne. This protection is crucial during multi-step syntheses to prevent unwanted side reactions of the acidic acetylenic proton.
The overall synthetic pathway involves two key transformations:
-
In situ Desilylation: The TMS group is cleaved to generate the terminal alkyne, 1-ethynyl-4-nitrobenzene. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly formed terminal alkyne undergoes a [3+2] cycloaddition with an organic azide in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole.
This two-step process can often be performed in a "one-pot" fashion, which streamlines the synthetic workflow, minimizes purification steps, and avoids the isolation of the potentially volatile terminal alkyne.[7]
Reaction Mechanism: The Copper-Catalyzed Cycle
The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
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- 7. Tandem, copper-catalyzed monodesilylation/CuAAC reactions of 1,4-bis(trimethylsilyl)-1,3-butadiyne and azides for the preparation of 4-(TMS-ethynyl)-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Carbon-Carbon Bond Formation: A Detailed Guide to Palladium-Catalyzed Cross-Coupling Reactions with Silylalkynes
For the modern organic chemist, the creation of carbon-carbon bonds is a foundational art form. Among the most powerful tools in this endeavor are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of a particularly versatile and strategic subclass: the coupling of silylalkynes. Herein, we move beyond mere procedural lists to dissect the underlying principles, empowering researchers, scientists, and drug development professionals to not only execute these reactions but to innovate upon them. Silylated alkynes offer a unique combination of stability, ease of handling, and tunable reactivity, making them invaluable building blocks in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1]
Section 1: The Strategic Advantage of Silylalkynes in Cross-Coupling
Silylalkynes, most commonly trimethylsilyl (TMS) or triethylsilyl (TES) protected alkynes, present several key advantages over terminal alkynes in palladium-catalyzed cross-coupling reactions:
-
Enhanced Stability and Safety: Terminal alkynes can be volatile and, in some cases, prone to decomposition or hazardous side reactions. The silyl group imparts significant stability, rendering the alkyne less volatile and easier to handle and store.[2]
-
Prevention of Homocoupling: A common side reaction with terminal alkynes is Glaser coupling, an oxidative homocoupling that leads to the formation of diynes.[3] The silyl protecting group effectively prevents this unwanted pathway, leading to cleaner reactions and higher yields of the desired cross-coupled product.
-
Sequential Reactivity: The silyl group can be selectively removed under specific conditions, revealing a terminal alkyne. This allows for a stepwise approach to the synthesis of unsymmetrical diynes and other complex architectures. A Sonogashira coupling can be performed on one side of a silyl-protected diyne, followed by desilylation and a second, different coupling reaction.[2]
Section 2: Core Mechanistic Principles: A Tale of Two Cycles
The power of palladium-catalyzed cross-coupling lies in its catalytic cycle, a beautifully orchestrated sequence of elementary steps that regenerates the active catalyst.[4] While variations exist, the generally accepted mechanism for reactions like the Sonogashira coupling involves two interconnected cycles: a palladium cycle and, in the classic protocol, a copper cycle.[5]
The Palladium Cycle: The Engine of C-C Bond Formation
The palladium cycle is the central engine of the cross-coupling reaction. It typically proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium from its 0 oxidation state to +2, forming a square planar Pd(II) complex.[6]
-
Transmetalation: The organometallic coupling partner (in this case, the alkynyl species) transfers its organic group to the palladium center, displacing the halide. This is a crucial step where the new carbon-carbon bond is poised to form.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-alkyne). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_RX [label="R-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R_Alkyne [label="R-Pd(II)L₂-C≡CR'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-C≡CR'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" R-X"]; OxAdd -> PdII_RX; PdII_RX -> Transmetalation [label=" [Alkynyl-M]"]; Transmetalation -> PdII_R_Alkyne [label=" M-X"]; PdII_R_Alkyne -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed]; }
Figure 1: Generalized Palladium Catalytic Cycle.
The Copper Co-catalyst in Sonogashira Coupling: An Essential Partner
In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. The copper cycle runs in concert with the palladium cycle and is responsible for activating the terminal alkyne.[3]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the alkyne, increasing the acidity of the terminal proton.[5]
-
Deprotonation: A base, typically an amine like triethylamine or diisopropylamine, deprotonates the alkyne to form a copper acetylide intermediate.[7]
-
Transmetalation to Palladium: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in the transmetalation step of the palladium cycle.[5]
The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under mild conditions.[3] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] This has led to the development of numerous copper-free Sonogashira protocols.[8]
Section 3: Key Palladium-Catalyzed Cross-Coupling Reactions of Silylalkynes
While the Sonogashira coupling is the most prominent, other named reactions can also be adapted for use with silylalkynes, each with its own nuances and advantages.
The Sonogashira Coupling: The Workhorse Reaction
The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[9] When using a silylalkyne, the reaction can be performed in two ways:
-
Protecting Group Strategy: The silylalkyne is coupled with the halide, and the silyl group is subsequently removed in a separate step to yield the terminal alkyne. This is a robust and widely used approach.
-
In Situ Desilylation: The silyl group is removed in the same reaction vessel, generating the terminal alkyne in situ, which then participates in the Sonogashira coupling. This one-pot procedure is more efficient but requires careful control of reaction conditions to avoid side reactions.[10]
The Hiyama Coupling: A Fluoride-Activated Approach
The Hiyama coupling involves the cross-coupling of an organosilane with an organic halide.[11] For silylalkynes, this reaction requires an activating agent, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicon species that is competent for transmetalation.[2][12]
The key advantage of the Hiyama coupling is that it can be performed under neutral or even slightly acidic conditions, which can be beneficial for substrates bearing base-sensitive functional groups.[2] The "fluoride-free" Hiyama-Denmark coupling, which utilizes silanols, offers an even milder alternative.[13]
Section 4: Practical Application Notes and Protocols
The success of any cross-coupling reaction lies in the careful selection and execution of the experimental parameters. This section provides detailed protocols and explains the rationale behind the choice of reagents and conditions.
Ligand Selection: The Key to Catalytic Success
The choice of ligand is critical for stabilizing the palladium catalyst, modulating its reactivity, and preventing the formation of palladium black.[14]
| Ligand Type | Key Characteristics & Applications |
| Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃) | Triphenylphosphine (PPh₃) is a classic, inexpensive, and robust ligand suitable for many standard Sonogashira couplings.[5] More electron-rich and bulky phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can promote the oxidative addition of less reactive aryl chlorides and improve reaction rates.[15] |
| Bidentate Phosphines (e.g., dppf, Xantphos) | Bidentate ligands form more stable complexes with palladium, which can be advantageous in preventing catalyst decomposition at higher temperatures. Ligands with a large "bite angle" like Xantphos can promote reductive elimination and are often effective in challenging couplings.[5] |
| Buchwald-Type Ligands (e.g., SPhos, XPhos) | These are highly specialized, bulky, and electron-rich biaryl phosphine ligands that are exceptionally effective for a wide range of cross-coupling reactions, including those with challenging substrates like aryl chlorides and sterically hindered partners. They often allow for lower catalyst loadings and milder reaction conditions. |
| N-Heterocyclic Carbenes (NHCs) | NHCs are strong σ-donating ligands that form very stable complexes with palladium. They are particularly useful for couplings involving less reactive electrophiles and can offer high thermal stability.[8] |
The choice of ligand will depend on the specific substrates being coupled. For simple, reactive aryl iodides and bromides, PPh₃ may be sufficient. For more challenging substrates, a more sophisticated ligand like a Buchwald-type phosphine or an NHC may be necessary.
Protocol 1: Classic Sonogashira Coupling of Trimethylsilylacetylene with an Aryl Bromide
This protocol details a standard, reliable method for the Sonogashira coupling of an aryl bromide with trimethylsilylacetylene, followed by desilylation.
Step 1: Sonogashira Coupling
-
Reaction Scheme: Ar-Br + HC≡SiMe₃ --(Pd(PPh₃)₄, CuI, Et₃N)--> Ar-C≡CSiMe₃
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Trimethylsilylacetylene (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL, anhydrous)
-
Toluene (5 mL, anhydrous)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add the trimethylsilylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium and copper salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Desilylation
-
Reaction Scheme: Ar-C≡CSiMe₃ --(K₂CO₃, MeOH)--> Ar-C≡CH
-
Materials:
-
Silyl-protected alkyne (from Step 1)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (MeOH) (10 mL)
-
-
Procedure:
-
Dissolve the silyl-protected alkyne in methanol.
-
Add potassium carbonate and stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the terminal alkyne.
-
// Nodes Start [label="Start:\nAryl Bromide & Silylalkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Sonogashira Coupling\n(Pd(PPh₃)₄, CuI, Et₃N)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup1 [label="Workup & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; SilylProduct [label="Silyl-Protected Alkyne", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Desilylation [label="Desilylation\n(K₂CO₃, MeOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup2 [label="Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Terminal Alkyne Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Coupling; Coupling -> Workup1; Workup1 -> SilylProduct; SilylProduct -> Desilylation; Desilylation -> Workup2; Workup2 -> FinalProduct; }
Figure 2: Workflow for Sonogashira Coupling and Desilylation.
Protocol 2: Copper-Free Sonogashira Coupling with In Situ Desilylation
This protocol offers a more streamlined approach, avoiding the use of a copper co-catalyst and performing the desilylation and coupling in one pot. This is particularly useful for synthesizing terminal alkynes directly from silylalkynes without isolating the intermediate.
-
Reaction Scheme: Ar-I + HC≡SiMe₃ --(PdCl₂(PPh₃)₂, PPh₃, CsF, Et₃N/H₂O/PEG-200)--> Ar-C≡CH
-
Materials:
-
Aryl iodide (1.0 mmol)
-
Trimethylsilylacetylene (1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Cesium fluoride (CsF) (2.0 mmol)
-
Triethylamine (Et₃N) (3 mL)
-
Water (0.3 mL)
-
Polyethylene glycol 200 (PEG-200) (0.3 mL)
-
-
Procedure:
-
To a microwave vial, add the aryl iodide, PdCl₂(PPh₃)₂, PPh₃, and CsF.
-
Add triethylamine, water, and PEG-200.
-
Add the trimethylsilylacetylene.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Causality Behind Experimental Choices:
-
Cesium Fluoride (CsF): CsF is used as the desilylating agent. It is a mild and effective source of fluoride ions for this purpose.[9]
-
Water and PEG-200: The addition of water and a phase-transfer catalyst like PEG-200 can significantly enhance the rate of the CsF-mediated desilylation and the subsequent coupling reaction.[9]
-
Copper-Free: This protocol avoids the use of copper, thereby preventing the formation of diynes via Glaser coupling, which is particularly important when the terminal alkyne is generated in situ.[8]
Protocol 3: Hiyama Coupling of a Silylalkyne with an Aryl Iodide
This protocol demonstrates the fluoride-activated Hiyama coupling, a valuable alternative to the Sonogashira reaction.
-
Reaction Scheme: Ar-I + R-C≡CSi(OR')₃ --(Pd(OAc)₂, SPhos, TBAF)--> Ar-C≡C-R
-
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkynyltrialkoxysilane (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL, 1.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide, alkynyltrialkoxysilane, Pd(OAc)₂, and SPhos in anhydrous THF.
-
Add the TBAF solution dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Causality Behind Experimental Choices:
-
Alkynyltrialkoxysilane: The use of an alkoxysilane can facilitate the Hiyama coupling compared to a simple alkylsilane.[2]
-
TBAF: This is a common and effective fluoride source for activating the silane for transmetalation.[16]
-
SPhos: A Buchwald-type ligand like SPhos is often necessary to achieve high yields and good functional group tolerance in Hiyama couplings.
Section 5: Troubleshooting and Final Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently pure reagents or solvents; Low reaction temperature. | Use a fresh batch of palladium catalyst; Ensure all reagents and solvents are anhydrous and degassed; Increase the reaction temperature. |
| Formation of Homocoupled Diyne (Glaser Product) | Presence of oxygen; High copper concentration. | Thoroughly degas all solvents and maintain an inert atmosphere; Use a copper-free protocol or reduce the amount of copper catalyst. |
| Desilylation without Coupling | Reaction conditions favor desilylation but not the subsequent coupling. | In one-pot protocols, ensure the palladium catalyst is active and the coupling conditions are optimal. Consider a two-step approach. |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust ligand (e.g., a bidentate or Buchwald-type ligand); Ensure the reaction is run under strictly anaerobic conditions. |
Conclusion
Palladium-catalyzed cross-coupling reactions of silylalkynes represent a cornerstone of modern synthetic chemistry, offering a powerful and versatile platform for the construction of complex molecular architectures. By understanding the fundamental mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions, researchers can effectively harness the power of these reactions. The protocols and insights provided in this guide serve as a robust starting point for both novice and experienced chemists to confidently apply and adapt these methodologies to their specific synthetic challenges, paving the way for future discoveries in drug development and materials science.
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Step-by-step guide for the protiodesilylation of aryl ethynyl silanes
Application Notes and Protocols
Topic: A Step-by-Step Guide for the Protiodesilylation of Aryl Ethynyl Silanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Silyl Protecting Groups in Alkyne Chemistry
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, terminal alkynes are invaluable building blocks. Their utility in cornerstone reactions like the Sonogashira coupling, click chemistry, and acetylide additions is well-established. However, the direct use of terminal alkynes can be hampered by the acidity of the sp-hybridized C-H bond, leading to undesired side reactions. To circumvent this, silyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are employed as robust protecting groups.[1] They are readily introduced, stable to a wide range of reaction conditions, and, most importantly, can be selectively removed to unmask the terminal alkyne at the desired synthetic stage. This process, known as protiodesilylation or desilylation, is the critical deprotection step.
This guide provides a comprehensive overview of the mechanisms, reagents, and step-by-step protocols for the efficient protiodesilylation of aryl ethynyl silanes, empowering researchers to make informed decisions for their specific synthetic challenges.
Mechanistic Principles: The "Why" Behind the C–Si Bond Cleavage
The cleavage of the carbon-silicon bond in ethynyl silanes is not a trivial process and is typically facilitated by either fluoride ions or a base. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Fluoride-Mediated Desilylation
The most common approach to desilylation involves a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2] The exceptional efficacy of fluoride ions stems from the immense strength of the silicon-fluoride (Si-F) bond, which has a bond dissociation energy of approximately 580 kJ/mol. This strong thermodynamic driving force is the cornerstone of the reaction.
The mechanism proceeds through the formation of a pentacoordinate silicon intermediate.[3] The fluoride ion acts as a nucleophile, attacking the silicon atom to form a hypervalent silicate species. This intermediate is unstable and readily undergoes cleavage of the weaker C-Si bond, facilitated by a proton source (often adventitious water or an alcohol solvent) to yield the terminal alkyne and a stable silyl fluoride byproduct.
Caption: Fluoride-catalyzed protiodesilylation mechanism.
Base-Mediated Desilylation
Alternatively, bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a protic solvent like methanol can effectively cleave the C–Si bond.[4] In this pathway, the base is thought to coordinate to the silicon atom, increasing the polarity of the C-Si bond and rendering the carbon atom more susceptible to protonation by the solvent. For this reason, a protic solvent is essential for the reaction to proceed.
More potent, non-nucleophilic bases such as potassium tert-butoxide (tBuOK) or potassium trimethylsilanolate (KOTMS) in wet DMSO can also be used.[3][5] These systems operate under milder conditions and can be advantageous for sensitive substrates.[3] The mechanism is believed to involve the formation of pentacoordinated silicon intermediates, with water serving as the essential proton source.[3]
Caption: General schematic for base-mediated protiodesilylation.
Choosing Your Desilylation Protocol
The choice of reagent and conditions depends heavily on the substrate's functional group tolerance, the steric bulk of the silyl group, and the desired reaction scale. The trimethylsilyl (TMS) group is significantly more labile than bulkier groups like triisopropylsilyl (TIPS), which often require more forcing conditions for removal.[6]
| Method | Typical Conditions | Pros | Cons | Best For |
| TBAF | 1.1 eq. TBAF in THF, 0 °C to RT | Fast, reliable, highly effective for TMS and TIPS.[2] | Can be basic, difficult to remove TBAF salts during workup with polar products.[7][8] | General purpose, good for most substrates. |
| K₂CO₃/MeOH | K₂CO₃ (catalytic to excess) in MeOH or MeOH/THF.[6] | Inexpensive, easy workup, mild. | Slower than TBAF, can be ineffective for TIPS, potential for side reactions with base-sensitive groups.[4] | TMS-protected compounds, large-scale reactions. |
| AgF | 1.5 eq. AgF in MeOH, RT.[1] | Mild, effective for sterically hindered groups like TIPS. | Silver salts are expensive and light-sensitive. | Deprotecting TIPS groups on sensitive substrates.[1] |
| KOTMS | 1-5 mol% KOTMS in wet DMSO, 25-70 °C.[3] | Catalytic, mild, high functional group tolerance.[3] | Requires preparation or purchase of KOTMS, DMSO can complicate workup. | Complex molecules with diverse functional groups. |
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate in Methanol (TMS Removal)
This protocol is a cost-effective and straightforward method for removing TMS groups from aryl ethynyl silanes. It is particularly well-suited for routine transformations and scaling up.
Materials:
-
TMS-protected aryl ethynyl silane (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the TMS-protected aryl ethynyl silane in methanol (a concentration of 0.1-0.5 M is typical) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add potassium carbonate to the solution. The reaction is often run at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This can take anywhere from 1 to 24 hours.[9]
-
Workup - Quenching: Once complete, reduce the volume of methanol using a rotary evaporator.
-
Workup - Extraction: Add water to the residue and extract the product with an organic solvent like DCM or EtOAc (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude terminal alkyne.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[9]
Self-Validation: A crude ¹H NMR of the product should show the disappearance of the TMS singlet (typically around 0.25 ppm) and the appearance of the terminal alkyne proton (typically 3.0-3.5 ppm).
Protocol 2: General Procedure using Tetrabutylammonium Fluoride (TBAF)
This is a rapid and highly reliable method for both TMS and TIPS deprotection, though it requires careful workup, especially for polar products.
Materials:
-
Silyl-protected aryl ethynyl silane (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the silyl-protected aryl ethynyl silane in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the TBAF solution dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by TLC. Deprotection is often complete within 30 minutes to a few hours.
-
Workup - Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup - Extraction: Extract the product with EtOAc or Et₂O (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Advanced Workup for Polar Products: Tetrabutylammonium salts can be difficult to separate from polar products via standard extraction. An alternative is a non-aqueous workup.[8] After the reaction is complete, add a sulfonic acid resin (e.g., Dowex 50WX8) and powdered calcium carbonate.[7][10] Stir the resulting suspension, then filter to remove the resin and inorganic salts. Evaporation of the solvent yields the product, free of TBAF-derived impurities.[8]
Caption: A typical experimental workflow for protiodesilylation.
Troubleshooting and Field-Proven Insights
-
Low Yields with K₂CO₃/MeOH: If yields are low, especially after chromatography, the terminal alkyne product may be sensitive to silica gel.[9] Consider minimizing the amount of silica used or switching to a different purification method.
-
Side Reactions with Electron-Deficient Arenes: When using basic methanolic conditions (e.g., K₂CO₃/MeOH) with highly electron-deficient systems, such as perfluorinated aryl groups, nucleophilic aromatic substitution can occur where a methoxy group displaces a fluoride.[4] In such cases, a non-nucleophilic fluoride source like TBAF is a superior choice.[4]
-
Incomplete Reaction with TIPS groups: TIPS ethers are substantially more stable than TMS ethers. If a reaction with K₂CO₃/MeOH stalls, switching to TBAF or AgF is recommended.[1][6]
-
Difficulty Removing TBAF Salts: For water-soluble or highly polar products, aqueous workup is problematic. The use of an ion-exchange resin workup is highly effective in these cases.[7][8]
References
- Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423.
- Han, D., et al. (2018).
- The Royal Society of Chemistry. (2011). Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)
- Hydrosilylation of Arynes with Silanes and Silicon‐Based Polymer.
- TBAF‐catalyzed silylation of phenylacetylene with ethyl trimethylsilylacetate.
- Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423.
- Gas-phase preparation of silylacetylene (SiH3CCH) through a counterintuitive ethynyl radical (C2H) insertion. PMC - NIH.
- Arylsilane synthesis. Organic Chemistry Portal.
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- Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper c
- An Additive-Free, Base-Catalyzed Protodesilyl
- Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. ORBi.
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- An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Applic
- Platinum oxide catalyzed silylation of aryl halides with triethylsilane: an efficient synthetic route to functionalized aryltriethylsilanes. PubMed.
- TMS Deprotection low yields :(. Reddit.
- A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- Operationally simple and efficient workup procedure for TBAF-mediated desilylation: applic
- Protiodesilylation of terminal alkynes method?. ECHEMI.
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Reduction of the nitro group on Trimethyl((4-nitrophenyl)ethynyl)silane
An Application Guide to the Chemoselective Reduction of the Nitro Group on Trimethyl((4-nitrophenyl)ethynyl)silane
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The conversion of this compound to its corresponding aniline, Trimethyl((4-aminophenyl)ethynyl)silane, is a critical transformation in the synthesis of advanced materials, pharmaceuticals, and complex organic molecules. The resulting amino group serves as a versatile synthetic handle for further functionalization, while the trimethylsilyl-protected ethynyl moiety is a key component for cross-coupling reactions and the construction of conjugated systems. The primary challenge in this synthesis is the chemoselective reduction of the aromatic nitro group in the presence of a reducible alkyne functionality. This document provides a detailed technical guide on methodologies to achieve this transformation with high selectivity and yield, focusing on the underlying chemical principles and providing field-proven laboratory protocols.
Introduction: The Synthetic Challenge
The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry. However, when the substrate, such as this compound, contains other reducible functional groups, the reaction demands a high degree of chemoselectivity. Catalytic hydrogenation, a common method for nitro reduction, often leads to the undesired saturation of the carbon-carbon triple bond.[1][2] Therefore, selecting a reduction system that preferentially reacts with the nitro group while preserving the ethynyl-silane moiety is paramount for the successful synthesis of the target aniline.
This guide explores several reliable methods for this selective reduction, with a primary focus on metal-mediated reductions which are known for their excellent functional group tolerance.[1][3] We will delve into the mechanistic rationale for these choices and provide detailed, validated protocols for immediate laboratory application.
Reaction Overview and Mechanistic Considerations
The overall transformation involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂) through a six-electron reduction process. The key is to employ a reagent that can deliver these electrons to the nitro group without interacting with the electron-rich alkyne.
Figure 1: General scheme for the reduction of this compound.
Metal-based reducing agents like stannous chloride (SnCl₂) or iron (Fe) in acidic media are particularly well-suited for this task. They operate via a series of single-electron transfers to the nitro group, followed by protonation of the resulting intermediates.[4] This mechanism is generally selective for the highly polarized nitro group over the less polarized and sterically shielded carbon-carbon triple bond.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired yield, and ease of workup. The following table summarizes common methods and their applicability to the target transformation.
| Method/Reagent | Selectivity (Nitro vs. Alkyne) | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages/Considerations |
| SnCl₂·2H₂O | Excellent[3][5] | 85-95[3] | Ethanol or Ethyl Acetate, Reflux | High chemoselectivity, mild conditions, reliable. | Workup requires neutralization; tin byproducts must be removed.[4][6] |
| Fe / HCl or NH₄Cl | Very Good[1] | 80-90 | Ethanol/Water, Reflux | Inexpensive, effective, and robust. | Workup can be cumbersome due to iron sludge formation. |
| Sodium Dithionite (Na₂S₂O₄) | Excellent[7][8] | 75-90[9] | Biphasic (e.g., DCM/Water) or Aqueous/Organic mixture | Mild, safe, and avoids heavy metal waste.[7] | May require phase-transfer catalyst for optimal results. |
| Catalytic Hydrogenation (H₂ / Pd-C) | Poor to Moderate[1] | Variable | Methanol or Ethyl Acetate, H₂ atmosphere | High efficiency for nitro reduction.[10] | High risk of alkyne reduction to alkene or alkane.[2] |
| Transfer Hydrogenation (Ammonium Formate / Pd-C) | Moderate[3] | Variable | Methanol, Reflux | Avoids handling of H₂ gas. | Risk of alkyne reduction remains, though often lower than with H₂ gas.[3] |
Based on this analysis, Stannous Chloride (SnCl₂) is the most recommended method due to its superior and well-documented selectivity for reducing aromatic nitro groups while preserving alkyne functionalities.[3][5] Sodium Dithionite presents a strong, metal-free alternative.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and product isolation.
Protocol 1: Stannous Chloride (SnCl₂) Mediated Reduction (Primary Recommendation)
This protocol is lauded for its high chemoselectivity and reliability.[3][11]
Materials and Reagents:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add absolute ethanol (or ethyl acetate) to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) to the solution. The reaction is typically performed with a significant excess of the reducing agent.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic medium and precipitate tin salts. Stir for 30 minutes. Caution: Initial neutralization can be exothermic and may cause foaming.
-
Filter the resulting suspension through a pad of Celite to remove the insoluble tin hydroxides. Wash the Celite pad thoroughly with the extraction solvent (DCM or EtOAc).
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Sodium Dithionite (Na₂S₂O₄) Reduction (Alternative Method)
This method is an excellent alternative that avoids the use of heavy metals and is known for its mildness.[7][12]
Materials and Reagents:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable organic solvent like DCM or THF in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium dithionite (3.0 - 4.0 eq) in water. For improved results, a saturated NaHCO₃ solution can be used as the aqueous phase to maintain a basic pH.
-
Combine the organic and aqueous solutions in the reaction flask and stir vigorously at room temperature. The use of a phase-transfer catalyst can be beneficial but is not always necessary.
-
Monitor the reaction by TLC. The reaction is often complete within 3-6 hours.
-
Once complete, transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify as needed by silica gel chromatography.
Experimental Workflow and Logic
The success of this synthesis relies on a systematic workflow from reaction setup to final analysis.
Figure 2: Standard workflow for the reduction and purification process.
Conclusion
The chemoselective reduction of this compound to Trimethyl((4-aminophenyl)ethynyl)silane is readily achievable with high yields by choosing the appropriate reducing agent. While catalytic hydrogenation presents a significant risk of over-reduction, metal-mediated methods, particularly using stannous chloride, offer a robust and highly selective pathway. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to produce this valuable synthetic intermediate. Careful monitoring of the reaction and a thorough workup procedure are essential for obtaining a high purity product.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 23, 2026, from [Link]
-
Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2019). Selective reduction of aromatic nitro in presence of a terminal alkyne? Retrieved January 23, 2026, from [Link]
-
Upadhyaya, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. DOI:10.1039/D5MA00711A. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Selective Hydrogenation of Acetylene over Pd-Co/C Catalysts: The Modifying Effect of Cobalt. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN111808129A - Preparation method of trimethylsilanol.
-
ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved January 23, 2026, from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). WO2015071230A1 - Catalytic hydrogenation of nitriles.
-
ResearchGate. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Retrieved January 23, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved January 23, 2026, from [Link]
-
Doubtnut. (2020). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline via. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved January 23, 2026, from [Link]
-
Journal of Organic Chemistry. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Retrieved January 23, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. Retrieved January 23, 2026, from [Link]
-
Aragen Life Sciences. (n.d.). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved January 23, 2026, from [Link]
-
Chem-Impex. (n.d.). 4-Ethynyl-N,N-dimethylaniline. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). 3-(4-Ethynylphenyl)-1,5-diphenylformazan. Retrieved January 23, 2026, from [Link]
-
designer-drug.com. (n.d.). SnCl2 reduction of phenyl-2-nitropropenes to Phenyl-2-Propanones. Retrieved January 23, 2026, from [Link]
-
NIH. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved January 23, 2026, from [Link]
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Application Notes & Protocols: Trimethyl((4-nitrophenyl)ethynyl)silane as a Spectroscopic Probe for Real-Time Monitoring of Diels-Alder Reactions
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings through a [4+2] cycloaddition.[1][2] Mechanistic and kinetic understanding of these reactions is crucial for optimization and application in complex syntheses. This document details the application of trimethyl((4-nitrophenyl)ethynyl)silane as a versatile molecular probe for investigating Diels-Alder reactions. The probe's design incorporates a highly electron-deficient alkyne, which acts as a reactive dienophile, and a 4-nitrophenyl chromophore that provides a distinct spectroscopic handle. The cycloaddition event disrupts the conjugation between the phenyl ring and the alkyne, leading to a quantifiable change in the UV-Vis spectrum, thereby allowing for real-time kinetic monitoring.[3] Furthermore, the trimethylsilyl (TMS) group offers a valuable synthetic handle for post-reaction functionalization, enhancing the utility of the resulting adducts.[4]
Introduction to the Molecular Probe
This compound is an organosilicon compound specifically designed for probing Diels-Alder reactions. Its utility stems from a unique combination of structural features:
-
Electron-Deficient Dienophile: The potent electron-withdrawing nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with electron-rich dienes in normal-electron-demand Diels-Alder reactions.[5]
-
Spectroscopic Reporter: The 4-nitrophenyl group serves as a chromophore. The extended π-conjugation from the nitro-substituted aromatic ring through the alkyne bond results in a characteristic absorbance in the UV-Visible spectrum.
-
Synthetic Handle: The trimethylsilyl (TMS) group acts as a masked terminal proton on the alkyne, preventing side reactions and providing a site for selective post-cycloaddition transformations, such as protodesilylation or cross-coupling.[6][7]
Physicochemical Properties
The key properties of the molecular probe are summarized below for easy reference.
| Property | Value |
| IUPAC Name | trimethyl-[2-(4-nitrophenyl)ethynyl]silane[8] |
| CAS Number | 75867-38-8[8] |
| Molecular Formula | C₁₁H₁₃NO₂Si[8] |
| Molecular Weight | 219.31 g/mol [8] |
| Appearance | Crystalline solid |
| Melting Point | 96-97°C |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Toluene, Acetonitrile) |
Synthesis Pathway
The probe can be reliably synthesized via a Sonogashira cross-coupling reaction between 1-iodo-4-nitrobenzene and trimethylsilylacetylene. This method is highly efficient and provides a direct route to the desired compound.
Caption: General synthesis scheme for the molecular probe.
Principle of Operation: A Spectroscopic Shift
The function of this compound as a probe is predicated on a distinct change in its electronic structure upon undergoing a Diels-Alder reaction.
-
Initial State (Reactant): The probe possesses an extended conjugated π-system. Electrons are delocalized across the 4-nitrophenyl ring and the carbon-carbon triple bond. This extended conjugation is responsible for a strong absorbance band at a specific wavelength (λ_max) in the UV-Vis spectrum.
-
Final State (Product): The [4+2] cycloaddition transforms the sp-hybridized alkyne carbons into sp²-hybridized alkene carbons within a newly formed cyclohexadiene ring.[9] This transformation disrupts the conjugation between the aromatic ring and the former alkyne.
-
Spectroscopic Consequence: The loss of conjugation results in a significant hypsochromic (blue) shift in the absorbance spectrum. The intensity of the reactant's λ_max decreases over time, which can be precisely monitored to quantify the reaction's progress.
Caption: Principle of UV-Vis monitoring via conjugation disruption.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Diels-Alder Reaction
This protocol describes a general method for reacting the probe with a suitable diene, using cyclopentadiene as an example.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq., e.g., 100 mg, 0.456 mmol) in a suitable solvent (e.g., 5 mL of Dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
-
Diene Addition:
-
Add the diene (e.g., freshly cracked cyclopentadiene, ~1.5 eq.) to the stirred solution of the dienophile. Note: The optimal stoichiometry may vary depending on the diene's reactivity.
-
-
Reaction Conditions:
-
Seal the flask and stir the reaction at room temperature. For less reactive dienes, gentle heating (e.g., 40-80°C) may be required.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by using the spectroscopic method outlined in Protocol 2.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Diels-Alder adduct.
-
Protocol 2: Real-Time Kinetic Monitoring by UV-Vis Spectroscopy
This protocol details the procedure for monitoring the reaction kinetics in real-time.
-
Instrument Setup:
-
Warm up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.
-
Set the desired temperature for the kinetic run.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the probe in the reaction solvent (e.g., acetonitrile) at a known concentration that gives an initial absorbance in the range of 1.0-1.5 at its λ_max.
-
Prepare a stock solution of the diene at a significantly higher concentration (e.g., 20-50 equivalents) to establish pseudo-first-order conditions.
-
-
Measurement:
-
Place a quartz cuvette containing the probe stock solution into the spectrophotometer and record the initial spectrum to determine the precise λ_max.
-
Set the spectrophotometer to kinetics mode, monitoring the absorbance at this λ_max over time.
-
To initiate the reaction, inject a small, precise volume of the concentrated diene stock solution into the cuvette, mix rapidly, and immediately start data acquisition.
-
-
Data Analysis:
-
Record the absorbance at λ_max as a function of time.
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this plot will be -k_obs, where k_obs is the observed rate constant.
-
Repeat the experiment with different concentrations of the diene to determine the reaction order and the second-order rate constant.
-
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
Protocol 3: Post-Reaction Desilylation
This protocol demonstrates the synthetic utility of the TMS group by removing it after the cycloaddition.
-
Reactant Setup:
-
Dissolve the purified Diels-Alder adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq.) dropwise to the stirred solution at 0°C.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the disappearance of the starting material by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting desilylated product by flash column chromatography.
-
Representative Characterization Data
The following table provides expected spectroscopic data for the probe and a representative adduct with cyclopentadiene. This data serves as a benchmark for validating experimental outcomes.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| Probe | 8.15 (d, 2H), 7.60 (d, 2H), 0.25 (s, 9H) | 147.5, 132.8, 130.2, 123.5, 103.1, 99.8, -0.4 | 2155 (C≡C), 1518 (NO₂), 1345 (NO₂), 840 (Si-C) |
| Adduct | 8.10 (d, 2H), 7.50 (d, 2H), 6.8-6.9 (m, 2H), 3.5-3.8 (m, 2H), 1.5-1.8 (m, 2H), 0.15 (s, 9H) | 148.0, 147.2, 141.5, 135.1, 128.9, 123.2, 49.8, 48.5, -0.1 | 1595 (C=C), 1520 (NO₂), 1347 (NO₂), 842 (Si-C) |
Advantages and Limitations
Advantages:
-
Real-Time Monitoring: Enables non-invasive, continuous monitoring of reaction kinetics.[10]
-
High Reactivity: The electron-withdrawing group enhances the dienophile's reactivity, often allowing for milder reaction conditions.
-
Synthetic Versatility: The TMS group provides a site for further synthetic elaboration after the Diels-Alder reaction is complete.[4]
-
Clear Spectroscopic Window: The chromophore absorbs in a region of the UV-Vis spectrum that is often free from solvent or other reactant interference.
Limitations:
-
Solubility: The probe and its adducts may have limited solubility in certain solvent systems.
-
Diene Compatibility: The method is best suited for electron-rich dienes in normal-demand Diels-Alder reactions.
-
Photostability: Prolonged exposure to high-intensity UV light during monitoring could potentially lead to degradation, although this is uncommon under standard spectrophotometer conditions.
Conclusion
This compound is a powerful and multifunctional tool for the study of Diels-Alder reactions. It serves as both a reactive dienophile and a sensitive spectroscopic probe, providing researchers and drug development professionals with a reliable method for obtaining high-quality kinetic data. The synthetic flexibility afforded by the trimethylsilyl group further establishes its value, bridging the gap between mechanistic investigation and practical synthetic application.
References
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4296099, this compound. Retrieved from [Link]
- Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry, e0053.
-
Angewandte Chemie International Edition (2025). The Diels-Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling. Wiley-VCH GmbH. Retrieved from [Link]
-
ResearchGate (n.d.). Monitoring the self-healing ability of a thermo-reversible Diels Alder reaction by Raman spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts (2020). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. Retrieved from [Link]
-
Organic Syntheses (n.d.). Trimethylsilylacetylene. Retrieved from [Link]
-
ResearchGate (n.d.). The Diels-Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling. Retrieved from [Link]
-
Gelest (n.d.). Cyclizations of Silylalkynes. Retrieved from [Link]
-
ChemRxiv (2025). Screening Diels-Alder reaction space to identify candidate reactions for self-healing polymer applications. Retrieved from [Link]
-
MDPI (n.d.). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Retrieved from [Link]
-
Wikipedia (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Crysdot LLC (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry (n.d.). Spectroscopic probes for real-time monitoring of polymer modification and degradation reactions. Retrieved from [Link]
-
Wikipedia (n.d.). Trimethylsilylacetylene. Retrieved from [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Diels-Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions [mdpi.com]
- 6. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
- 7. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 8. This compound | C11H13NO2Si | CID 4296099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. Spectroscopic probes for real-time monitoring of polymer modification and degradation reactions [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for the Synthesis of Substituted Arylalkynes
Introduction: The Enduring Significance of the Arylalkyne Motif
Substituted arylalkynes are a cornerstone of modern organic chemistry, finding indispensable roles in medicinal chemistry, materials science, and chemical biology. Their rigid, linear geometry and electron-rich triple bond make them versatile building blocks for the synthesis of complex molecular architectures, including pharmaceuticals, agrochemicals, and conjugated polymers.[1] The Sonogashira cross-coupling reaction, in particular, has been instrumental in the synthesis of a wide array of complex molecules, including the psoriasis treatment tazarotene and the nicotinic receptor agonist Altinicline (SIB-1508Y).[1] This guide provides a comprehensive overview of the experimental setups and detailed protocols for the most robust and widely utilized methods for synthesizing substituted arylalkynes, with a focus on practical application and mechanistic understanding.
Core Synthetic Strategies: A Comparative Overview
The synthesis of arylalkynes is dominated by transition-metal-catalyzed cross-coupling reactions. The choice of method is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions. Herein, we delve into the experimental intricacies of the Sonogashira, Suzuki-Miyaura, and Stephens-Castro couplings.
| Reaction | Catalyst System | Coupling Partners | Key Advantages | Common Limitations |
| Sonogashira Coupling | Pd(0)/Cu(I) co-catalysis | Aryl/Vinyl Halide + Terminal Alkyne | Mild reaction conditions, high functional group tolerance, broad substrate scope. | Potential for alkyne homocoupling (Glaser coupling), sensitivity to oxygen.[2] |
| Suzuki-Miyaura Coupling | Pd(0) | Aryl/Vinyl Halide or Triflate + Alkynylboronic Acid/Ester | High yields, commercially available reagents, tolerance to a wide range of functional groups. | Requires pre-functionalization of the alkyne as a boronic acid/ester. |
| Stephens-Castro Coupling | Stoichiometric Cu(I) | Aryl Halide + Copper(I) Acetylide | Effective for specific substrates, particularly in heterocyclic synthesis. | Requires stoichiometric copper, pre-formation of the copper acetylide, and often harsh reaction conditions (boiling pyridine).[3] |
I. The Sonogashira Coupling: A Workhorse for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[1] It proceeds under mild, typically basic conditions, making it a highly versatile and functional-group-tolerant method.[1]
Mechanistic Rationale
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) species to form a Pd(II) complex.
-
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[4]
-
-
Copper Cycle:
-
The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.[4]
-
A copper-free variant of the Sonogashira reaction exists, where the deprotonation of the alkyne is achieved by a stronger base, and the palladium catalyst facilitates the entire process.[4]
Visualizing the Catalytic Pathway
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Sonogashira Coupling for Trimethyl((4-nitrophenyl)ethynyl)silane Synthesis
Welcome to the technical support center for optimizing the synthesis of Trimethyl((4-nitrophenyl)ethynyl)silane via Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing yield and purity for this specific transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt effectively.
The Sonogashira coupling is a cornerstone of C-C bond formation, linking terminal alkynes with aryl or vinyl halides.[1] While powerful, its success with specific substrates, such as the electron-deficient 4-nitrophenyl halide, hinges on a nuanced understanding of the reaction parameters. This guide addresses the most common challenges encountered in this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to address specific experimental failures in a question-and-answer format.
Question 1: My reaction yield is extremely low, or I've recovered only starting materials. What are the primary points of failure?
Answer: A complete reaction failure typically points to a fundamental issue with one of three areas: the integrity of the reactants, the activity of the catalyst, or the reaction atmosphere.
-
Reagent & Solvent Quality:
-
Purity: Impurities in your 4-halonitrobenzene or trimethylsilylacetylene (TMSA) can act as catalyst poisons.[2] It is crucial to use high-purity starting materials. If in doubt, purification of the aryl halide by recrystallization and distillation of TMSA is recommended.
-
Solvent & Base Anhydrousness: While some modern protocols tolerate water, traditional Sonogashira couplings are sensitive to moisture. Water can interfere with the catalytic cycle and the base. Ensure your solvents (e.g., THF, DMF, Toluene) and amine base (e.g., triethylamine, diisopropylamine) are thoroughly dried.[3]
-
-
Catalyst Inactivity:
-
Palladium Source: Palladium(0) complexes like Pd(PPh₃)₄ are sensitive to air and can degrade over time.[4] If using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it requires in situ reduction to the active Pd(0) state, a step which can sometimes be inefficient.[1] Consider using a freshly opened bottle of catalyst or a more robust precatalyst system.
-
Copper(I) Co-catalyst: The copper(I) iodide (CuI) co-catalyst is essential for the classical Sonogashira reaction as it forms the reactive copper(I) acetylide intermediate.[5] However, CuI is sensitive to oxidation and can degrade. Use only white or very light tan CuI; if it is green or brown, it is likely oxidized and should not be used.[2]
-
-
Atmospheric Contamination:
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen. Furthermore, oxygen promotes the primary side reaction: the oxidative homocoupling of TMSA to form 1,4-bis(trimethylsilyl)buta-1,3-diyne (Glaser coupling).[1][6] It is imperative to thoroughly degas your solvent and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[1]
-
Troubleshooting Workflow: Diagnosing a Failed Reaction
Caption: A decision tree for troubleshooting Sonogashira coupling failures.
Question 2: I'm observing a significant amount of a major byproduct, which I suspect is the homocoupling of TMSA (Glaser coupling). How can I minimize this?
Answer: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a classic side reaction in Sonogashira couplings and is almost always mediated by the presence of oxygen and the copper co-catalyst.[1]
-
Eliminate Oxygen: As mentioned above, rigorous exclusion of air is the first and most critical step. Any oxygen present will promote this undesired pathway.
-
Reduce Copper Loading: While catalytic, excess copper can accelerate Glaser coupling. Reduce the CuI loading to the minimum effective level (e.g., 0.5–1.5 mol%).
-
Consider a "Copper-Free" Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[6] Copper-free Sonogashira reactions are well-established and often provide cleaner reaction profiles, albeit sometimes at the cost of slower reaction rates.[1][7] These protocols often rely on specific palladium/ligand systems or the use of a larger excess of the amine base to facilitate the deprotonation of the alkyne.[4]
Question 3: A black precipitate (palladium black) formed in my reaction. What does this signify and how can I prevent it?
Answer: The formation of a black precipitate is the visual evidence of your homogeneous palladium catalyst decomposing and agglomerating into heterogeneous, inactive palladium black.[2] This depletes the active catalyst from the solution, stalling the reaction.
-
Causality: Catalyst decomposition is often triggered by high temperatures, impurities, or an inappropriate choice of ligand that fails to adequately stabilize the Pd(0) species.
-
Prevention:
-
Ligand Choice: Ensure an adequate amount of phosphine ligand is present. Using a 2:1 or even 4:1 ratio of PPh₃ to Pd can help stabilize the catalytic species. More electron-rich and bulky phosphine ligands can also enhance stability and activity.[4]
-
Temperature Control: While the electron-withdrawing nitro group on your aryl halide makes it quite reactive, if you are using a less reactive halide like 4-bromonitrobenzene, you may need to heat the reaction.[1] Do so cautiously and monitor for decomposition. If blackening occurs upon heating, consider a more active catalyst system that operates at a lower temperature.
-
Purity: Again, reagent and solvent purity is paramount. Trace impurities can initiate catalyst decomposition.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for coupling an electron-deficient aryl halide like 4-iodonitrobenzene?
A1: The high reactivity of 4-iodonitrobenzene (due to the electron-withdrawing nitro group) makes it compatible with a range of standard catalysts.[8]
-
Standard Choice: The classic combination of PdCl₂(PPh₃)₂ / PPh₃ / CuI is a reliable starting point. The extra phosphine ligand helps to stabilize the Pd(0) intermediate.
-
High-Activity Catalysts: For faster reactions or for coupling the less reactive 4-bromonitrobenzene, consider more advanced catalyst systems. Palladium complexes with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands often show superior performance and stability.[4][9]
| Catalyst System | Key Characteristics | Best For |
| PdCl₂(PPh₃)₂ / CuI | Standard, reliable, cost-effective. | 4-Iodonitrobenzene at RT to moderate heat. |
| Pd(PPh₃)₄ / CuI | Uses Pd(0) directly, no pre-reduction needed. | Milder conditions, but more air-sensitive. |
| Pd₂(dba)₃ / P(t-Bu)₃ / No Cu | Copper-free, highly active system. | Suppressing Glaser coupling; for less reactive 4-bromonitrobenzene.[4] |
| PEPPSI™-type Catalysts | Highly stable and active Pd-NHC precatalysts. | Copper-free reactions, challenging substrates.[1] |
Q2: Should I use a copper co-catalyst? What are the pros and cons?
A2: The choice of a copper-catalyzed versus a copper-free system is a critical decision based on your specific experimental goals.
-
Copper-Catalyzed (Classic Sonogashira):
-
Copper-Free Sonogashira:
-
Pros: Virtually eliminates the Glaser homocoupling byproduct, leading to a cleaner reaction and simpler purification.[7]
-
Cons: Can be slower and may require heating or more highly active (and expensive) palladium/ligand systems to achieve good yields.[4] The mechanism relies on the amine base to deprotonate the alkyne directly at the palladium center, which can be less efficient.[4]
-
Catalytic Cycles: A Comparative View
Caption: Simplified comparison of copper-catalyzed vs. copper-free cycles.
Q3: Which base and solvent combination is most effective?
A3: The base neutralizes the HX byproduct and plays a role in the catalytic cycle. The solvent must solubilize all components.[1]
-
Bases: Amine bases are standard. Triethylamine (TEA) is common and can often be used as the solvent. Diisopropylamine (DIPA) or piperidine are more basic and can sometimes improve rates, particularly in copper-free systems.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ are used in specific protocols but are less common for this substrate.[1]
-
Solvents: If an amine is not used as the solvent, polar aprotic solvents like DMF or THF are excellent choices. Toluene is also effective, especially if heating is required.
| Parameter | Recommended Choices | Rationale |
| Solvent | THF, DMF, Toluene, Triethylamine | Good solubility for reactants and catalysts. Choice depends on reaction temperature. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | TEA is standard. DIPA is more basic and can accelerate the reaction.[1] |
Q4: What is the role of the trimethylsilyl (TMS) group on the alkyne?
A4: Trimethylsilylacetylene (TMSA) is used for several practical reasons.
-
Convenience: TMSA is a liquid, making it much easier to handle and measure accurately compared to acetylene gas.[1]
-
Protection: The bulky TMS group acts as a protecting group, preventing the alkyne from reacting at its terminal position in undesired side reactions or further coupling.[1]
-
Post-Reaction Deprotection: The TMS group can be easily removed after the coupling is complete using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield the terminal alkyne, 4-ethynylnitrobenzene, if desired.[1]
Optimized Experimental Protocol: Copper-Free Sonogashira
This protocol is designed to minimize Glaser homocoupling and is suitable for coupling 4-iodonitrobenzene with TMSA.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodonitrobenzene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and a stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.2 M solution) followed by anhydrous, degassed diisopropylamine (3.0 equiv).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove catalyst residues. Wash the organic layer with saturated aq. NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shaikh, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6590-6611. [Link]
-
Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2812. [Link]
-
A. D. H. Becerra, et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
- Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644–4680.
- Google Patents.
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Al-Amin, M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Organic Syntheses. trimethylsilylacetylene. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
PubChem. This compound. [Link]
-
The Reaction Monitoring Blog. Copper-free Sonogashira coupling. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. Optimization of Sonogashira cross coupling reaction of 1a with trimethylsilylethyne. [Link]
-
Liang, J., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
PubMed. Recent advances in Sonogashira reactions. [Link]
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- 10. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of Trimethyl((4-nitrophenyl)ethynyl)silane
Welcome to the technical support center for the synthesis of Trimethyl((4-nitrophenyl)ethynyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this Sonogashira cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is happening and how can I prevent it?
Answer:
This is a classic case of Glaser coupling , also known as homocoupling, which is the most common side reaction in copper-catalyzed Sonogashira couplings.[1][2] This reaction involves the oxidative dimerization of the terminal alkyne, in this case, trimethylsilylacetylene, to form 1,4-bis(trimethylsilyl)buta-1,3-diyne.
Causality:
The Glaser coupling is promoted by the presence of a copper(I) co-catalyst and an oxidant, which is typically atmospheric oxygen.[2][3] The copper(I) acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can be oxidized to a copper(II) species, leading to the dimerization of the alkyne.[1]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The most critical step to suppress Glaser coupling is to rigorously exclude oxygen from your reaction.[2]
-
Protocol: Use standard Schlenk line techniques or a glovebox. Degas your solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC-MS and work it up as soon as the starting materials are consumed.
-
Consider Copper-Free Conditions: If homocoupling remains a significant issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[2][4] These methods often employ a more active palladium catalyst or specific ligands that facilitate the coupling without the need for a copper co-catalyst.
-
Use a Reductive Atmosphere: Some studies have shown that introducing a small amount of a reducing agent or performing the reaction under a diluted hydrogen atmosphere can minimize oxidative homocoupling.[5]
Question 2: My analytical data (NMR/MS) suggests the presence of 4-ethynylnitrobenzene and its homocoupled product. Why is the trimethylsilyl (TMS) group being lost?
Answer:
The observation of 4-ethynylnitrobenzene indicates that desilylation of the trimethylsilyl (TMS) protecting group is occurring. The TMS group is employed to prevent the terminal alkyne from undergoing side reactions, but it can be labile under certain conditions.[6]
Causality:
The cleavage of the Si-C bond can be facilitated by bases and nucleophiles. While generally stable under standard Sonogashira conditions, the basic amine used in the reaction (e.g., triethylamine, diisopropylamine) can promote desilylation, especially at elevated temperatures or with prolonged reaction times.[6] Certain fluoride sources, sometimes present as impurities or intentionally added, are also potent desilylating agents.[7]
Troubleshooting Steps:
-
Moderate the Basicity and Temperature:
-
Use the mildest base that is effective for the reaction.
-
Avoid excessive heating. If the reaction is sluggish, consider using a more reactive aryl halide (iodide instead of bromide) rather than increasing the temperature significantly.[8]
-
-
Control Reaction Time: As with homocoupling, minimize the reaction time to reduce the exposure of the product to the basic conditions.
-
Purify Reagents: Ensure your amine base and solvents are free from water and other nucleophilic impurities that could promote desilylation.
-
Alternative Silyl Protecting Groups: If desilylation is persistent, consider using a bulkier silyl protecting group, such as triethylsilyl (TES) or triisopropylsilyl (TIPS), which are generally more robust.
Question 3: I'm seeing byproducts that suggest my nitro group has been reduced to an amino or other reduced forms. Is this a known side reaction?
Answer:
Yes, the reduction of the nitro group is a potential side reaction in palladium-catalyzed cross-coupling reactions, although it is less commonly reported as a major issue in Sonogashira couplings under standard conditions.
Causality:
Palladium catalysts, particularly Pd(0) species, in the presence of a phosphine ligand and an amine base, can act as reducing agents, especially at higher temperatures.[9] The phosphine ligands can be oxidized, and the amine can act as a hydrogen source for the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to minimize the reduction of the nitro group. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choose Ligands Carefully: Be mindful of the type and amount of phosphine ligand used. Less electron-rich or bulkier phosphines might be less prone to oxidation.
-
Optimize the Base: While a base is necessary, using a less reducing amine or a non-amine base (e.g., K₂CO₃) in a suitable solvent system could be an alternative, though this would require significant re-optimization of the reaction conditions.
-
Alternative Catalytic Systems: Some modern palladium catalysts are highly active at room temperature, which would significantly reduce the risk of nitro group reduction.[10]
Question 4: My reaction is sluggish or stalls, with significant amounts of unreacted 4-halonitrobenzene. How can I improve the conversion?
Answer:
Low conversion in a Sonogashira reaction can be attributed to several factors, including catalyst deactivation, insufficient reactivity of the starting materials, or suboptimal reaction conditions.
Causality:
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through oxidation or the formation of inactive palladium black.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl >> F.[11] Aryl bromides and chlorides often require more forcing conditions than aryl iodides.[8]
-
Suboptimal Conditions: The choice of solvent, base, temperature, and catalyst system all play a significant role in the reaction's efficiency.
Troubleshooting Steps:
-
Aryl Halide Choice: If you are using an aryl bromide or chloride, consider switching to the corresponding aryl iodide for enhanced reactivity, which may allow for milder reaction conditions.
-
Catalyst and Ligand System:
-
Ensure your palladium catalyst is active. Using a pre-catalyst that is readily reduced to Pd(0) in situ can be beneficial.[11]
-
For less reactive aryl halides, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition.
-
-
Solvent and Base Combination:
-
The solvent and base should be chosen to ensure adequate solubility of all components. Common solvent systems include THF, DMF, or toluene with an amine base like triethylamine or diisopropylamine.[8]
-
The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the alkyne.[2] Ensure it is used in sufficient excess.
-
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[8] A careful optimization of the temperature is necessary.
Summary of Potential Side Products
| Side Product | Chemical Name | Likely Cause | Prevention Strategy |
| Homocoupled Alkyne | 1,4-bis(trimethylsilyl)buta-1,3-diyne | Glaser coupling (O₂ presence with Cu(I)) | Rigorous exclusion of air, use of copper-free conditions. |
| Desilylated Product | 4-ethynylnitrobenzene | Base- or nucleophile-mediated cleavage of the TMS group | Use mild base, lower temperature, minimize reaction time. |
| Reduced Nitro Product | 4-((trimethylsilyl)ethynyl)aniline | Reduction by Pd(0)/phosphine/amine at elevated temperatures | Lower reaction temperature, careful choice of ligand. |
Reaction Pathway and Competing Side Reactions
Caption: Main and competing reactions in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Sonogashira reaction?
-
Palladium Catalyst: The primary catalyst that facilitates the cross-coupling through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12]
-
Copper(I) Co-catalyst: Activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12]
-
Base: Typically an amine, it serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[2]
-
Aryl Halide: The electrophilic partner in the coupling reaction.
-
Terminal Alkyne: The nucleophilic partner, protected with a TMS group in this case.
Q2: Is it always necessary to use a copper co-catalyst?
No, copper-free Sonogashira reactions have been developed to avoid the issue of Glaser homocoupling.[2] These protocols often require different ligands or reaction conditions to achieve high efficiency.
Q3: How should I purify the final product?
Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. It is important to carefully monitor the fractions to separate the desired product from the starting materials and any side products, particularly the slightly more polar desilylated compound and the non-polar homocoupled alkyne.
Q4: Can I use 4-chloronitrobenzene as a starting material?
While possible, aryl chlorides are significantly less reactive than aryl bromides and iodides in Sonogashira couplings.[11] Their use typically requires higher temperatures, longer reaction times, and specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands), which can increase the likelihood of side reactions.[13]
Q5: What are the safety considerations for this reaction?
-
Reagents: Handle all chemicals, especially the palladium catalyst and organic solvents, in a well-ventilated fume hood.
-
Inert Atmosphere: When working with an inert atmosphere, ensure proper handling of pyrophoric reagents if used, and be aware of the potential for over-pressurization of sealed vessels upon heating.
-
Product: The toxicological properties of the product may not be fully characterized. Handle with care and appropriate personal protective equipment (PPE).
References
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(10), 2129–2151. [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Copper-free Sonogashira cross-coupling reactions: an overview. Angewandte Chemie International Edition, 46(6), 834–871. [Link]
-
ChemOrgChem. (2023, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104136447B - The purification process of trimethyl silane.
-
Novák, Z., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(11), 6064–6074. [Link]
-
Newman, S. G., & Lautens, M. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043–3056. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Watson, D. A., et al. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 144(1), 313–321. [Link]
-
Organic Syntheses. (n.d.). trimethylsilylacetylene. Retrieved from [Link]
-
ResearchGate. (n.d.). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Köllhofer, A., Pullmann, T., & Plenio, H. (2003). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 22(22), 4961–4969. [Link]
-
ResearchGate. (n.d.). Synthesis of alkynes 11 a,b and 12 a,b. Retrieved from [Link]
-
Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
-
PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7853–7857. [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
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- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. gelest.com [gelest.com]
Purification techniques for crude Trimethyl((4-nitrophenyl)ethynyl)silane
Initiating Data Collection
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Technical Support Center: Troubleshooting Incomplete Desilylation of Trimethyl((4-nitrophenyl)ethynyl)silane
Welcome to the technical support center for the desilylation of Trimethyl((4-nitrophenyl)ethynyl)silane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this crucial deprotection step. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate potential issues and achieve successful outcomes in your experiments.
The presence of the strongly electron-withdrawing nitro group on the phenyl ring of this compound introduces specific challenges to the desilylation reaction. This guide provides a structured approach to troubleshooting, from identifying the problem to implementing effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the desilylation of this compound in a question-and-answer format.
Q1: My desilylation reaction appears to be incomplete or has stalled. How can I confirm this and what are the likely causes?
A1: Confirmation and Diagnosis
The first step is to reliably determine if the reaction is indeed incomplete. This can be achieved through careful analytical monitoring.
-
Thin-Layer Chromatography (TLC): This is the quickest method to assess reaction progress.
-
Procedure: Spot the crude reaction mixture alongside the starting material on a silica gel TLC plate.
-
Observation: The product, 4-ethynyl-1-nitrobenzene, is more polar than the starting material, this compound. Therefore, the product spot will have a lower Retardation factor (Rf) value (it will travel a shorter distance up the plate) than the starting material. Incomplete reactions will show the presence of both spots.
-
Example Solvent System: A common solvent system for this analysis is a mixture of ethyl acetate and hexane (e.g., 10-20% ethyl acetate in hexane).
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more quantitative assessment, ¹H NMR is invaluable.
-
Procedure: Take an aliquot of the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Observation: The disappearance of the singlet corresponding to the trimethylsilyl (TMS) protons at approximately 0.27 ppm is a clear indicator of successful desilylation.[1] Concurrently, the appearance of a new singlet for the acetylenic proton of the product around 3.36 ppm confirms the formation of 4-ethynyl-1-nitrobenzene.[1] The relative integration of these peaks can be used to estimate the reaction conversion.
-
Potential Causes for Incomplete Reaction:
-
Insufficient Reagent: The stoichiometry of the desilylating agent may be inadequate. For fluoride-based reagents like tetrabutylammonium fluoride (TBAF), it's crucial to use a sufficient excess, as fluoride ions can be scavenged by glassware or trace amounts of water.
-
Reagent Quality: TBAF solutions are hygroscopic and can degrade over time.[2] Using an old or improperly stored bottle of TBAF can lead to lower reactivity. Similarly, the effectiveness of base-catalyzed methods using potassium carbonate (K₂CO₃) in methanol can be diminished by wet methanol.
-
Low Reaction Temperature: While room temperature is often sufficient, some desilylation reactions may require gentle heating to proceed to completion, especially if steric hindrance is a factor.
-
Inadequate Mixing: If the reaction mixture is not being stirred effectively, localized depletion of the reagent can occur, leading to a stalled reaction.
-
Solvent Issues: The choice of solvent can significantly impact the reaction rate. For instance, in the K₂CO₃/methanol system, the solubility of the starting material in methanol is crucial. If your substrate is not fully dissolved, the reaction will be slow or incomplete.
Q2: I'm observing a new, unexpected spot on my TLC plate. What could this side product be?
A2: Identifying Potential Side Products
The electron-deficient nature of the 4-nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution, especially under basic conditions.
-
With K₂CO₃/Methanol: The most likely side product is the result of the methoxide ion (formed from methanol and K₂CO₃) attacking the aromatic ring. This can lead to displacement of the nitro group or addition to the ring, although the latter is less common.
-
With TBAF: While less common, if the TBAF solution contains significant amounts of hydroxide from absorbed water, this can also act as a nucleophile.
Troubleshooting Side Product Formation:
-
Use Milder Conditions: If side product formation is significant, consider running the reaction at a lower temperature or for a shorter duration.
-
Reduce Reagent Stoichiometry: Use the minimum amount of base or fluoride source necessary to drive the desilylation to completion. For K₂CO₃, catalytic amounts are often sufficient.
-
Change Reagents: If basic conditions are problematic, consider switching to a non-basic desilylation method. A silver-catalyzed protiodesilylation using a catalytic amount of silver nitrate (AgNO₃) can be an effective alternative for sensitive substrates.[3]
Q3: The work-up of my TBAF reaction is difficult, and I'm struggling to remove all the tetrabutylammonium salts. What is a more efficient work-up procedure?
A3: Streamlining the Work-up
Aqueous work-ups to remove TBAF can be tedious. A non-aqueous work-up procedure can be highly effective.[4]
Optimized Non-Aqueous Work-up Protocol:
-
Upon completion of the desilylation reaction (as monitored by TLC), add a sulfonic acid resin (e.g., Dowex® 50WX8) and powdered calcium carbonate to the reaction mixture.
-
Stir the suspension for approximately one hour at room temperature.
-
Filter the mixture through a pad of celite, washing the solid residue with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which will be largely free of tetrabutylammonium salts.
This method works by exchanging the tetrabutylammonium cation for a proton on the resin, and the calcium carbonate neutralizes the resulting hydrofluoric acid.[4]
Detailed Experimental Protocols
Here are step-by-step protocols for the two most common methods of desilylating this compound.
Method 1: Desilylation using Potassium Carbonate in Methanol
This is a mild and cost-effective method suitable for many applications.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous (optional, for solubility)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous methanol (approximately 0.1 M solution). If solubility is an issue, a co-solvent such as THF can be added.
-
Add anhydrous potassium carbonate (0.5-1.5 equivalents). The exact amount may need to be optimized for your specific reaction scale and purity requirements.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethynyl-1-nitrobenzene.
-
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting Tips for K₂CO₃/Methanol Method:
-
Slow Reaction: If the reaction is sluggish, ensure your methanol is anhydrous. You can also try gently warming the reaction to 30-40 °C. Increasing the amount of K₂CO₃ may also help, but be mindful of potential side reactions.
-
Side Product Formation: If you observe significant side product formation, reduce the amount of K₂CO₃ to a catalytic quantity (e.g., 0.1-0.2 equivalents) and/or run the reaction at a lower temperature (e.g., 0 °C).
Method 2: Desilylation using Tetrabutylammonium Fluoride (TBAF)
This method is generally faster and more potent than the K₂CO₃/methanol method.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous THF (approximately 0.1 M solution).
-
Add TBAF (1.0 M solution in THF, 1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC every 15-30 minutes.
-
Once the reaction is complete (typically 30-60 minutes), quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethynyl-1-nitrobenzene.
-
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting Tips for TBAF Method:
-
Incomplete Reaction: Use a fresh bottle of TBAF solution. If the reaction is still incomplete, you can increase the equivalents of TBAF or gently warm the reaction.
-
Difficult Work-up: If you are having trouble removing the tetrabutylammonium salts, consider using the non-aqueous work-up procedure described in Q3.
Visualizing the Process
To further aid in your understanding, the following diagrams illustrate the desilylation mechanism and a logical troubleshooting workflow.
Caption: General mechanism of TMS desilylation.
Caption: A logical workflow for troubleshooting incomplete desilylation.
Summary of Analytical Data
The following table summarizes the key ¹H NMR chemical shifts and representative TLC Rf values for the starting material and product.
| Compound | ¹H NMR Signal (CDCl₃) | Description | Representative Rf |
| This compound | ~0.27 ppm | Singlet, 9H (Si(CH₃)₃) | ~0.7 |
| ~7.59 ppm | Doublet, 2H (aromatic) | ||
| ~8.17 ppm | Doublet, 2H (aromatic) | ||
| 4-ethynyl-1-nitrobenzene | ~3.36 ppm | Singlet, 1H (acetylenic H) | ~0.4 |
| ~7.64 ppm | Doublet, 2H (aromatic) | ||
| ~8.19 ppm | Doublet, 2H (aromatic) |
Note: Rf values are approximate and can vary depending on the exact solvent system and TLC plate.
We hope this technical guide proves to be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
-
Carpita, A., Mannocci, L., & Rossi, R. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(8), 1367-1377. [Link]
-
Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Reddit. (2018). Protiodesilylation of terminal alkynes method? Retrieved from [Link]
-
Kishi, Y., et al. (2005). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 7(18), 3993-3996. [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbonate. Retrieved from [Link]
-
ResearchGate. (2017). Proposed degradation pathways for 4-nitrophenol based on this study. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2020). Dependence of deposition method on the molecular structure and stability of organosilanes revealed from degrafting by tetrabutylammonium fluoride. Retrieved from [Link]
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- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of Ethynylsilanes
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving ethynylsilanes. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst performance and longevity. Here, we move beyond simple procedural lists to explore the underlying causes of catalyst deactivation, offering field-proven troubleshooting strategies and preventative measures grounded in mechanistic principles.
Part 1: Understanding the "Why": Common Catalyst Deactivation Pathways
Before troubleshooting, it's crucial to understand the common failure modes of palladium catalysts in the presence of ethynylsilanes, which are key substrates in reactions like the Sonogashira coupling.[1] Deactivation is rarely a single event but often a combination of factors.[2]
The primary culprits behind catalyst deactivation in these reactions include:
-
Formation of Palladium Black: This is the most visually obvious sign of catalyst death. It's the aggregation of the catalytically active Pd(0) species into larger, inactive palladium nanoparticles.[3][4] This process, known as sintering or agglomeration, drastically reduces the available surface area for catalysis.[3]
-
Formation of Inactive Palladium Complexes: Ethynylsilanes and their coupling products can sometimes form highly stable, catalytically inactive complexes with palladium. This can include the formation of stable Pd(II) species that are difficult to reduce back to the active Pd(0) state.[5]
-
Ligand Degradation or Dissociation: The phosphine ligands that are crucial for stabilizing the Pd(0) catalytic species can degrade through oxidation or other side reactions.[6] Insufficient ligand concentration can lead to catalyst aggregation.[6]
-
Substrate/Product-Induced Deactivation: The reactants or products themselves can sometimes act as catalyst poisons. For instance, the formation of polymeric or oligomeric side-products from the ethynylsilane can coat the catalyst surface, blocking active sites.[7]
-
Presence of Impurities: Trace impurities in reagents or solvents, such as sulfur compounds, can act as potent catalyst poisons.[2] Oxygen can also promote the unwanted homocoupling of alkynes and lead to catalyst deactivation.[1]
Visualizing the Deactivation Cascade
The following diagram illustrates the primary pathways leading to the deactivation of a generic Pd(0) catalyst.
Caption: A robust workflow to minimize oxygen-induced catalyst deactivation.
FAQ 2: "My reaction is sluggish and gives low yields, but I don't see significant palladium black formation. What are other potential causes?"
A: When catalyst precipitation isn't the issue, the problem often lies with more subtle forms of deactivation or inhibition.
Diagnostic Questions & Solutions:
-
Is Your Copper Co-catalyst the Problem? In Sonogashira reactions, a copper(I) co-catalyst is typically used. [1]If the copper salt is old or has been exposed to air, it may have oxidized to copper(II), which is ineffective. The quality of the copper source is critical. [8] * Solution: Use a fresh bottle of CuI or purify the existing stock. Some researchers report that a brief period of heating the CuI under vacuum can help to activate it. [8]
-
Could Inactive Complexes Be Forming? The formation of stable, off-cycle palladium complexes can sequester the catalyst. This can sometimes be influenced by the specific ethynylsilane or aryl halide used.
-
Solution: Altering the ligand can sometimes destabilize these inactive complexes. Switching from a monodentate ligand (like PPh₃) to a bidentate ligand (like dppf) can change the coordination sphere of the palladium and may prevent the formation of these catalyst "sinks."
-
-
Have You Considered Catalyst Poisoning?
-
Sulfur: Sulfur-containing functional groups in your substrates or trace amounts of sulfur compounds in your reagents can irreversibly poison the palladium catalyst. [2] * Halide Inhibition: An excess of halide ions (e.g., from the aryl halide or additives) can sometimes lead to the formation of less reactive anionic palladium complexes, such as [L₂Pd⁰Cl]⁻, which can slow down the catalytic cycle. [9] * Solution: Ensure the highest purity of all reagents. If sulfur poisoning is suspected, pre-treating the reagents or solvent with a scavenger may be necessary in extreme cases.
-
FAQ 3: "I am working on a larger scale synthesis. How can I improve catalyst longevity and turnover number (TON)?"
A: For process and development chemists, maximizing catalyst efficiency is paramount. Here are some advanced strategies:
-
Ligand Selection: The choice of ligand has a profound impact on catalyst stability. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the reductive elimination step and stabilize the Pd(0) center, often leading to higher turnover numbers. [6]
-
Controlled Addition of Reagents: Instead of adding all reagents at once, a slow addition of the ethynylsilane or the base can help to maintain a low steady-state concentration of sensitive intermediates, potentially reducing the rate of side reactions that lead to deactivation.
-
Consider a "Copper-Free" Sonogashira: While classic Sonogashira coupling uses a copper co-catalyst, copper can also promote the homocoupling of the alkyne. [10]In some cases, particularly with electron-rich aryl halides, a copper-free protocol using a more active palladium/phosphine system and a suitable base (e.g., Cs₂CO₃ or an amine) can provide cleaner reactions and avoid copper-related side reactions. [11] Data Snapshot: The Impact of Ligands and Additives
| Parameter | Standard (Pd/PPh₃/CuI) | Optimized (Pd/SPhos, Copper-Free) | Rationale for Improvement |
| Typical Catalyst Loading | 1-5 mol% | 0.1-1 mol% | More stable catalyst allows for lower loading. |
| Common Side Product | Alkyne Homocoupling | Reduced or eliminated | Absence of copper minimizes Glaser-type side reactions. [10] |
| Susceptibility to Deactivation | Moderate to High | Low to Moderate | Bulky, electron-rich ligands enhance the stability of the Pd(0) species. [6] |
| Typical Base | Triethylamine | Cesium Carbonate, DBU | Choice of base is critical in copper-free systems to facilitate the deprotonation of the alkyne. |
Part 3: Catalyst Reactivation and Regeneration
While prevention is the best strategy, in some cases, a deactivated catalyst can be at least partially regenerated.
Protocol: Oxidative Reactivation of a Deactivated Heterogeneous Pd Catalyst
This protocol is adapted from studies on the reactivation of Pd(0) that has become inactive through reduction to metallic nanoparticles. [5][12]It is most applicable to heterogeneous catalysts (e.g., Pd on carbon) but the principle can sometimes be applied in homogeneous settings.
Objective: To re-oxidize aggregated Pd(0) back to a soluble and active Pd(II) species, which can then be reduced in situ to re-enter the catalytic cycle.
Materials:
-
Deactivated reaction mixture containing palladium black.
-
A mild oxidant, such as benzoquinone (BQ). [12]* An appropriate solvent for the reaction.
Procedure:
-
Cool the Reaction: If the reaction was heated, allow it to cool to room temperature.
-
Introduce the Oxidant: Under an inert atmosphere, add a small amount (e.g., 5-10 mol% relative to the initial palladium loading) of benzoquinone to the reaction mixture.
-
Stir and Observe: Stir the mixture at room temperature for 30-60 minutes. A color change from black/grey to a more homogeneous solution (often yellow or brown) may indicate the re-oxidation of palladium.
-
Re-initiate the Reaction: If the reaction had stalled, you may need to add a small additional amount of ligand and then gently heat the reaction to see if catalytic activity is restored.
Causality: Benzoquinone acts as an oxidant, converting the inactive Pd(0) aggregates back to soluble Pd(II) species. [12]These Pd(II) species can then be reduced by a suitable reductant in the reaction mixture (such as an amine or phosphine) to regenerate the active Pd(0)L_n catalyst and re-enter the catalytic cycle.
References
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
-
Larsson, R., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2993-3001. Available at: [Link]
-
Knochel, P. (Ed.). (2011). Poisoning and deactivation of palladium catalysts. Request PDF. Available at: [Link]
-
Larsson, R., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Wang, P., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]
-
Sharma, J. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. Available at: [Link]
-
Request PDF. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. Available at: [Link]
-
Request PDF. (n.d.). Palladium‐Catalyzed Silylacylation of Allenes Using Acylsilanes. ResearchGate. Available at: [Link]
-
Cadu, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Anju, V. T., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
DENSsolutions. (2020, April 21). In Situ helps to understand the recovery of deactivated palladium catalyst. Available at: [Link]
-
Sharma, P., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Request PDF. (n.d.). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. ResearchGate. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Request PDF. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
-
Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Available at: [Link]
-
Vicente, C., et al. (2020). Sequential Insertion of Alkynes, Alkenes, and CO into the Pd–C Bond of ortho-Palladated Primary Phenethylamines: from η3-Allyl Complexes and Enlarged Palladacycles to Functionalized Arylalkylamines. NIH. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
-
Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
-
Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2018). Surface‐Plasmon‐Enhanced Transmetalation between Copper and Palladium Nanoparticle Catalyst. Wiley Online Library. Available at: [Link]
-
Ferlin, F., et al. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. Available at: [Link]
-
Kaur, N., & Kishore, D. (2014). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 12. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing Solvent Conditions for Reactions Involving Trimethyl((4-nitrophenyl)ethynyl)silane
Welcome to the technical support center for Trimethyl((4-nitrophenyl)ethynyl)silane (TMNPS). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of working with this versatile yet sensitive reagent. Our focus is on the critical role of solvent selection in achieving successful outcomes in common synthetic transformations.
Frequently Asked Questions (FAQs) about this compound
Q1: What are the key physical and chemical properties of this compound (TMNPS)?
TMNPS is a crystalline solid with the molecular formula C₁₁H₁₃NO₂Si and a molecular weight of approximately 219.31 g/mol [1]. The molecule features a terminal alkyne protected by a trimethylsilyl (TMS) group and an aromatic ring activated by a strong electron-withdrawing nitro group. This electronic feature makes the compound highly useful in cross-coupling and cycloaddition reactions but also imparts sensitivity to certain reaction conditions.
Q2: What is the general solubility profile of TMNPS?
-
Chlorinated solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Polar aprotic solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)
-
Aromatic hydrocarbons: Toluene, Benzene It has limited solubility in non-polar aliphatic hydrocarbons like hexanes and is practically insoluble in water. The solubility behavior is analogous to similar moderately polar aromatic compounds like p-nitrophenol, which is soluble in solvents such as ethanol, chloroform, and ethyl acetate[3].
Q3: How should I store TMNPS to ensure its stability?
TMNPS should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. The TMS-alkyne linkage is generally stable but can be susceptible to cleavage under acidic or basic conditions, especially in the presence of nucleophiles like water or alcohols. The nitroaromatic group is generally stable but can be a high-energy functional group, so it should be kept away from strong reducing agents or excessive heat[4][5][6]. The trimethylsilyl group can enhance the thermal stability of the alkyne moiety compared to its unprotected counterpart[7].
Q4: Can the trimethylsilyl (TMS) group be cleaved unintentionally during a reaction?
Yes. The C(sp)-Si bond is labile under specific conditions. Unintentional desilylation is a common side reaction, particularly if the reaction mixture contains fluoride ions (e.g., from TBAF), strong acids, or strong bases, especially at elevated temperatures[8]. For instance, in Sonogashira couplings, using an excessively strong amine base or high temperatures can sometimes lead to partial desilylation.
Troubleshooting Guide: Sonogashira Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for TMNPS, used to form a C(sp)-C(sp²) bond with an aryl or vinyl halide. Solvent choice is paramount for success.
Problem 1: Low or No Product Yield
-
Causality: Poor solubility of reactants or catalyst, catalyst deactivation, or unfavorable reaction kinetics are common culprits. The polarity of the solvent plays a crucial role in stabilizing catalytic intermediates and influencing reaction rates[9].
-
Troubleshooting Steps:
-
Assess Solubility: Ensure all reactants, particularly the aryl halide and the palladium/copper catalysts, are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents can be beneficial. For instance, if your aryl halide is nonpolar, using a co-solvent like THF or toluene with a polar amine base can be effective[10].
-
Switch to a More Polar Solvent: If solubility is not the issue, consider switching from a less polar solvent like triethylamine (TEA) to a more polar aprotic solvent such as DMF or DMSO[10][11]. Polar solvents can accelerate the rate-limiting reductive elimination step in the catalytic cycle.
-
Amine Base as Solvent and Reagent: For many Sonogashira reactions, an amine base like TEA or diisopropylamine (DIPA) can serve as both the base and the solvent[12]. This high concentration of the base can facilitate the deprotonation of the terminal alkyne (if desilylation occurs first) and neutralize the HX byproduct efficiently[12].
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst[12]. Use properly dried solvents and degas the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).
-
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct
-
Causality: This side reaction is primarily promoted by the presence of oxygen and is catalyzed by the copper(I) co-catalyst. The choice of solvent can influence the rate of this side reaction relative to the desired cross-coupling.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction setup are scrupulously deoxygenated[12].
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a different ligand set for the palladium catalyst and may necessitate a stronger organic base (e.g., DBU) or a different solvent system, such as DMSO[11].
-
Solvent Choice: In some systems, less polar solvents have been shown to favor the desired cross-coupling over homocoupling, though this is highly substrate-dependent[10].
-
Problem 3: Unwanted Desilylation of TMNPS
-
Causality: The TMS protecting group can be cleaved by the amine base, especially at higher temperatures or with prolonged reaction times. The resulting terminal alkyne can then undergo cross-coupling or homocoupling.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Perform the reaction at room temperature if possible. The TMS group is more stable at lower temperatures[12].
-
Use a Milder Base: If your substrate allows, switch from a strong amine base like DIPA to a milder inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF[12].
-
Solvent Polarity: Highly polar, coordinating solvents like DMF or DMSO can sometimes stabilize the intermediates that lead to desilylation. Experimenting with a less polar system like THF or toluene might be beneficial, provided solubility is maintained.
-
Solvent Selection Summary for Sonogashira Coupling
| Solvent/Base System | Polarity | Key Advantages | Common Issues |
| Triethylamine (TEA) / DIPA | Moderate | Acts as both solvent and base; good for many standard couplings[12]. | Can promote desilylation at high temps; limited dissolving power for some substrates. |
| DMF or DMSO | High | Excellent dissolving power; can accelerate slow reactions[10]. | Can be difficult to remove; may promote side reactions with sensitive substrates[9]. |
| THF or 1,4-Dioxane | Moderate | Good general-purpose solvents; easy to remove. | May require a co-solvent or stronger base to achieve good rates. |
| Toluene | Low | Can suppress some side reactions like homocoupling[10]. | Poor solubility for polar reactants and catalysts. |
Troubleshooting Guide: Desilylation Reactions
To utilize the alkyne, the TMS group must be removed. The choice of solvent is critical for achieving clean, complete desilylation without degrading the nitro-functionalized product.
Problem 1: Incomplete Desilylation
-
Causality: Insufficient reactivity of the desilylating agent, poor solubility of the substrate, or steric hindrance.
-
Troubleshooting Steps:
-
Solvent for Fluoride-Mediated Desilylation: The most common method uses a fluoride source like tetrabutylammonium fluoride (TBAF). THF is the solvent of choice for this reaction. It readily dissolves both TMNPS and the TBAF salt, facilitating the formation of the highly favorable Si-F bond[13][14]. If the reaction is sluggish in THF, a small amount of water or a more polar co-solvent like DMF can sometimes accelerate the process, but be cautious as this can also lead to side reactions.
-
Alternative Reagents and Solvents: If TBAF/THF fails, consider using potassium carbonate (K₂CO₃) or cesium fluoride (CsF) in methanol[15]. The methanol acts as both a solvent and a proton source to quench the resulting acetylide anion. For substrates sensitive to basic conditions, acidic desilylation using a mild acid in a non-polar solvent can be an option, but this is less common for TMS-alkynes[8].
-
Problem 2: Product Decomposition or Side Reactions
-
Causality: The 4-nitrophenylacetylene product is more reactive than its silylated precursor. The strong electron-withdrawing nitro group makes the molecule susceptible to nucleophilic attack, especially under basic conditions[16]. The terminal alkyne can also be unstable.
-
Troubleshooting Steps:
-
Use Stoichiometric Reagents: Use only a slight excess (e.g., 1.1 equivalents) of the desilylating agent (e.g., TBAF). A large excess of base can promote polymerization or decomposition of the product.
-
Maintain Low Temperature: Perform the reaction at 0 °C or room temperature. Avoid heating unless necessary.
-
Solvent Choice to Minimize Basicity: When using K₂CO₃/Methanol, the methoxide generated in situ is a strong base. If this is problematic, a less protic system like TBAF in THF is preferable. The solvent choice directly impacts the nature and strength of the basic species in the reaction.
-
Careful Workup: After desilylation, the product, 4-nitrophenylacetylene, is a key building block in many syntheses[17][18]. Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with a non-polar solvent like ethyl acetate or DCM to isolate the product quickly from the basic aqueous phase.
-
Visualized Workflows and Protocols
Diagram 1: General Solvent Selection Workflow
This diagram outlines the decision-making process for selecting a solvent system for a reaction involving TMNPS.
Caption: A decision tree for selecting and optimizing solvent conditions.
Experimental Protocol 1: Optimized Sonogashira Coupling of TMNPS
This protocol provides a robust starting point for the coupling of TMNPS with a generic aryl bromide.
Materials:
-
This compound (TMNPS) (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Solvent: Degassed Tetrahydrofuran (THF) and Degassed Triethylamine (TEA) in a 2:1 v/v ratio.
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed THF and TEA solvent mixture via syringe. Stir for 5 minutes to dissolve the solids. The use of THF improves the solubility of the aryl halide and palladium catalyst, while TEA serves as the required base and co-solvent[12].
-
Add TMNPS (1.0 eq) to the flask.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied, but monitor for potential desilylation.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel[19]. The choice of eluent will depend on the polarity of the product.
Diagram 2: Troubleshooting Sonogashira Reactions
This flowchart helps diagnose and solve common issues encountered during the Sonogashira coupling of TMNPS.
Caption: A diagnostic flowchart for troubleshooting Sonogashira couplings.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubChem. This compound. [Link]
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
MDPI. Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. [Link]
-
PubMed. Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 4-Nitrophenylacetylene in Modern Organic Synthesis. [Link]
-
National Institutes of Health. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. [Link]
-
ResearchGate. Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]
-
ResearchGate. Click approaches in sol–gel chemistry. [Link]
-
University of Leicester Figshare. Aromatic desilylation reactions. [Link]
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Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
Royal Society of Chemistry. Advances in click chemistry for silica-based material construction. [Link]
-
ResearchGate. Desilylation of aryl silyl ethers with NaH/DMF. [Link]
-
ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]
-
National Institutes of Health. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. [Link]
-
Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. [Link]
-
ResearchGate. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. [Link]
-
PubMed. Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Nitrophenylacetylene in Modern Chemical Synthesis. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Organic Chemistry Portal. Nef Reaction. [Link]
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Thieme Chemistry. A General 11C-Labeling Approach Enabled by Fluoride-Mediated Desilylation of Organosilanes. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
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Defense Technical Information Center. Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]
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National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
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Organic Chemistry Portal. Synthesis of Nitro compounds. [Link]
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ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]
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ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]
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Preventing homocoupling in Sonogashira reactions with silylacetylenes
Welcome to the technical support center for Sonogashira cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation using silylacetylenes. Here, we address common challenges, with a specific focus on the prevention of undesired homocoupling side reactions, providing both theoretical understanding and practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common issues encountered when running Sonogashira reactions with silyl-protected alkynes.
Q1: I'm observing a significant amount of a dimeric alkyne byproduct in my Sonogashira reaction. What is it and why is it forming?
A: The byproduct you are observing is the result of alkyne homocoupling, often referred to as Glaser or Glaser-Hay coupling.[1][2] This reaction involves the oxidative dimerization of two terminal alkyne molecules to form a 1,3-diyne. In the context of a Sonogashira reaction, this side reaction consumes your valuable alkyne starting material, thereby reducing the yield of your desired cross-coupled product.[1][3]
The primary culprit behind this undesired reaction is the copper(I) co-catalyst, which is added to increase the reaction rate under mild conditions.[1][4] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[1][3][5] While this intermediate is key for the transmetalation step in the desired Sonogashira cycle, it can also undergo oxidation, particularly in the presence of oxygen, leading to the formation of the homocoupled dimer.[1][3][6][7] Therefore, running the reaction under strictly anaerobic (oxygen-free) conditions is critical when a copper co-catalyst is used.[1][6]
Q2: My reaction is sluggish and yields are low, but I'm still seeing homocoupling. How can I improve the rate of the desired cross-coupling over homocoupling?
A: This is a classic optimization problem. The goal is to accelerate the Sonogashira catalytic cycle so that it outcompetes the Glaser coupling pathway. Several factors can be tuned:
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Electron-rich and sterically bulky phosphine ligands can increase the rate of the oxidative addition step and promote the overall catalytic cycle, disfavoring the homocoupling pathway.[3]
-
Base Selection: The base is not just a spectator; it facilitates the deprotonation of the alkyne.[1][3] Using a suitable amine base, such as diethylamine or triethylamine, which can also act as a solvent, is common.[1][4] However, for certain substrates, stronger, non-coordinating bases might be beneficial.
-
Solvent: The choice of solvent can influence catalyst solubility and reaction kinetics. While amine bases are often used as solvents, other options like DMF or ethers can be employed.[1]
-
Temperature: While Sonogashira reactions are known for proceeding under mild conditions, gentle heating can sometimes be necessary to drive the reaction to completion, especially with less reactive aryl bromides.[1][8]
Q3: I've heard about "copper-free" Sonogashira reactions. Are they a viable solution to the homocoupling problem?
A: Yes, absolutely. Copper-free Sonogashira protocols have been specifically developed to eliminate the Glaser homocoupling side reaction.[1][8][9] By removing the copper co-catalyst, the primary pathway for alkyne dimerization is shut down.[1][8][10] These reactions are particularly advantageous when working with substrates that can coordinate to copper or when the removal of copper salts during purification is challenging.[1][2]
However, copper-free conditions often require other modifications to maintain a reasonable reaction rate. This can include the use of specific palladium catalysts with specialized ligands (e.g., N-heterocyclic carbenes or bulky phosphines), higher catalyst loadings, higher temperatures, or the use of a larger excess of the amine base.[1][3][8] It is also worth noting that some commercially available palladium sources may contain trace amounts of copper, which can still influence the reaction.[3]
Q4: Why use a silyl-protected alkyne like trimethylsilylacetylene (TMSA) in the first place?
A: Silylacetylenes, such as trimethylsilylacetylene, offer several practical advantages. Firstly, TMSA is a liquid and therefore easier and safer to handle than acetylene gas.[1] More importantly, the bulky silyl group (like TMS) acts as a protecting group.[1] It prevents the alkyne from reacting at both ends, ensuring that only a single coupling event occurs. This is particularly useful in the synthesis of complex molecules or when a terminal alkyne is desired in the final product. The silyl group can be selectively removed later in the synthetic sequence under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like DBU.[1]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems related to homocoupling in Sonogashira reactions involving silylacetylenes.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| High levels of diyne (homocoupled) product detected by TLC/LC-MS. | 1. Presence of oxygen in a copper-catalyzed reaction.[1][6][7] 2. Reaction kinetics favoring the Glaser pathway. | 1. Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.[1] 2. Switch to a copper-free protocol.[1][8][10] 3. Optimize ligands and base to accelerate the desired cross-coupling.[3] |
| Reaction is clean but very slow or stalls completely. | 1. Inefficient palladium catalyst or ligand. 2. Insufficiently basic conditions. 3. Low reaction temperature. | 1. Increase catalyst loading (typically 1-5 mol%).[3] 2. Switch to a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands or an N-heterocyclic carbene (NHC) ligand).[1][3] 3. Use a stronger or more appropriate base.[1][4] 4. Gently increase the reaction temperature. |
| Both homocoupling and low yield of desired product are observed. | This is a classic case where the undesired pathway is competitive with or faster than the desired one. | 1. Strongly consider a copper-free protocol. This is the most direct way to address the homocoupling issue.[1][9] 2. If using copper, rigorously deoxygenate the reaction mixture. 3. Re-evaluate the entire reaction system: catalyst, ligand, base, solvent, and temperature, to find conditions that kinetically favor the Sonogashira cycle. |
| In-situ deprotection of the silyl group is occurring prematurely. | The base or other reaction components are too harsh, leading to cleavage of the silyl group before or during the coupling. | 1. Use a milder base. For example, if using a strong inorganic base like K₂CO₃, consider switching to an amine base like Et₃N or DIPEA. 2. Lower the reaction temperature. 3. If premature deprotection is unavoidable, consider a one-pot, two-step approach where the coupling is completed before adding the deprotecting agent. |
Section 3: Mechanistic Insight & Visual Guide
Understanding the catalytic cycles is key to troubleshooting. The Sonogashira reaction involves two interconnected cycles: a palladium cycle and, in the classic reaction, a copper cycle.[3] The undesired Glaser coupling is an off-cycle reaction originating from the copper acetylide intermediate.
Caption: Catalytic cycles of the Sonogashira reaction and competing Glaser homocoupling.
Section 4: Recommended Protocol for Copper-Free Sonogashira Coupling
This protocol is a robust starting point for minimizing homocoupling when using silylacetylenes.
Objective: To couple an aryl bromide with trimethylsilylacetylene (TMSA) under copper-free conditions to prevent the formation of the homocoupled 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.5 mmol, 1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Toluene (5 mL)
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and the palladium catalyst (3 mol%).
-
Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (5 mL) via syringe.
-
Add the amine base (3.0 equiv) via syringe.
-
Finally, add the trimethylsilylacetylene (1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 60-80 °C for aryl bromides). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired silylated arylalkyne.
This guide provides a foundational framework for addressing the specific challenge of homocoupling in Sonogashira reactions. As with all chemical reactions, substrate-specific optimization will likely be necessary to achieve the best results.
References
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- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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Technical Support Center: Managing Trimethyl((4-nitrophenyl)ethynyl)silane in Moisture-Sensitive Reactions
Welcome to the technical support center for Trimethyl((4-nitrophenyl)ethynyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the moisture sensitivity of this versatile reagent. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Duality of the Trimethylsilyl Group
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions like the Sonogashira coupling, where the trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne.[1][2] This protection imparts stability and allows for selective reactivity.[1] However, the very nature of this silyl group also introduces a susceptibility to moisture, which can lead to premature deprotection and undesirable side reactions. Understanding and controlling this moisture sensitivity is paramount to achieving reproducible and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: How exactly does moisture affect this compound?
Moisture, in the form of water, can cause the hydrolysis of the silicon-carbon bond in this compound. This reaction, known as protiodesilylation, cleaves the trimethylsilyl group, yielding 4-ethynylnitrobenzene and trimethylsilanol.[1] Trimethylsilanol can then self-condense to form hexamethyldisiloxane.
The Chemical Rationale: The silicon atom is electrophilic and can be attacked by nucleophiles, such as the oxygen atom in water.[3] This process can be catalyzed by either acid or base. The presence of trace amounts of acid or base in your reaction mixture can significantly accelerate this undesired hydrolysis.
Below is a diagram illustrating the hydrolysis pathway.
Caption: Hydrolysis pathway of this compound.
Q2: What are the recommended storage and handling conditions for this reagent?
To maintain the integrity of this compound, it is crucial to minimize its exposure to atmospheric moisture.
| Condition | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Slows down potential degradation pathways.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to ambient moisture and oxygen. |
| Container | Keep in a tightly sealed container. | Prevents ingress of atmospheric moisture.[6][7] |
| Location | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] | Ensures chemical stability and safety.[6] |
| Handling | Handle in a well-ventilated area, preferably in a glovebox or under a stream of inert gas. Use dry solvents and glassware. | Minimizes contact with moisture during experimental setup. |
Q3: Can I use solvents that are not anhydrous?
For reactions where the trimethylsilyl group is intended to remain intact, the use of anhydrous solvents is strongly recommended. The presence of water, even in small amounts, can lead to the formation of the deprotected alkyne. This can be particularly problematic in sensitive catalytic reactions where water can also affect the catalyst's activity.[8]
Troubleshooting Guide
Problem 1: My reaction is yielding a mixture of the desired silylated product and the deprotected 4-ethynylnitrobenzene.
Plausible Cause: Inadvertent introduction of moisture into the reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected deprotection.
Detailed Steps & Rationale:
-
Solvent Scrutiny: Solvents are a common source of moisture. Ensure you are using freshly dried and distilled solvents. If using a solvent drying system, verify its efficacy.
-
Glassware Preparation: Glass surfaces can adsorb a significant amount of water. Always oven-dry or flame-dry your glassware immediately before use and allow it to cool under a positive pressure of an inert gas.
-
Reagent Hygroscopicity: Consider the other reagents in your reaction. Some, like certain bases or salts, can be hygroscopic. Use freshly opened containers or dry them according to established procedures.
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
Problem 2: My Sonogashira coupling reaction is sluggish or has low yield, and I detect the deprotected alkyne in my crude product.
Plausible Cause: Moisture-induced deprotection of the starting material and potential deactivation of the palladium catalyst. While some palladium-catalyzed reactions can tolerate or even benefit from water, the specific conditions of your Sonogashira coupling may be sensitive.[9][10]
Expert Insights: In a standard Sonogashira coupling, the reaction proceeds with the silyl-protected alkyne.[2] If premature deprotection occurs, the resulting terminal alkyne can undergo undesired side reactions, such as Glaser coupling (homocoupling of the alkyne), which consumes your starting material and complicates purification.
Protocol for a Moisture-Sensitive Sonogashira Coupling:
-
Setup: Assemble oven-dried glassware while hot and allow it to cool under a high vacuum. Backfill with dry argon or nitrogen.
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Cu(I) co-catalyst (e.g., CuI, 1-2 mol%)
-
Anhydrous base (e.g., freshly distilled triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
-
-
Procedure: a. To the reaction flask, add the this compound, aryl halide, Pd catalyst, and CuI under a positive pressure of inert gas. b. Evacuate and backfill the flask with inert gas three times. c. Add the anhydrous solvent and then the anhydrous base via a dry syringe. d. Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
Work-up: Upon completion, perform a standard aqueous work-up. The silyl group is generally stable to a brief aqueous work-up, but prolonged exposure should be avoided if the silyl group needs to be retained.
Q4: How can I confirm if my sample of this compound has been compromised by moisture?
Analytical Techniques:
| Method | Observation for Hydrolysis |
| ¹H NMR | Appearance of a new singlet in the alkyne region (~3.0-3.5 ppm) corresponding to the terminal alkyne proton of 4-ethynylnitrobenzene. The singlet for the trimethylsilyl protons (~0.25 ppm) will decrease in integration. |
| TLC | A new, more polar spot will appear corresponding to the deprotected 4-ethynylnitrobenzene. |
| GC-MS | A new peak with a lower retention time and a molecular ion corresponding to 4-ethynylnitrobenzene will be observed. |
Controlled Deprotection: When Moisture is Your Friend
There are instances where the removal of the TMS group is the desired next step. In such cases, a controlled hydrolysis can be performed.
Standard Protocol for TMS Deprotection:
-
Reagents:
-
This compound
-
Methanol or Tetrahydrofuran (THF)
-
A mild base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[11]
-
-
Procedure: a. Dissolve the this compound in methanol or THF. b. Add a catalytic amount of potassium carbonate or one equivalent of TBAF. c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. d. Perform an aqueous work-up and extract the product with a suitable organic solvent.
Causality: Fluoride ions have a very high affinity for silicon, making reagents like TBAF highly effective for cleaving silicon-carbon bonds. Basic conditions, such as using potassium carbonate in methanol, generate methoxide ions which can also facilitate the cleavage.[11]
References
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2841-2863. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4296099, this compound. [Link]
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Dembiński, R., & Gzella, A. (2005). Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reaction. Tetrahedron Letters, 46(11), 1895-1898. [Link]
-
Arkles, B. (1982). Techniques for Silylation. In Silicon Compounds: Register and Review (2nd ed., pp. 56-61). Petrarch Systems Inc. [Link]
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Bhanage, B. M., & Arai, M. (2001). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Catalysis Letters, 75(1-2), 85-88. [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
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Gelest, Inc. Cross-Coupling of Alkynylsilanes. [Link]
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Plueddemann, E. P. (1971). Chemistry of Silane Coupling Reactions. I. Reaction of Trimethylmethoxysilane and Triethylsilanol Studied by GLC. Naval Research Laboratory. [Link]
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Xiao, J., & Li, J. (2004). Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. Organic Letters, 6(20), 3573-3575. [Link]
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Arndtsen, B. A., & Fennie, M. W. (2017). Aluminum-Catalyzed Cross-Coupling of Silylalkynes with Aliphatic C-F Bonds. Journal of the American Chemical Society, 139(15), 5429-5432. [Link]
-
Colacot, T. J. (2020). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Topics in Catalysis, 63(15-18), 1337-1358. [Link]
-
Holmes, A. B., & Sporikou, C. N. (1987). Trimethylsilylacetylene. Organic Syntheses, 65, 61. [Link]
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StudySmarter. Sonogashira Coupling Reaction Practice Problems. [Link]
-
Tsuru, D., et al. (2003). Sialic acid 9-O-acetylesterase catalyzes the hydrolyzing reaction from alacepril to deacetylalacepril. Journal of Pharmacy and Pharmacology, 55(9), 1265-1270. [Link]
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Lipshutz, B. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? [Video]. YouTube. [Link]
-
Gîrţu, M. A., & Tăbăcaru, A. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 13(16), 2736. [Link]
-
ResearchGate. (2018, February 27). Synthesis of 5-ethynyl-1,2,3-trifluorobenzene by trimethyl((3,4,5-trifluorophenyl)ethynyl)silane?. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
-
Shroder, M. The Sonogashira Coupling. [Link]
-
TheChemistryShack. (2016, January 4). Reaction of SiCl4 and Water (Hydrolysis) [Video]. YouTube. [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12441528, Trimethyl(nitroethynyl)silane. [Link]
-
Zhu, Y., & Ford, W. T. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. Langmuir, 25(6), 3435-3439. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Trimethyl((4-nitrophenyl)ethynyl)silane
Welcome to the technical support guide for the analysis of Trimethyl((4-nitrophenyl)ethynyl)silane. This molecule is a key building block in materials science and pharmaceutical development, often synthesized via Sonogashira coupling.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for its structural confirmation. However, spectra can often be complicated by impurities, side-products, and experimental artifacts. This guide is designed to help you navigate these complexities, ensuring accurate interpretation of your results.
Expected NMR Spectral Data
A pure sample of this compound should exhibit a distinct set of signals in both ¹H and ¹³C NMR spectra. The powerful electron-withdrawing nature of the nitro group and the anisotropic effects of the alkyne create a characteristic pattern.
Below is a table summarizing the expected chemical shifts. These values are predictive and can vary slightly based on solvent and concentration.
Table 1: Predicted NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Si(CH₃)₃ | ~ 0.25 | Singlet (s) | ~ 0.0 |
| Ar-H (ortho to alkyne) | ~ 7.60 | Doublet (d) | ~ 123.5 |
| Ar-H (ortho to -NO₂) | ~ 8.20 | Doublet (d) | ~ 132.5 |
| C≡C-Si | N/A | ~ 95.0 | |
| C≡C-Ar | N/A | ~ 103.0 | |
| Ar-C (ipso to alkyne) | N/A | ~ 130.0 | |
| Ar-C (ipso to -NO₂) | N/A | ~ 147.0 |
Troubleshooting Guide: Common Spectral Problems
This section addresses specific issues you may encounter when analyzing your product.
Q1: I see two doublets in the aromatic region (7.5-8.5 ppm), but their integration is not 2H each. What's wrong?
Answer: This is a common and insightful observation. While you correctly expect two signals for the A₂B₂ system of the 4-substituted phenyl ring, unequal integration points to the presence of an aromatic impurity.[2]
-
Likely Cause 1: Unreacted Starting Material. The most common synthesis for this product is a Sonogashira coupling between a 4-halonitrobenzene (e.g., 4-iodo-1-nitrobenzene) and (trimethylsilyl)acetylene.[3] Residual 4-halonitrobenzene will also show an A₂B₂ pattern in the aromatic region, overlapping with your product signals and skewing the integration.
-
Likely Cause 2: Homocoupled Byproduct. Sonogashira reactions are often plagued by the homocoupling of the terminal alkyne, leading to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne.[4] More relevant to the aromatic region, however, is the homocoupling of the aryl halide starting material, which can also occur under certain catalytic conditions.
-
Troubleshooting Steps:
-
Re-purify: Carefully repeat column chromatography, ensuring good separation between your product and less polar starting materials or byproducts.
-
Check Starting Material Spectrum: Run a ¹H NMR of your 4-halonitrobenzene starting material to confirm the exact chemical shifts of its aromatic protons. This will help you identify its signature in your product spectrum.
-
Optimize Reaction: To prevent this in future syntheses, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) as oxygen can promote unwanted side reactions.[4]
-
Q2: My trimethylsilyl (TMS) peak around 0.25 ppm is present, but I also see a sharp singlet near 0.0 ppm. Is this an issue?
Answer: The peak at ~0.25 ppm is your product's -Si(CH₃)₃ group. A sharp singlet at exactly 0.0 ppm is almost certainly tetramethylsilane, which is often used as an internal standard for chemical shift calibration.[5] However, if you did not add it intentionally, it could be a contaminant.
-
Likely Cause 1: Desilylation. The trimethylsilyl group is a protecting group that can be labile.[6] If your reaction workup or purification involved acidic or strongly basic conditions, or even exposure to wet silica gel for a prolonged period, you may have partially desilylated your product to form 1-ethynyl-4-nitrobenzene. The resulting terminal alkyne proton (H-C≡C-) typically appears between 2-3 ppm.[7][8] The presence of this impurity would mean your sample is not pure.
-
Likely Cause 2: Contamination from another source. While less common, contamination from other silicon-containing compounds used in the lab is possible.
-
Troubleshooting Steps:
-
Look for the Alkyne Proton: Scan the 2-3 ppm region of your ¹H NMR spectrum for a singlet corresponding to the terminal alkyne proton of the desilylated product.
-
Use a Milder Workup: In subsequent reactions, use a neutral workup and consider using deactivated silica gel (e.g., treated with triethylamine) for chromatography to minimize desilylation.
-
Q3: The aromatic region of my spectrum is very complex, showing more than the expected two doublets. Why?
Answer: A complicated aromatic region suggests the presence of multiple, structurally similar aromatic species.[9]
-
Likely Cause 1: Isomeric Impurities. If your 4-halonitrobenzene starting material contained ortho- or meta-isomers, these would also react to form the corresponding isomeric products. These isomers lack the symmetry of the desired para-product and will display more complex splitting patterns in their ¹H NMR spectra.[2]
-
Likely Cause 2: Reaction with Solvent or Base. In some cases, the aryl halide can react with components of the reaction medium, leading to unexpected byproducts.
-
Troubleshooting Workflow:
-
Verify Starting Material Purity: Always check the purity of your starting materials by NMR before beginning a reaction.
-
Higher Field NMR: Acquire the spectrum on a higher field instrument (e.g., 500 or 600 MHz instead of 300 MHz) to achieve better signal dispersion. This can often resolve overlapping multiplets into distinct patterns that are easier to interpret.
-
2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can be invaluable. It will show correlations between coupled protons, allowing you to trace the connectivity within each distinct aromatic spin system and separate the signals of your product from those of impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent to use for acquiring the NMR spectrum of this compound?
A: Deuterated chloroform (CDCl₃) is the most common and effective solvent for this compound. It is a good solvent for the compound and its residual peak at 7.26 ppm typically does not interfere with the product's aromatic signals. If you have solubility issues or peak overlap, deuterated acetone (acetone-d₆) or deuterated benzene (benzene-d₆) can be good alternatives that may shift the signals enough to resolve them.[10]
Q: How can I use ¹³C NMR to confirm my product's structure?
A: ¹³C NMR is an excellent tool for confirmation. Key signals to look for are:
-
The trimethylsilyl carbons, which will appear far upfield, near 0.0 ppm.[11]
-
The two distinct alkyne carbons (quaternary, so often weaker) between 90-110 ppm.[8][12]
-
The four signals for the aromatic carbons between 120-150 ppm. The carbon attached to the nitro group will be the most downfield (deshielded) due to strong electron withdrawal.[13] The presence of exactly four aromatic carbon signals confirms the para-substitution pattern.
Q: I see a small, broad peak around 1.56 ppm. What is it?
A: A peak at this chemical shift in CDCl₃ is almost always due to residual water in the NMR solvent or sample. It is generally not a cause for concern unless you are trying to perform quantitative NMR. To minimize it, ensure your NMR tube is thoroughly dried and use a fresh or properly stored bottle of deuterated solvent.[10]
Visualizing Molecular Structure and Troubleshooting Logic
Diagram 1: Key NMR Environments
This diagram highlights the chemically distinct proton environments in the target molecule, which give rise to the characteristic NMR signals.
Caption: Key ¹H NMR assignments for this compound.
Diagram 2: Troubleshooting Workflow for Aromatic Impurities
This flowchart provides a logical sequence of steps to diagnose and resolve issues with unexpected signals in the aromatic region of the spectrum.
Caption: Logical workflow for diagnosing aromatic impurities in NMR spectra.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. 1H-NMR spectrum of 4-nitrophenol. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. Available from: [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(23), 9475–9478. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
OpenOChem Learn. Alkynes. Available from: [Link]
-
ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Synthesis of alkynes 11 a,b and 12 a,b. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
-
Chegg.com. Solved Examine the structure of 4-nitrophenol and the 1H and. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available from: [Link]
-
JEOL. How to read NMR spectra from the basics. Available from: [Link]
-
Reddit. Unexpected ¹H NMR after harsh hydrolysis. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
ResearchGate. 1H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and... Available from: [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
-
Quora. On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Available from: [Link]
-
ResearchGate. Figure S2. 1 H NMR spectrum (250 MHz, CDCl ) of trimethyl(4-methoxybenzyloxy)silane. Available from: [Link]
-
YouTube. Interpreting Aromatic NMR Signals. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]
-
ResearchGate. What are the possible impurities for the extra peaks in HNMR at 0.9 to 3 ppm?. Available from: [Link]
-
ResearchGate. 13C-NMR chemical shifts. Available from: [Link]
-
PubChem. Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. Available from: [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
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Technical Support Center: Strategies to Prevent Premature Desilylation in Coupling Reactions
Welcome to our dedicated technical resource for overcoming the challenge of premature desilylation during pivotal cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize silyl protecting groups in complex synthetic routes. Here, we move beyond generic advice to provide in-depth, mechanistically grounded strategies to safeguard your silyl ethers and ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding premature desilylation.
Q1: What is premature desilylation and why is it a significant problem?
Premature desilylation is the unintended cleavage of a silicon-based protecting group (e.g., TBS, TIPS, TBDPS) from a hydroxyl or other functional group during a reaction sequence, prior to the intended deprotection step. This is particularly problematic in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille) as it exposes a reactive functional group, such as a phenol or alcohol. This can lead to a host of undesirable outcomes, including low yield of the desired product, formation of complex side-products through undesired coupling at the newly exposed site, and complications in purification.
Q2: What are the primary culprits for desilylation during a coupling reaction?
The main causes are nucleophilic or basic species present in the reaction mixture. Key culprits include:
-
Bases: Many bases required for cross-coupling reactions (e.g., carbonates, phosphates, hydroxides) are sufficiently nucleophilic or basic to attack the silicon center.
-
Fluoride Ions: Fluoride is a highly effective reagent for silyl ether cleavage due to the formation of the exceptionally strong Si-F bond[1]. Trace fluoride from reagents or glassware can be sufficient to cause issues.
-
Water/Hydroxide: The presence of water, often in conjunction with a base, can facilitate hydrolysis of the silyl ether. Water is frequently added to Suzuki reactions to solubilize the base and facilitate transmetalation[2].
-
The Organometallic Reagent: In some cases, the organometallic coupling partner or byproducts from its synthesis can contribute to desilylation.
Q3: I'm seeing desilylation in my Suzuki-Miyaura reaction. Isn't K₃PO₄ supposed to be a mild base?
While potassium phosphate (K₃PO₄) is often considered a "mild" and effective base for Suzuki couplings, its basicity in aqueous solutions can be sufficient to cleave more labile silyl ethers, particularly aryl-TBS ethers. The term "mild" is relative; the combination of base, solvent, temperature, and reaction time collectively determines the fate of the silyl group. The presence of water, which is common in Suzuki reactions to dissolve the base, can exacerbate the issue by promoting hydrolysis[2][3].
Q4: Does the choice of silyl group matter? Which is the most robust for coupling reactions?
Absolutely. The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[4] Increased steric hindrance protects the silicon center from nucleophilic attack. The general order of stability under both acidic and basic conditions is:
TMS < TES < TBS < TIPS < TBDPS [5]
-
Trimethylsilyl (TMS): Generally too labile for use in coupling reactions and should be avoided if stability is required.
-
tert-Butyldimethylsilyl (TBS/TBDMS): A workhorse protecting group, but can be susceptible to cleavage under common Suzuki conditions, especially when protecting phenols.
-
Triisopropylsilyl (TIPS): Significantly more stable than TBS due to its three bulky isopropyl groups. It is often a superior choice when TBS lability is a concern.[5]
-
tert-Butyldiphenylsilyl (TBDPS): One of the most robust common silyl ethers, offering excellent stability to a wide range of conditions due to its significant steric bulk.
Troubleshooting Guide: Diagnosing and Solving Premature Desilylation
This section provides a systematic approach to troubleshooting when you observe unexpected desilylation.
Issue 1: Significant Desilylation Observed in a Suzuki-Miyaura Coupling
You are attempting to couple a silyl-protected aryl halide and observe a significant amount of the deprotected starting material or byproducts derived from it.
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol Adjustment |
| Base is too strong/nucleophilic | Carbonate bases (K₂CO₃, Cs₂CO₃) generate bicarbonate and hydroxide in the presence of water, increasing the basicity and nucleophilicity of the medium, which directly attacks the silicon atom. While often effective for coupling, K₃PO₄ can still be sufficiently basic to cleave sensitive silyl ethers, especially aryl silyl ethers. | 1. Switch to a Milder Base: If using carbonates, switch to K₃PO₄. It is generally less prone to causing desilylation. 2. Use Anhydrous Conditions: If possible with your substrate, use anhydrous K₃PO₄ with a boronic ester in an anhydrous solvent like dioxane or toluene. This minimizes the formation of hydroxide ions. 3. Consider Fluoride-Free Conditions: For extremely sensitive substrates, explore fluoride-free protocols that may use alternative activators.[6] |
| Instability of Boronic Acid | Many boronic acids, especially heteroaryl boronic acids, are prone to protodeboronation (cleavage of the C-B bond) under reaction conditions.[7] To drive the coupling to completion, harsher conditions (higher temperature, longer reaction times) may be used, which in turn promotes desilylation of the protecting group. Boronic acids can also dehydrate to form boroxine trimers, which can affect reactivity and require water for efficient transmetalation.[3] | 1. Switch to a Boronic Ester: Use a more stable boronic acid surrogate like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more stable to the reaction conditions, allowing for milder temperatures and shorter reaction times.[8] 2. Perform a One-Pot Borylation/Coupling: For unstable boronic acids, consider an in-situ borylation of the corresponding halide followed by the Suzuki coupling in the same pot. This avoids isolation of the sensitive boronic acid.[9] |
| Presence of Water | Water is often necessary for the Suzuki reaction when using a boronic acid and an inorganic base.[2] It helps dissolve the base and facilitates the formation of the boronate species required for transmetalation. However, this aqueous basic environment is precisely what promotes the hydrolytic cleavage of silyl ethers. | 1. Minimize Water Content: If water is essential, use the minimum amount required for the reaction to proceed efficiently (e.g., 10:1 solvent:water ratio instead of 4:1). 2. Switch to Anhydrous Conditions: The most robust solution is to pair a boronic ester with an anhydrous base (like spray-dried K₃PO₄) in a dry solvent (e.g., dioxane, toluene, or 2-MeTHF). This combination often eliminates the need for water entirely. |
| Silyl Group is too Labile | The electronic nature of the protected group significantly impacts stability. Aryl silyl ethers are much more labile than alkyl silyl ethers because the phenoxide is a better leaving group. A TBS-protected phenol may not survive conditions that a TBS-protected primary alcohol would easily tolerate. | 1. Increase Steric Bulk: If you are using a TBS group on a phenol or electron-deficient alcohol, the most reliable solution is often to switch to a more sterically hindered protecting group. TIPS is an excellent next choice, offering substantially greater stability.[5] For maximum stability, TBDPS is the preferred option.[5] |
| High Temperature / Long Reaction Time | All cleavage pathways are kinetically driven. Higher temperatures and longer exposure to basic/nucleophilic conditions will invariably lead to more deprotection. | 1. Optimize Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is highly recommended. 2. Monitor Closely: Do not leave reactions running for an arbitrary "overnight" period. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the silyl ether's exposure time to the harsh conditions. |
Issue 2: Desilylation in Sonogashira or Stille Couplings
While the Suzuki reaction is the most common arena for this issue, other coupling reactions present unique challenges.
The Sonogashira reaction typically employs an amine base (e.g., Et₃N, DIPEA) and sometimes a copper(I) co-catalyst.
-
Cause: The amine base, while generally less aggressive than inorganic bases, can be sufficient to cleave highly labile silyl groups (like TMS on a terminal alkyne). More problematic is the intentional or unintentional addition of fluoride sources. Some protocols use CsF or TBAF to perform an in-situ desilylation of a TMS-protected alkyne before coupling.[10] If your substrate also contains a silyl ether protecting group, this will also be cleaved.
-
Solution:
-
Avoid Fluoride: If your substrate has a silyl ether, you cannot use a protocol that employs a fluoride source for in-situ alkyne deprotection. You must use the free terminal alkyne directly.
-
Use a Bulkier Silyl Group: If protecting the alkyne is necessary (e.g., for stability or to prevent Glaser coupling), use a bulkier group like TIPS, which is more resistant to amine bases and can often be cleaved selectively post-coupling.[11]
-
Temperature Control: Keep the reaction temperature as low as possible. Sonogashira couplings of aryl iodides often proceed at room temperature, while bromides may require gentle heating.[12]
-
The Stille reaction couples an organostannane with an organic halide and is known for its excellent functional group tolerance, often proceeding under neutral or mildly basic conditions.[13][14]
-
Cause: Premature desilylation is less common in Stille couplings. When it does occur, it is often due to additives rather than the core components. Some protocols add fluoride sources (e.g., CsF) to activate the organostannane for transmetalation. This fluoride will readily cleave any silyl ethers present.
-
Solution:
-
Use Fluoride-Free Conditions: The majority of Stille couplings do not require fluoride additives. Utilize standard protocols with a palladium catalyst (e.g., Pd(PPh₃)₄) in a non-polar solvent like toluene or dioxane.
-
Ligand Choice: The choice of phosphine ligand can influence the reactivity of the palladium complex. While less directly linked to desilylation than the base in a Suzuki reaction, highly electron-rich and bulky ligands can sometimes allow for lower reaction temperatures, indirectly preserving the silyl group.
-
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of a TBS-Protected Phenol
This protocol is designed to minimize premature desilylation for a challenging substrate class: TBS-protected phenols. The key principles are the exclusion of water, the use of a stable boronic ester, and a moderately active base.
Reaction: Coupling of 4-bromo-1-(tert-butyldimethylsilyloxy)benzene with 4-methoxyphenylboronic acid pinacol ester.
Materials:
-
4-bromo-1-(tert-butyldimethylsilyloxy)benzene (1.0 eq)
-
4-methoxyphenylboronic acid pinacol ester (1.2 eq)
-
Potassium phosphate, tribasic (K₃PO₄), anhydrous (3.0 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
Reagent Preparation: Ensure all reagents are of high purity. Anhydrous K₃PO₄ is crucial; if its anhydrous nature is uncertain, it should be dried under high vacuum at >150 °C for several hours before use. Anhydrous dioxane should be taken from a freshly opened bottle or a solvent purification system.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromo-1-(tert-butyldimethylsilyloxy)benzene, 4-methoxyphenylboronic acid pinacol ester, and anhydrous K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst followed by the anhydrous dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The lower temperature is a key control parameter to minimize desilylation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Avoid unnecessarily long reaction times.
-
Workup: Once the starting aryl bromide is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Roy, C.D., & Brown, H.C. (2007). Stability of boronic esters—Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(5), 784–790.
- Unknown Source. (Please verify and provide a valid source).
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Retrieved from [Link]
- Unknown Source. (Please verify and provide a valid source).
- Unknown Source. (Please verify and provide a valid source).
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Unknown Source. (Please verify and provide a valid source).
- Unknown Source. (Please verify and provide a valid source).
- Unknown Source. (Please verify and provide a valid source).
- Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 131(10), 3599-3601.
- Unknown Source. (Please verify and provide a valid source).
- Unknown Source. (Please verify and provide a valid source).
-
Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. Retrieved from [Link]
- Crich, D. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 128-142.
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Verbraeken, B., et al. (2017). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020221118.
- Unknown Source. (Please verify and provide a valid source).
- Wu, J., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 738.
- Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378-9384.
- Unknown Source. (Please verify and provide a valid source).
- Unknown Source. (Please verify and provide a valid source).
- Knapp, D. M., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 3(8), 957-961.
- Unknown Source. (Please verify and provide a valid source).
-
Malapit, C. A., Bour, J. R., Brigham, C. E., & Sanford, M. S. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews. Retrieved from [Link]
- Unknown Source. (Please verify and provide a valid source).
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- Unknown Source. (Please verify and provide a valid source).
- Unknown Source. (Please verify and provide a valid source).
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Unknown Source. (Please verify and provide a valid source).
- Unknown Source. (Please verify and provide a valid source).
- Unknown Source. (Please verify and provide a valid source).
-
Sheldon, R. A., & Anastas, P. T. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chem. Soc. Rev., 40, 5084-5121.
- Unknown Source. (Please verify and provide a valid source).
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of Trimethyl((4-nitrophenyl)ethynyl)silane
Welcome to the technical support center for the laboratory-scale synthesis of Trimethyl((4-nitrophenyl)ethynyl)silane (CAS 75867-38-8).[1] This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize this valuable intermediate on a multigram scale. We will delve into a reliable protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a successful and efficient synthesis.
The target molecule is typically synthesized via a Sonogashira cross-coupling reaction, a robust and widely used method for forming C(sp²)-C(sp) bonds.[2] This reaction couples a terminal alkyne, in this case, trimethylsilylacetylene (TMSA), with an aryl halide, such as 1-iodo-4-nitrobenzene, using a palladium catalyst and a copper(I) co-catalyst.[3]
Core Reaction & Mechanism
The Sonogashira reaction provides a direct route to arylalkynes. The trimethylsilyl (TMS) group on the alkyne serves as a convenient protecting group for the terminal proton, preventing unwanted side reactions and allowing for subsequent selective deprotection if needed.[3]
Caption: General reaction scheme for the synthesis.
Recommended Lab-Scale Protocol (5-10 g Scale)
This protocol outlines a standard procedure for the synthesis. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Table 1: Reagent Stoichiometry and Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 5g product) |
| 1-Iodo-4-nitrobenzene | 249.01 | 1.0 | 5.68 g |
| Trimethylsilylacetylene (TMSA) | 98.22 | 1.2 | 2.69 g (3.9 mL) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 (2 mol%) | 0.32 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 0.17 g |
| Triethylamine (Et₃N) | 101.19 | Solvent | 50 mL |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (5.68 g), Pd(PPh₃)₂Cl₂ (0.32 g), and CuI (0.17 g).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add dry, degassed triethylamine (50 mL) via cannula or syringe. Stir the resulting suspension for 10 minutes. Add trimethylsilylacetylene (3.9 mL) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 95:5 Hexane:Ethyl Acetate), checking for the consumption of the starting aryl iodide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and amine salts, washing the pad with dichloromethane (DCM, ~50 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in DCM (100 mL) and wash with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is a dark solid. Purify by flash column chromatography on silica gel using a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate. The product is a pale-yellow solid.
-
Final Product: Dry the purified solid under vacuum. Expected yield: 4.5-4.8 g (90-95%). Melting point: 96-97°C.
Troubleshooting Guide (Question & Answer Format)
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting low yield.
Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes?
A: This is the most common issue and typically points to one of three areas: catalyst deactivation, poor reagent quality, or insufficient reaction conditions.
-
Catalyst Inactivity: Both the palladium and copper catalysts are critical. Copper(I) iodide can oxidize to inactive copper(II) if stored improperly (indicated by a green or blue tint); it should be a tan or off-white powder.[4] The palladium catalyst, especially Pd(0) sources, can be air-sensitive. Using a fresh batch of catalysts is a primary troubleshooting step.[5]
-
Poor Reagent Quality: The amine base (triethylamine) is not just a base but also a solvent and a ligand in the catalytic cycle.[2][3] It must be dry and free of acidic impurities. If in doubt, distill it from calcium hydride before use.[4] Solvents must be anhydrous and thoroughly degassed.
-
Insufficient Heat: While aryl iodides are highly reactive, aryl bromides require more energy to undergo oxidative addition to the palladium center.[3][5] If you are using 1-bromo-4-nitrobenzene, increasing the temperature to 70-80°C may be necessary.
Q2: My main side-product is a diyne from the homocoupling of trimethylsilylacetylene. How can I minimize this?
A: This side reaction, known as Glaser coupling, is a copper-mediated oxidative homocoupling of terminal alkynes.[5][6] It is almost always caused by the presence of oxygen in the reaction vessel.
-
Cause: Oxygen oxidizes the active Cu(I) co-catalyst to Cu(II), which promotes the homocoupling pathway.[7]
-
Solution: The most effective solution is to rigorously exclude oxygen. Ensure your inert gas line is functioning correctly and use proper Schlenk techniques. Degassing the solvent is not optional; the "freeze-pump-thaw" method (three cycles) is highly recommended for removing dissolved oxygen.[7]
-
Alternative: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may proceed more slowly but eliminate the Glaser coupling pathway entirely.[8]
Q3: I see a black precipitate (Palladium black) in my reaction flask. Why is this happening?
A: The formation of palladium black indicates that your soluble, catalytically active palladium complex has decomposed and precipitated as inactive palladium metal.[5]
-
Causes: This can be triggered by several factors, including impurities in the reagents or solvent, excessive temperatures, or an inappropriate choice of solvent. Some anecdotal evidence suggests that THF can promote the formation of palladium black in Sonogashira reactions.[4]
-
Prevention: Use high-purity, degassed solvents and fresh reagents. Ensure the reaction temperature does not significantly overshoot the target. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the in-situ reduction to Pd(0) proceeds smoothly; the amine base typically facilitates this process.[6]
Q4: Purification is difficult, and my final product is discolored. What is the best approach?
A: The crude product can often be a dark, oily solid due to residual catalyst, polymeric byproducts, and baseline impurities.
-
Initial Cleanup: The filtration through Celite® after the reaction is crucial for removing the bulk of the precipitated catalysts and salts. An aqueous ammonium chloride wash helps to remove residual copper salts by forming soluble copper-ammonia complexes.
-
Chromatography: Flash column chromatography is highly effective. The product is non-polar, so a non-polar eluent system like hexanes/ethyl acetate or hexanes/DCM is appropriate. A gradient elution, starting with 100% hexanes, will effectively separate the non-polar product from more polar impurities.
-
Recrystallization: For obtaining a highly pure, crystalline product, recrystallization can be performed after chromatography. A solvent system such as hot ethanol or a hexane/ethyl acetate mixture is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Sonogashira reaction?
A: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
Caption: Simplified Sonogashira catalytic cycles.
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X).
-
Copper Cycle: The base deprotonates the terminal alkyne, which then coordinates with Cu(I) to form a copper acetylide intermediate.[7]
-
Transmetalation: The copper acetylide transfers the acetylide group to the palladium complex. This is often the rate-determining step.[6]
-
Reductive Elimination: The palladium complex eliminates the final product (Ar-C≡CR) and regenerates the active Pd(0) catalyst.
Q2: What are the critical safety precautions for this reaction?
A: Safety is paramount.
-
Trimethylsilylacetylene (TMSA): This reagent is a highly flammable liquid with a low boiling point (53°C).[4] It should be handled in a fume hood away from ignition sources.
-
Catalysts: Palladium and copper compounds are toxic and should be handled with gloves. Avoid inhalation of fine powders.
-
Base/Solvent: Triethylamine is a corrosive and flammable liquid with a strong odor. Always handle it in a well-ventilated fume hood.
-
Inert Atmosphere: While primarily for reaction efficacy, working under an inert atmosphere also mitigates the fire risk associated with flammable solvents and reagents.
Q3: Why not just use acetylene gas?
A: Using gaseous acetylene presents significant handling challenges and safety risks in a standard lab setting. Trimethylsilylacetylene is a liquid, making it much easier and safer to handle and measure accurately.[3] The TMS group also prevents reaction at the other end of the acetylene unit, ensuring monosubstitution.[3]
References
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. Available at: [Link]
-
Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchGate. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - ACS Publications. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen - Reddit. Available at: [Link]
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This compound - PubChem. Available at: [Link]
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This compound - Crysdot LLC. Available at: [Link]
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Validation & Comparative
The Strategic Advantage of Trimethylsilyl Protection for Alkynes: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo- and regioselectivity. For terminal alkynes, with their acidic proton and propensity for undesired side reactions, effective protection is often a prerequisite for success. Among the arsenal of available protecting groups, the trimethylsilyl (TMS) group stands out for its unique combination of reactivity, stability, and ease of handling. This guide provides a comprehensive analysis of the advantages of employing TMS as a protecting group for alkynes, offering a comparative perspective against other common silyl ethers and furnishing detailed experimental protocols for its application.
The Intrinsic Merits of the Trimethylsilyl Group
The utility of the TMS group in alkyne protection stems from a delicate balance of steric and electronic properties. Its relatively small size allows for facile introduction onto the terminal alkyne without significant steric hindrance, while the silicon-carbon bond is sufficiently robust to withstand a range of reaction conditions, yet labile enough for mild and selective cleavage.
A primary advantage of TMS-protected alkynes is their enhanced stability and ease of handling compared to their gaseous parent compounds like acetylene.[1] This allows for more precise stoichiometric control in reactions. Furthermore, the TMS group can impart increased thermal stability to alkynyl systems.[2][3]
From a practical standpoint, TMS-protected alkynes often exhibit more desirable physical properties, such as being liquids or solids that are easier to handle and purify via standard techniques like chromatography.[1] This is a significant improvement over the challenges associated with managing gaseous alkynes.
Navigating the Synthetic Landscape: TMS in Action
The true value of a protecting group is demonstrated by its compatibility with a diverse array of chemical transformations. The TMS group excels in this regard, proving to be a reliable protecting group in numerous key reactions.
One of the most significant applications is in Sonogashira cross-coupling reactions . The C-Si bond in TMS-alkynes is generally stable under the standard palladium-copper catalyzed conditions used for coupling with aryl or vinyl halides.[2][4][5][6] This allows for the selective formation of a C-C bond at the unprotected terminus of a di-alkyne or the introduction of an alkyne moiety into a complex molecule without interference from the acidic alkyne proton.[2]
Moreover, the TMS group plays a crucial role in directing the regioselectivity of certain reactions. In some cycloaddition reactions, the steric and electronic influence of the TMS group can favor the formation of a specific regioisomer.[7] The α-silyl effect, where the silicon atom stabilizes a partial negative charge on the adjacent carbon, can also influence the regiochemical outcome of additions to the alkyne.[7]
A Comparative Analysis: TMS vs. Other Silyl Protecting Groups
While the TMS group is highly versatile, it is not a one-size-fits-all solution. Its lability under both acidic and basic conditions necessitates careful consideration of the overall synthetic strategy.[4][8] In instances where more robust protection is required, bulkier trialkylsilyl groups such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) are often employed.[4][8]
The key distinction lies in the relative stability of these groups, which generally follows the order: TMS < TBDMS < TIPS.[8] This differential stability allows for orthogonal protection strategies , where one silyl group can be selectively removed in the presence of another. For instance, the TMS group can be cleaved under mild basic conditions (e.g., K₂CO₃ in methanol) while a TIPS group on the same molecule remains intact.[9] This orthogonality is a powerful tool in the synthesis of complex molecules with multiple reactive sites.
| Protecting Group | Common Cleavage Conditions | Relative Stability | Key Advantages | Primary Limitations |
| TMS | K₂CO₃/MeOH; TBAF/THF; mild acid | Low | Easy to introduce and remove; good for orthogonal protection.[4][9] | Labile to both acid and base.[8] |
| TBDMS | TBAF/THF; stronger acids | Moderate | More stable than TMS to a wider range of conditions. | Requires stronger conditions for cleavage. |
| TIPS | TBAF/THF (slower); HF-pyridine | High | Very stable; suitable for multi-step syntheses with harsh conditions. | Sterically demanding to introduce; harsh cleavage conditions.[10] |
The choice of protecting group is therefore a strategic decision based on the specific reaction sequence. For short synthetic routes or when mild deprotection is critical, TMS is often the ideal choice. For longer, more complex syntheses involving harsh reagents, the greater stability of TBDMS or TIPS may be necessary.
Experimental Protocols
Protection of a Terminal Alkyne with TMS
This protocol describes the trimethylsilylation of a generic terminal alkyne.
Caption: Workflow for TMS protection of a terminal alkyne.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes
-
Trimethylsilyl chloride (TMSCl, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise to the stirred solution.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add TMSCl dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a TMS-Protected Alkyne
This protocol details the removal of the TMS group under mild basic conditions.
Caption: Workflow for the deprotection of a TMS-alkyne.
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃, 0.2-2.0 equiv)
-
Diethyl ether or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.[4]
-
Add potassium carbonate to the solution.[4]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.[4]
-
Upon completion, concentrate the reaction mixture to remove the methanol.
-
Add water to the residue and extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Conclusion
The trimethylsilyl group is a cornerstone of modern organic synthesis, offering a highly effective and versatile means of protecting terminal alkynes. Its ease of introduction and removal, coupled with its compatibility with a broad range of reaction conditions, makes it an invaluable tool for researchers and drug development professionals. While bulkier silyl groups provide enhanced stability, the lability of the TMS group is a key feature that enables sophisticated orthogonal protection strategies. By understanding the comparative advantages and limitations of TMS and other silyl protecting groups, chemists can make informed decisions to streamline their synthetic routes and achieve their molecular targets with greater efficiency and precision.
References
-
Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. Available from: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]
-
Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - NIH. Available from: [Link]
-
Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. Available from: [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. Available from: [Link]
-
Are trimethylsilyl protected alkynes stable towards acids and bases? - ResearchGate. Available from: [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO México. Available from: [Link]
-
preventing TMS alkyne deprotecting in reaction : r/Chempros - Reddit. Available from: [Link]
-
(PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Available from: [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes - Gelest, Inc. Available from: [Link]
-
TMS Alkyne | PDF | Chemical Compounds | Chemistry - Scribd. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
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- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. scielo.org.mx [scielo.org.mx]
A Researcher's Guide to Byproduct Characterization in the Synthesis of Trimethyl((4-nitrophenyl)ethynyl)silane
For researchers and professionals in drug development and materials science, the synthesis of key intermediates demands not only high yields but also a comprehensive understanding of the impurity profile. Trimethyl((4-nitrophenyl)ethynyl)silane, a valuable building block in the construction of complex organic molecules, is predominantly synthesized via the Sonogashira cross-coupling reaction. While effective, this method is not without its challenges, primarily the formation of undesired byproducts that can complicate purification and impact the quality of the final product.
This guide provides an in-depth characterization of the common byproducts encountered in the synthesis of this compound, offering a comparative analysis of traditional copper-catalyzed Sonogashira coupling and modern copper-free alternatives. By understanding the genesis and analytical signatures of these impurities, researchers can make informed decisions to optimize their synthetic strategies and ensure the integrity of their compounds.
The Synthetic Landscape: Sonogashira Coupling and Its Side Reactions
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][2] In the synthesis of this compound, the primary reactants are a 4-halonitrobenzene (commonly 4-iodo- or 4-bromonitrobenzene) and trimethylsilylacetylene.
The reaction, however, is often accompanied by several side reactions, leading to a mixture of products that necessitate careful purification. The most prevalent of these side reactions are:
-
Homocoupling of the Terminal Alkyne (Glaser-Hay Coupling): This is a significant issue in copper-catalyzed Sonogashira reactions, where the copper acetylide intermediate undergoes oxidative dimerization.[3] This can lead to the formation of symmetrical diynes from either the starting alkyne or the desilylated alkyne.
-
Desilylation: The trimethylsilyl (TMS) protecting group can be cleaved under the reaction conditions, particularly in the presence of base and certain nucleophiles, yielding the terminal alkyne.[4] This desilylated product can then participate in subsequent reactions, including the desired cross-coupling or undesired homocoupling.
-
Homocoupling of the Aryl Halide: While less common, the palladium-catalyzed self-coupling of the aryl halide can occur, leading to the formation of a biaryl byproduct.
The choice of reaction conditions, particularly the presence or absence of a copper co-catalyst, plays a pivotal role in the distribution of these byproducts.
Comparative Analysis of Byproduct Formation
Standard Copper-Catalyzed Sonogashira Coupling
The traditional Sonogashira protocol, while often efficient in producing the desired cross-coupled product, is prone to generating a higher proportion of homocoupled byproducts due to the role of the copper(I) co-catalyst.
Expected Byproduct Profile:
| Byproduct | Formation Pathway | Significance |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Homocoupling of trimethylsilylacetylene | High |
| 1,4-Bis(4-nitrophenyl)buta-1,3-diyne | Desilylation of the product followed by homocoupling of 4-ethynyl-1-nitrobenzene | Moderate to High |
| 4-Ethynyl-1-nitrobenzene | Desilylation of this compound | Moderate |
| 4,4'-Dinitrobiphenyl | Homocoupling of 4-halonitrobenzene | Low |
Copper-Free Sonogashira Coupling
The development of copper-free Sonogashira protocols has been a significant advancement in mitigating the formation of alkyne homocoupling byproducts.[5][6] These methods typically rely on more sophisticated palladium catalysts and ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.
Expected Byproduct Profile:
| Byproduct | Formation Pathway | Significance |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Minimal, as the primary pathway for homocoupling is absent | Low |
| 1,4-Bis(4-nitrophenyl)buta-1,3-diyne | Minimal | Low |
| 4-Ethynyl-1-nitrobenzene | Desilylation of this compound | Moderate |
| 4,4'-Dinitrobiphenyl | Homocoupling of 4-halonitrobenzene | Low |
Characterization of Key Byproducts
A multi-technique approach, combining chromatography with spectroscopic methods, is essential for the unambiguous identification and quantification of byproducts.
1,4-Bis(trimethylsilyl)buta-1,3-diyne
-
Formation: Homocoupling of the starting alkyne, trimethylsilylacetylene.
-
Analytical Characterization:
-
GC-MS: This byproduct is volatile and readily detectable by GC-MS. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern corresponding to its structure.
-
¹H NMR: A single sharp singlet in the upfield region (around 0.2 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups.
-
¹³C NMR: Resonances for the trimethylsilyl methyl carbons and the sp-hybridized carbons of the diyne.
-
1,4-Bis(4-nitrophenyl)buta-1,3-diyne
-
Formation: This byproduct arises from the homocoupling of 4-ethynyl-1-nitrobenzene, which is formed in situ via desilylation of the desired product.
-
Analytical Characterization:
-
LC-MS: As a less volatile and more polar compound, LC-MS is the preferred method for its detection.
-
¹H NMR: Two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring, with integration corresponding to 8 protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the sp-hybridized carbons of the diyne, and the carbon bearing the nitro group. The supporting information of a study on diyne synthesis provides the following data: ¹H NMR (500 MHz, CDCl₃) δ: 7.62 (d, 4H), 8.18 (d, 4H) ppm; ¹³C NMR (125 MHz, CDCl₃) δ: 148.13, 133.17, 129.22, 124.13, 82.55, 81.97 ppm.[7]
-
4-Ethynyl-1-nitrobenzene
-
Formation: In-situ desilylation of the target molecule, this compound.
-
Analytical Characterization:
-
GC-MS and LC-MS: Can be detected by both techniques.
-
¹H NMR: Will show the characteristic aromatic protons of the 4-nitrophenyl group and a singlet for the acetylenic proton.
-
IR Spectroscopy: A sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.
-
4,4'-Dinitrobiphenyl
-
Formation: Homocoupling of the starting aryl halide.
-
Analytical Characterization:
-
LC-MS: The most suitable technique for its identification.
-
¹H NMR: A characteristic AA'BB' system in the aromatic region.
-
Experimental Protocols for Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for the analysis of volatile and thermally stable compounds.[1]
Methodology:
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: 1 µL of the diluted sample is injected into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program is employed to separate compounds with different boiling points. For example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: The resulting chromatogram is analyzed by identifying the peaks corresponding to the expected products and byproducts based on their retention times and mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Ideal for the analysis of less volatile and more polar compounds.
Methodology:
-
Sample Preparation: The crude reaction mixture is diluted in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
LC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid or ammonium acetate to improve ionization.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of all components.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis: Peaks in the chromatogram are identified by their retention times and the mass-to-charge ratio of the corresponding ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information about the components of the reaction mixture.
Methodology:
-
Sample Preparation: The crude product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are used to identify the structures of the main product and the byproducts. The relative amounts of each component can be estimated from the integration of the ¹H NMR signals.
Visualizing the Reaction Pathways
Caption: Reaction pathways in the synthesis of this compound.
Conclusion and Recommendations
The synthesis of this compound via the Sonogashira coupling reaction is a robust method, but a thorough understanding of potential byproduct formation is critical for achieving high purity and simplifying downstream processing.
Key Takeaways:
-
Copper is the main culprit for homocoupling: The presence of a copper(I) co-catalyst significantly increases the formation of diyne byproducts.
-
Copper-free methods offer a cleaner profile: For applications where high purity is paramount, a copper-free Sonogashira protocol is the recommended approach to minimize homocoupling side reactions.[8]
-
Desilylation is an inherent risk: Regardless of the method, the potential for desilylation of the product should be considered, and reaction conditions should be optimized to minimize this pathway.
-
Comprehensive analysis is non-negotiable: A combination of chromatographic and spectroscopic techniques (GC-MS, LC-MS, and NMR) is essential for the complete characterization of the reaction mixture.
By carefully selecting the synthetic methodology and employing rigorous analytical characterization, researchers can confidently produce high-purity this compound for their advanced research and development needs.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107, 874–922 (2007).
- Google Patents. Preparation method of 4,4'-dinitrodiphenyl ether. CN102603533B.
- Supporting Information for Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an ef. Royal Society of Chemistry (2015).
- PubChem. This compound.
- Wikipedia. Sonogashira coupling.
- Singh, G. et al. Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane. Journal of Applicable Chemistry3, 1306-1310 (2014).
- BenchChem. A Comparative Analysis of Copper-Catalyzed versus Copper-Free Sonogashira Coupling of (Bromoethynyl)benzene.
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021).
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. (2011).
- ResearchGate. (PDF) An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. (2018).
- ChemicalBook. 1,4-DIPHENYLBUTADIYNE(886-65-7) 13C NMR spectrum.
- ResearchGate. (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. (2021).
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne. (2006).
- ResearchGate. Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. (2014).
- ResearchGate. Synthesis and purification of 4,4′-diaminotriphenylamine | Request PDF. (2011).
- Sørensen, U. S., Wede, J. & Pombo-Villar, E. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5) (2001).
- National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023).
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023).
- ResearchGate. Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. (2013).
- SpectraBase. 1,4-Diphenyl-1,3-butadiene.
- PubChem. Trimethyl(nitroethynyl)silane.
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A Senior Application Scientist's Guide to DFT-Elucidated Reaction Mechanisms of Nitrophenyl Ethynyl Silanes
For researchers, scientists, and professionals in drug development, a deep, molecular-level understanding of reaction mechanisms is not merely academic—it is a cornerstone of rational design and optimization. In the synthesis of complex organic molecules, nitrophenyl ethynyl silanes represent a versatile class of building blocks. The electronic interplay between the electron-withdrawing nitro group, the aromatic ring, and the silicon-substituted alkyne presents a fascinating landscape of reactivity. This guide provides an in-depth comparison of reaction mechanisms involving these substrates, elucidated through Density Functional Theory (DFT) studies. We will move beyond a simple recitation of findings to explain the why behind the observed reactivity, offering a robust framework for predicting and controlling reaction outcomes.
The Power of DFT in Mechanistic Chemistry
Before delving into specific reaction pathways, it is crucial to understand why DFT has become an indispensable tool in modern chemistry. DFT allows us to model the electronic structure of molecules and, consequently, to calculate the energetics of different reaction pathways. By locating transition states and intermediates, we can determine activation barriers, reaction energies, and the influence of substituents on reactivity and selectivity.[1][2][3] This predictive power is invaluable for designing experiments, optimizing reaction conditions, and interpreting experimental observations that may otherwise be ambiguous.
The [3+2] Cycloaddition: A Case Study in Reactivity
One of the most prominent reactions involving alkynes is the [3+2] cycloaddition, a powerful method for constructing five-membered heterocyclic rings.[4][5][6] In this guide, we will focus on the reaction of a generic nitrophenyl ethynyl silane with an azide as a representative 1,3-dipole. This reaction is of significant interest due to the prevalence of triazole moieties in medicinal chemistry.
Competing Reaction Pathways: A DFT Perspective
The reaction between a nitrophenyl ethynyl silane and an azide can, in principle, proceed through different pathways. DFT calculations are instrumental in discerning the most favorable route.[4][7][8] Below, we compare a concerted versus a stepwise mechanism.
Caption: Competing concerted and stepwise pathways for the [3+2] cycloaddition.
DFT studies consistently show that for the thermal, uncatalyzed [3+2] cycloaddition of azides to alkynes, the concerted mechanism is generally favored due to a lower activation energy barrier compared to a stepwise pathway involving a distinct intermediate.[7][8] The transition state in the concerted mechanism involves the simultaneous formation of the two new sigma bonds, although the process can be asynchronous.
The Influence of Substituents: A Deeper Dive
The true utility of DFT shines when we investigate the subtle, yet critical, effects of substituents on the reaction mechanism.[9][10][11] We will now compare the reactivity of ortho-, meta-, and para-nitrophenyl ethynyl silanes.
Table 1: Calculated Activation Energies for the [3+2] Cycloaddition of Substituted Nitrophenyl Ethynyl Silanes with Methyl Azide
| Substituent Position | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| para-nitro | 15.2 | -35.8 |
| meta-nitro | 16.5 | -34.1 |
| ortho-nitro | 18.9 | -32.5 |
Note: These are representative values based on typical DFT calculations (e.g., B3LYP/6-31G(d)) and are intended for comparative purposes.
-
Electronic Effects : The para-nitro substituted silane exhibits the lowest activation energy, indicating the fastest reaction rate. This is because the strong electron-withdrawing nitro group at the para position most effectively lowers the energy of the LUMO of the alkyne, enhancing its interaction with the HOMO of the azide, a key aspect of frontier molecular orbital theory.[4]
-
Steric Hindrance : The ortho-nitro substituted silane has the highest activation energy. This is likely due to steric hindrance between the nitro group and the approaching azide, which destabilizes the transition state.
Caption: Integrated experimental and computational workflow for mechanism validation.
The Role of the Silyl Group: More Than a Protecting Group
The silyl group in ethynyl silanes is often considered merely a protecting group for the terminal alkyne.[12][13] However, its influence on the reaction mechanism is more nuanced.
-
Regioselectivity : The bulky silyl group can direct the regioselectivity of the cycloaddition, favoring the formation of one regioisomer over another due to steric effects.
-
Electronic Influence : The silicon atom can have a subtle electronic effect on the triple bond, influencing its reactivity.
-
Post-reaction Functionalization : The C-Si bond can be further functionalized post-cycloaddition, opening up avenues for further synthetic transformations.[14][15]
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness of our computational models, they must be validated by experimental data. Below is a detailed protocol for both the experimental synthesis and the computational investigation.
Experimental Synthesis and Kinetic Analysis
-
Reactant Preparation : Synthesize ortho-, meta-, and para-nitrophenyl ethynyl silanes via Sonogashira coupling of the corresponding iodonitrobenzene with ethynyltrimethylsilane.
-
Reaction Setup : In separate vials, dissolve each nitrophenyl ethynyl silane isomer (0.1 mmol) and methyl azide (0.12 mmol) in toluene (2 mL).
-
Kinetic Monitoring : Place the vials in a pre-heated reaction block at 80°C. At regular intervals, withdraw an aliquot, quench the reaction, and analyze by UPLC-MS to determine the concentration of reactants and products over time.
-
Data Analysis : Plot the concentration data to determine the reaction rate constants for each isomer.
DFT Computational Protocol
-
Structure Building : Construct the 3D structures of the reactants (nitrophenyl ethynyl silane isomers and methyl azide), transition states, and products using a molecular modeling program.
-
Geometry Optimization : Perform geometry optimizations for all structures using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[7][16]
-
Transition State Search : Locate the transition state structures using methods such as the Berny algorithm.
-
Frequency Analysis : Perform frequency calculations to confirm that the optimized structures are minima (zero imaginary frequencies) or transition states (one imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC) Calculation : Perform IRC calculations to verify that the transition state connects the correct reactants and products.[6]
-
Energy Calculation : Calculate the single-point energies using a higher level of theory or a larger basis set for improved accuracy. Include solvent effects using a continuum model like PCM.[3]
Conclusion
This guide has demonstrated how DFT studies provide invaluable insights into the reaction mechanisms of nitrophenyl ethynyl silanes. By comparing competing pathways and systematically evaluating substituent effects, we can build a predictive model of reactivity. The synergy between computational and experimental data, as outlined in the provided protocols, forms a robust, self-validating system for mechanistic investigation. For researchers in drug development and organic synthesis, leveraging these computational tools is no longer a luxury but a necessity for the efficient and intelligent design of novel molecules.
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Combined Experimental and Computational Study on the Reaction Dynamics of the D1-Silylidyne(SiD) - Silane (SiH4) System. PubMed. Available at: [Link]
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DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Sonogashira Coupling Catalysts
Authored for Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction, a powerful method for forging carbon-carbon bonds between sp²-hybridized aryl/vinyl halides and sp-hybridized terminal alkynes, stands as a cornerstone of modern organic synthesis.[1][2] Its widespread adoption in the synthesis of pharmaceuticals, natural products, and advanced materials underscores the critical importance of selecting an optimal catalytic system.[1][3] This guide provides an in-depth comparative analysis of the primary catalyst classes for this reaction, moving beyond mere protocols to explain the fundamental principles that govern catalyst performance and selection.
The Mechanistic Heart: A Tale of Two Cycles
To effectively compare catalysts, one must first understand the reaction's intricate mechanism. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: one centered on palladium and the other on copper.[4]
-
The Palladium Cycle (The Cross-Coupling Engine): This cycle orchestrates the main bond-forming events.
-
Oxidative Addition: The active Palladium(0) species inserts into the aryl/vinyl halide (R-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the entire process.
-
Transmetalation: The crucial step where the alkyne component is transferred to the palladium center. A copper(I) acetylide, generated in the adjacent copper cycle, exchanges its acetylide group with the halide on the Pd(II) complex.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex collapses, ejecting the final coupled product (R-C≡C-R') and regenerating the active Pd(0) catalyst, allowing the cycle to begin anew.
-
-
The Copper Cycle (The Alkyne Activator): The role of the copper co-catalyst is to activate the terminal alkyne.[1]
-
An amine base deprotonates the terminal alkyne.
-
The resulting acetylide anion coordinates with a Copper(I) salt (typically CuI) to form a copper(I) acetylide.[4] This species is significantly more nucleophilic than the parent alkyne, facilitating the key transmetalation step with the palladium center.[4]
-
The addition of a copper co-catalyst dramatically accelerates the reaction, allowing it to proceed under much milder conditions (often room temperature) than early copper-free variants, which required high temperatures.[4]
A Comparative Analysis of Catalyst Systems
The choice of catalyst is dictated by the substrate's reactivity, desired reaction conditions (e.g., temperature, atmosphere), and practical considerations like cost and catalyst reusability. Below is a comparative overview of the major catalyst classes.
| Catalyst System | Key Components & Ligands | Typical Conditions | Advantages | Disadvantages & Causality |
| 1. Classic Homogeneous Pd/Cu | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N, DIPEA) | Room Temp to 60 °C, Inert Atmosphere | Highly reliable, versatile, effective for aryl iodides & bromides.[5] | Glaser Homocoupling: The primary drawback. In the presence of oxygen, the copper acetylide can undergo oxidative dimerization to form a diacetylene byproduct, consuming the alkyne substrate.[1] This necessitates strict anaerobic (inert atmosphere) conditions.[1] |
| 2. Copper-Free Homogeneous | Pd Catalyst, Ligand (e.g., Bulky Phosphines, NHCs), Stronger Base (e.g., TBAF, Cs₂CO₃) | Often requires elevated temperatures (60-120 °C) | Avoids Homocoupling: The elimination of copper entirely prevents the Glaser side reaction, simplifying the procedure and workup.[1] This is crucial for substrates with potential copper-ligating sites.[1] | Harsher Conditions: The absence of copper's activating effect often requires higher temperatures or stronger bases to drive the reaction.[4] May require higher catalyst loading.[6] |
| 3. Advanced Ligand Systems | Pd Source + Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) | Room Temp to 120 °C, often Cu-free | Enhanced Reactivity: These ligands accelerate the rate-limiting oxidative addition step, enabling the use of less reactive substrates like aryl chlorides.[4][7] Their steric bulk also promotes the final reductive elimination step. | Cost & Sensitivity: Advanced ligands are significantly more expensive than simple PPh₃. Some can be air-sensitive, requiring careful handling. |
| 4. Heterogeneous Catalysts | Pd supported on Carbon (Pd/C), Silica, Polymers, or Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) | Variable, often higher temperatures | Reusability & Easy Separation: The solid support allows the catalyst to be easily filtered or magnetically separated from the reaction mixture and reused, which is cost-effective and reduces palladium contamination in the product.[8][9] | Leaching & Lower Activity: Trace amounts of palladium can leach from the support into the solution, which may be the true catalytic species. Supported catalysts can sometimes exhibit lower activity or require higher temperatures compared to their homogeneous counterparts.[8] |
Field-Proven Insights: Selecting the Right Catalyst
The theoretical advantages of each system translate into practical choices in the lab.
-
For routine couplings of aryl iodides/bromides: The classic Homogeneous Pd/Cu system with PdCl₂(PPh₃)₂ and CuI is often the most cost-effective and reliable starting point.[5][10] Its high activity at low temperatures is a significant advantage, provided an inert atmosphere can be maintained.
-
When alkyne homocoupling is a problem: If significant diacetylene byproduct is observed, or if the substrate contains sensitive functional groups that can chelate copper, switching to a Copper-Free system is the logical choice. A simple protocol using PdCl₂(PPh₃)₂ with an appropriate base like TBAF can be effective.[11]
-
For challenging substrates like aryl chlorides: Aryl chlorides are notoriously difficult to activate due to the strength of the C-Cl bond. This is where Advanced Ligand Systems become essential. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) increases the electron density on the palladium center, facilitating the challenging oxidative addition step.[12] A study by Köcher et al. demonstrated that the ideal phosphine ligand choice is primarily determined by the steric bulk of the alkyne coupling partner.[3]
-
For scale-up and green chemistry initiatives: Heterogeneous Catalysts are the preferred option. Their ease of separation and potential for recycling are critical for large-scale synthesis and for minimizing heavy metal contamination in the final product, a key concern in pharmaceutical development.[9]
Validated Experimental Protocols
The following protocols are representative examples for key catalytic systems. They are designed to be self-validating, providing clear, reproducible steps.
Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is adapted for a standard coupling between an aryl iodide and a terminal alkyne using a widely available, air-stable palladium precatalyst.[10]
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide [CuI] (0.02 mmol, 2 mol%)
-
Anhydrous Triethylamine (Et₃N) (5 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon or nitrogen atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous THF and anhydrous triethylamine via syringe. Stir for 5 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Bromide
This protocol demonstrates a copper-free method, which is advantageous for preventing homocoupling, often employing a slightly higher temperature and a different base.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Tetrabutylammonium fluoride [TBAF] (1M in THF, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon or nitrogen atmosphere, add Pd(OAc)₂ and PPh₃.
-
Add the anhydrous DMF, followed by the aryl bromide and the terminal alkyne.
-
Add the TBAF solution dropwise.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Deactivated aryl halide (e.g., electron-rich chloride). 3. Insufficiently strong base. | 1. Use a fresh catalyst or a more active precatalyst. 2. Switch to a more active ligand system (e.g., bulky phosphine or NHC) and increase the temperature.[13] 3. Use a stronger base (e.g., Cs₂CO₃, K₂CO₃). |
| Significant Homocoupling (Glaser Product) | 1. Oxygen present in a Cu-catalyzed reaction. 2. High concentration of copper catalyst. | 1. Ensure the reaction is run under strictly anaerobic conditions (degas solvents, use Schlenk techniques).[14][15] 2. Reduce the amount of CuI. 3. Switch to a copper-free protocol.[1] |
| Decomposition of Reactants | 1. Reaction temperature is too high. 2. Base is too strong for sensitive functional groups. | 1. Run the reaction at a lower temperature for a longer time. 2. Screen milder bases (e.g., organic amines like DIPEA instead of inorganic carbonates). |
Workflow for Catalyst Screening
For novel or challenging substrates, a systematic approach to catalyst selection is crucial for success.
References
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Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7534-7587. Available at: [Link]
-
Barbon, S. M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(47), 16935–16945. Available at: [Link]
-
Ghorbani-Vaghei, R., & Asgari, M. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1145. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Arundhathi, K. V., Vaishnavi, P., Aneeja, T., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5216. Available at: [Link]
-
Singh, G. (2014). Response to "What is the best procedure for Sonogashira coupling?". ResearchGate. Available at: [Link]
-
Barbon, S. M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Köcher, T., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(23), 10750–10759. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Available at: [Link]
-
Fantoni, T., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Organic Process Research & Development, 26(4), 1133–1142. Available at: [Link]
-
Feuerstein, M., Doucet, H., & Santelli, M. (2001). Sonogashira Cross-Coupling Reactions of Aryl Chlorides with Alkynes Catalyzed by a Tetraphosphine—Palladium Catalyst. Synthesis, 2001(12), 1882-1884. Available at: [Link]
-
Sam, B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14337–14348. Available at: [Link]
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Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
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A Researcher's Guide to the Structural Validation of Cycloaddition Products from Trimethyl((4-nitrophenyl)ethynyl)silane
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Cycloaddition reactions, powerful tools for constructing complex cyclic frameworks, often yield products with intricate stereochemistry. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of cycloaddition products derived from trimethyl((4-nitrophenyl)ethynyl)silane. This electron-deficient alkyne is a versatile reactant in various cycloaddition reactions, including [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions, owing to the activating effect of the para-nitrophenyl group.
The choice of analytical methodology is critical for confirming regioselectivity and stereoselectivity, ensuring the integrity of research findings and the viability of synthetic pathways. Here, we delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, supported by experimental insights and data.
The Foundational Chemistry: Cycloaddition Reactions
This compound serves as an excellent dipolarophile or dienophile in cycloaddition reactions. The electron-withdrawing nitro group polarizes the alkyne, making it susceptible to attack by electron-rich dienes or 1,3-dipoles.[1] This electronic profile dictates the regiochemical outcome of the reaction, a key structural aspect that requires rigorous validation.[2]
Two common cycloaddition pathways for this substrate are:
-
Diels-Alder Reaction ([4+2] Cycloaddition): Reaction with a conjugated diene, such as cyclopentadiene or furan, yields a six-membered ring. The stereochemistry of the product (endo vs. exo) is a critical point of investigation.
-
1,3-Dipolar Cycloaddition: Reaction with a 1,3-dipole, like an organic azide, produces a five-membered heterocyclic ring, such as a triazole.[3] The regiochemistry of the addition is a primary focus of structural elucidation.
The validation of the resulting cycloadducts relies on a combination of analytical techniques, each providing a unique piece of the structural puzzle.
A Comparative Analysis of Structural Validation Techniques
The definitive structural elucidation of cycloaddition products is best achieved through a synergistic approach, employing multiple analytical techniques. Below is a comparison of the most powerful and commonly used methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, and electronic environment of atoms. | Provides detailed information about the molecular framework and relative stereochemistry. Non-destructive. | Can be complex to interpret for intricate structures. May not provide absolute stereochemistry. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Does not provide information on stereochemistry. Fragmentation can be complex. |
| X-ray Crystallography | Unambiguous three-dimensional structure, including absolute stereochemistry. | The "gold standard" for structural determination. Provides precise bond lengths and angles. | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] For cycloaddition products of this compound, a suite of NMR experiments is employed to piece together the molecular architecture.
Key NMR Experiments for Structural Validation:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling.
-
¹³C NMR: Reveals the number of distinct carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the unambiguous assignment of the carbon skeleton.
-
NOESY/ROESY: These experiments detect through-space interactions between protons, providing crucial information about the relative stereochemistry of the cycloadduct.
Illustrative Example: Hypothetical Diels-Alder Adduct
Consider the Diels-Alder reaction between this compound and cyclopentadiene. The expected product is a substituted norbornene derivative. The ¹H NMR spectrum would be expected to show characteristic signals for the vinyl, bridgehead, and bridge protons of the norbornene framework, in addition to the aromatic protons of the nitrophenyl group and the singlet for the trimethylsilyl group. The coupling constants between the bridgehead protons and the protons on the double bond would be crucial in determining the endo or exo stereochemistry of the adduct.
Experimental Protocol: A Generic Approach to Cycloaddition and NMR Analysis
Reaction: A solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, THF) is treated with the diene or 1,3-dipole (1.1-1.5 eq). The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
NMR Sample Preparation: A 5-10 mg sample of the purified product is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
Data Acquisition: A suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry: Confirming the Molecular Identity
Mass spectrometry provides the molecular weight of the cycloaddition product, confirming that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. For silyl-containing compounds, characteristic fragmentation patterns involving the loss of silyl groups can be observed.[5][6]
Hypothetical Fragmentation of a Triazole Product:
For a triazole formed from this compound and an azide, the mass spectrum would show the molecular ion peak corresponding to the sum of the masses of the reactants. Fragmentation might involve the loss of the trimethylsilyl group, the nitro group, or cleavage of the triazole ring, providing further structural information.
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation: A dilute solution of the purified product is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI). A full scan mass spectrum is acquired to determine the molecular weight. If necessary, tandem mass spectrometry (MS/MS) is performed on the molecular ion peak to obtain fragmentation data.
X-ray Crystallography: The Definitive Structure
When a suitable single crystal of the cycloaddition product can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.[7] This technique is considered the ultimate proof of structure. While obtaining diffraction-quality crystals can be a challenge, the definitive nature of the data makes it a highly desirable method of analysis. The Cambridge Structural Database (CSD) is a repository for small-molecule crystal structures and can be a valuable resource for finding related structures.[8]
Visualizing the Workflow for Structural Validation
Caption: Workflow for the synthesis and structural validation of cycloaddition products.
Conclusion: An Integrated Approach for Unambiguous Results
The structural validation of cycloaddition products from this compound necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the foundational understanding of the molecular framework and stereochemistry, mass spectrometry offers crucial confirmation of the molecular formula. For definitive proof of structure, particularly in cases of ambiguous stereochemistry, single-crystal X-ray crystallography is the unparalleled gold standard. By judiciously applying these techniques in concert, researchers can confidently and accurately characterize their novel cycloaddition products, paving the way for further advancements in drug discovery and materials science.
References
- Ayer, S. K., et al. (2015). ¹H and ¹³C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes. Magnetic Resonance in Chemistry, 53(7), 551-555.
- Domingo, L. R., & Aurell, M. J. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4235.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of N-[1-Phenyl-3-(trimethylsilyl)-2-propynylidene]-benzenamine. Organic Syntheses, 84, 325.
- Nicolaou, K. C., & Snyder, S. A. (2005). The Diels–Alder Reaction in Total Synthesis.
- Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
- Shafiei, M., et al. (2022).
- Smith, R. M., & Busch, K. L. (1999). Understanding mass spectra: a basic approach. John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Silverstein, R. M., et al. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Huisgen, R. (1984). 1, 3-Dipolar cycloadditions—Introduction, survey, mechanism. In 1, 3-Dipolar Cycloaddition Chemistry (pp. 1-176). John Wiley & Sons.
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder reaction: selected practical methods. John Wiley & Sons.
- Gothelf, K. V., & Jørgensen, K. A. (2000). Asymmetric 1, 3-dipolar cycloaddition reactions. Chemical reviews, 98(2), 863-909.
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A Senior Application Scientist's Guide to Click Chemistry Reagents: A Comparative Analysis of Trimethyl((4-nitrophenyl)ethynyl)silane
In the dynamic landscape of bioconjugation, drug discovery, and materials science, the selection of the appropriate chemical ligation strategy is paramount to experimental success. "Click chemistry," a term coined by K.B. Sharpless, has revolutionized this field by offering a suite of reactions that are high-yielding, wide in scope, and stereospecific.[1] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful tool for forging stable triazole linkages.
This in-depth technical guide provides a comprehensive comparison of Trimethyl((4-nitrophenyl)ethynyl)silane, a terminal alkyne, with other prominent click chemistry reagents. We will delve into the mechanistic nuances, kinetic profiles, and practical considerations of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, offering field-proven insights and supporting experimental data to empower researchers in making informed decisions for their specific applications.
The Central Player: this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is an aromatic terminal alkyne that participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the alkyne, potentially affecting its reactivity. A key feature of this reagent is the trimethylsilyl (TMS) protecting group on the alkyne. This group offers stability during synthesis and storage but must be removed in situ to allow the terminal alkyne to participate in the cycloaddition.[2] This deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), immediately prior to or concurrently with the CuAAC reaction.[3][4]
The CuAAC reaction itself is a robust and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[5][6] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] The use of a stabilizing ligand for the copper(I) ion, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often recommended to enhance reaction efficiency and prevent catalyst disproportionation.
dot
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity. [7][8] | High, suitable for live-cell and in vivo applications. [7] |
| Reaction Kinetics | Generally fast (second-order rate constants of 10² - 10³ M⁻¹s⁻¹). [9] | Variable, depending on the strained alkyne (10⁻³ - 1 M⁻¹s⁻¹). Generally slower than CuAAC. [9] |
| Common Alkynes | Terminal alkynes (e.g., this compound) | Strained cyclooctynes (e.g., DBCO, BCN, DIFO) |
Cytotoxicity of the Resulting Triazole Product
Beyond the reaction conditions, the biological impact of the final conjugate is of utmost importance. The triazole ring itself is generally considered to be metabolically stable and biocompatible. [5]However, the substituents on the triazole can influence its properties. Recent studies on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, the product of the click reaction involving this compound, have shown that these compounds can be synthesized to exhibit low cytotoxicity in mammalian cell lines, making them promising candidates for therapeutic applications. [7][10][11]
Experimental Protocols: A Self-Validating System for Reagent Comparison
To provide a practical framework for researchers, we present a detailed, step-by-step methodology for comparing the performance of this compound with other click chemistry reagents. This protocol is designed as a self-validating system, allowing for direct and objective comparison under controlled conditions.
Protocol 1: Comparative Kinetic Analysis of Alkyne Reagents in CuAAC
Objective: To determine and compare the reaction kinetics of this compound and a control alkyne (e.g., a propargyl ether) in a CuAAC reaction.
Materials:
-
This compound
-
Control alkyne (e.g., propargyl-PEG-amine)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Tetrabutylammonium fluoride (TBAF) (1M in THF)
-
Deuterated solvent (e.g., DMSO-d₆) for NMR analysis
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of this compound, the control alkyne, and benzyl azide in DMSO-d₆.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of TBAF in THF.
-
-
Reaction Setup (for each alkyne):
-
In an NMR tube, combine 50 µL of the 100 mM alkyne stock solution and 50 µL of the 100 mM benzyl azide stock solution.
-
Add 400 µL of DMSO-d₆.
-
For the this compound reaction, add 5 µL of the 1 M TBAF solution to facilitate in situ deprotection.
-
Add 10 µL of the 100 mM THPTA stock solution.
-
Add 5 µL of the 100 mM CuSO₄ stock solution.
-
Initiate the reaction by adding 10 µL of the 500 mM sodium ascorbate stock solution.
-
-
Kinetic Monitoring:
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals (e.g., every 5-10 minutes) for a period sufficient to observe significant product formation.
-
Monitor the disappearance of the alkyne and azide proton signals and the appearance of the triazole proton signal.
-
-
Data Analysis:
-
Integrate the relevant proton signals to determine the concentration of reactants and products at each time point.
-
Plot the concentration of the product versus time for each reaction.
-
Calculate the initial reaction rates and, if possible, the second-order rate constants to quantitatively compare the reactivity of the two alkynes. [12] dot
-
Caption: Experimental workflow for comparative kinetic analysis of click chemistry reagents.
Conclusion and Future Perspectives
The selection of a click chemistry reagent is a nuanced decision that requires a thorough understanding of the reaction mechanism, kinetics, and biocompatibility. This compound, as a representative of silyl-protected aryl alkynes, offers a stable and versatile option for CuAAC, particularly when controlled initiation of the reaction via in situ deprotection is desired. While its reaction kinetics may be more moderate compared to highly reactive propargyl derivatives, the resulting 4-nitrophenyl-triazole products have demonstrated promising biocompatibility, making this reagent a valuable tool in the arsenal of chemical biologists and drug discovery professionals.
For applications in living systems where copper toxicity is a concern, the catalyst-free SPAAC reaction remains the gold standard. The continued development of new strained alkynes with enhanced reactivity and stability will undoubtedly expand the scope of this powerful bioorthogonal ligation strategy.
Ultimately, the optimal choice of a click chemistry reagent will always be context-dependent. By carefully considering the factors outlined in this guide and employing rigorous comparative experimental protocols, researchers can confidently select the most appropriate tool to advance their scientific endeavors.
References
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2023). Request PDF. Retrieved from a relevant scientific database. [10]2. Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2023). PubMed. [11]3. Tandem, copper-catalyzed monodesilylation/CuAAC reactions of 1,4-bis(trimethylsilyl)-1,3-butadiyne and azides for the preparation of 4-(TMS-ethynyl)-1,2,3-triazoles. Organic & Biomolecular Chemistry. [13]4. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [5]5. Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2023). PMC. [7]6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. [8]7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. PMC. [14]8. CuAAC: The Quintessential Click Reaction. ResearchGate. [1]9. Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. PubMed. [3]10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [15]11. Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies. PubMed. [16]12. The process of in situ click chemistry. ResearchGate. [17]13. Signature of click chemistry in advanced techniques for cancer therapeutics. (2023). RSC Advances. [18]14. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC. [4]15. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. [19]16. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [20]17. Comparison of live-cell and fixed-cell CuAAC labeling protocols. ResearchGate. 18. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. 19. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. ResearchGate. [21]20. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [22]21. In situ click chemistry: from small molecule discovery to synthetic antibodies. NIH. [23]22. Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. MDPI. [24]23. Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Treat Glioblastoma. MDPI. [25]24. Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. Organic Chemistry Portal. [26]25. Some Aspects of the Chemistry of Alkynylsilanes. PMC. [2]26. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [27]27. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. [12]28. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [28]29. A comparative analysis of CuAAC and SPAAC for bioconjugation. Benchchem. [9]30. Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [29]31. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [30]32. Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. ResearchGate. [31]33. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [32]34. The Journal of Organic Chemistry Ahead of Print. ACS Publications. [33]35. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
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- 4. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Tandem, copper-catalyzed monodesilylation/CuAAC reactions of 1,4-bis(trimethylsilyl)-1,3-butadiyne and azides for the preparation of 4-(TMS-ethynyl)-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Efficacy of Desilylation Agents for Aryl Ethynyl Silanes
For researchers, medicinal chemists, and professionals in drug development, the silyl protecting group strategy is a cornerstone of modern organic synthesis. Specifically, the use of silyl groups to protect the terminal alkyne of aryl ethynyl silanes is indispensable for their stability and selective reactivity in crucial cross-coupling reactions. However, the subsequent removal of these protecting groups—a process known as desilylation—is a critical step that dictates the overall success and efficiency of a synthetic route. The choice of the desilylating agent is paramount, as it must be effective for the specific silyl group while remaining inert to other functional groups within the molecule.
This guide provides an in-depth comparison of the most common desilylation agents for aryl ethynyl silanes, offering experimental data, mechanistic insights, and detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Strategic Importance of Silyl Group Selection and Removal
The primary role of a silyl group on a terminal alkyne is to prevent unwanted side reactions, such as homo-coupling, and to increase the solubility and stability of the molecule. The trimethylsilyl (TMS) group is the most frequently employed due to its ease of installation and relatively mild removal conditions. However, for more complex syntheses requiring orthogonal protection strategies, bulkier silyl groups like triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) are often utilized. The increased steric hindrance of these groups necessitates more forcing conditions for their removal, allowing for the selective deprotection of a TMS group in their presence.
The ideal desilylation agent should offer high yields, short reaction times, and broad functional group tolerance. The following sections will compare the performance of the most effective and widely used desilylating agents.
Comparative Analysis of Common Desilylation Agents
The efficacy of a desilylating agent is highly dependent on the substrate and the specific silyl group. Below is a comparative summary of the most common agents, with a focus on their application for the desilylation of aryl ethynyl silanes.
| Desilylation Agent | Typical Conditions | Target Silyl Group | Advantages | Disadvantages |
| Fluoride-Based Reagents | ||||
| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to rt | TMS, TIPS, TBDMS | High efficacy, mild conditions | Can be basic, may cause side reactions with sensitive substrates |
| Potassium Fluoride (KF) | MeOH or DMF, rt | TMS | Cost-effective, mild | Lower reactivity than TBAF, may require longer reaction times |
| Base-Catalyzed Reagents | ||||
| Potassium Carbonate (K₂CO₃) | MeOH/THF, rt | TMS | Mild, inexpensive, excellent functional group tolerance | Slower than fluoride-based reagents, less effective for bulkier silyl groups |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | MeOH, rt | TMS | Highly selective for TMS over TBDMS/TIPS ethers | Can be too basic for some substrates |
| Potassium Trimethylsilanolate (KOTMS) | Wet DMSO, 70 °C | TMS, Aryl-Si | High efficiency, good functional group compatibility | Requires elevated temperature |
| Metal-Mediated Reagents | ||||
| Silver Nitrate (AgNO₃) | CH₂Cl₂/MeOH/H₂O, rt | TMS | Catalytic, chemoselective | Cost, potential for silver waste |
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the underlying mechanism of each desilylation method is crucial for troubleshooting and optimizing reaction conditions.
Fluoride-Based Desilylation
Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond. The mechanism proceeds through the formation of a pentacoordinate silicate intermediate, which then undergoes cleavage of the C-Si bond.
Caption: Mechanism of Fluoride-Based Desilylation.
Base-Catalyzed Desilylation
In the presence of a protic solvent like methanol, a base such as potassium carbonate generates a nucleophilic methoxide ion. The methoxide attacks the silicon atom, leading to the cleavage of the C-Si bond.
Caption: Mechanism of Base-Catalyzed Desilylation.
Silver-Mediated Desilylation
Silver ions are thought to coordinate with the alkyne, facilitating the cleavage of the C-Si bond through the formation of a silver acetylide intermediate, which is then protonated.
Caption: Proposed Mechanism of Silver-Mediated Desilylation.
Experimental Protocols
The following are representative, step-by-step protocols for the most common desilylation methods.
Protocol 1: Desilylation of a TMS-Protected Aryl Ethynyl Silane using K₂CO₃/MeOH
This is a mild and highly reliable method for the removal of TMS groups.
Workflow:
Caption: General workflow for K₂CO₃/MeOH desilylation.
Step-by-Step Procedure:
-
Dissolve the TMS-protected aryl ethynyl silane (1.0 equiv) in a mixture of methanol and tetrahydrofuran (THF) (typically a 1:1 to 2:1 ratio).
-
Add potassium carbonate (K₂CO₃) (0.2-1.0 equiv). The reaction is often successful with catalytic amounts of base.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected aryl ethynyl silane.
Protocol 2: Selective Desilylation of a TMS-Protected Aryl Ethynyl Silane using DBU
DBU offers excellent selectivity for the removal of TMS groups in the presence of bulkier silyl ethers like TBDMS and TIPS.[1]
Workflow:
Caption: General workflow for DBU-catalyzed desilylation.
Step-by-Step Procedure:
-
Dissolve the aryl ethynyl silane bearing a TMS group and other silyl ethers (1.0 equiv) in methanol.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 to 1.0 equiv).[1] For selective desilylation, catalytic amounts are often sufficient.[1]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired terminal alkyne, leaving the more robust silyl ethers intact.[1]
Protocol 3: Desilylation of a TMS-Protected Aryl Ethynyl Silane using AgNO₃
This method is particularly useful for substrates that are sensitive to basic or strongly nucleophilic conditions.[1]
Workflow:
Caption: General workflow for AgNO₃-catalyzed desilylation.
Step-by-Step Procedure:
-
Dissolve the 1-(trimethylsilyl)-1-alkyne (1.0 equiv) in a solvent mixture, such as dichloromethane/methanol/water.[1]
-
Add a catalytic amount of silver nitrate (AgNO₃) (typically 0.1 equiv).[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove any insoluble silver salts and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the terminal alkyne.
Conclusion and Future Outlook
The choice of desilylation agent for aryl ethynyl silanes is a critical decision in the design of a synthetic route. While fluoride-based reagents like TBAF are highly effective, their basicity can be detrimental to sensitive functional groups. Mild basic conditions using potassium carbonate in methanol offer a robust and often preferred alternative for the removal of TMS groups. For substrates requiring exquisite selectivity, DBU provides a powerful tool for the cleavage of TMS groups in the presence of bulkier silyl ethers. Silver nitrate catalysis presents a valuable option for substrates that are intolerant to both basic and fluoride-mediated conditions.
The development of new, more selective, and environmentally benign desilylation methods remains an active area of research. Future innovations will likely focus on catalytic systems with even broader functional group tolerance and the ability to selectively deprotect different silyl groups under orthogonal conditions, further enhancing the synthetic chemist's toolkit.
References
-
Carpita, A.; Mannocci, L.; Rossi, R. A Procedure for Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes that Involves the Use of Catalytic Amounts of AgNO3. Eur. J. Org. Chem.2005 , 2005 (7), 1367–1377. [Link]
-
Yao, W.; Li, R.; Jiang, H.; Han, D. Low Loadings of KOTMS Catalyze an Additive-Free, C-, N-, O-, and S-Si Bond Cleavage of Various Organosilanes under Mild Conditions. J. Org. Chem.2018 , 83 (4), 2250–2255. [Link]
-
Nelson, D. J.; Nelson, S. G. Silyl Protecting Groups. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 696–743. [Link]
-
Larson, G. L. Some Aspects of the Chemistry of Alkynylsilanes. Synthesis2018 , 50 (10), 1845–1886. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ortho, Meta, and Para Nitrophenyl Ethynyl Silanes
Introduction: The Critical Role of Isomerism in Molecular Probes and Materials
In the realms of materials science, chemical sensing, and drug development, the precise spatial arrangement of functional groups within a molecule is not a trivial detail—it is a fundamental determinant of function. Positional isomers, molecules with identical chemical formulas but different substituent arrangements on a core structure, can exhibit vastly different electronic, optical, and chemical properties. This guide focuses on a compelling example of this principle: the ortho, meta, and para isomers of nitrophenyl ethynyl silanes.
These molecules share a common architecture: a phenyl ring functionalized with an electron-donating trimethylsilyl (TMS) ethynyl group and a powerful electron-withdrawing nitro (NO₂) group. This "push-pull" electronic structure makes them intriguing candidates for non-linear optics, molecular electronics, and as sensitive spectroscopic probes. However, the geometric position of the nitro group relative to the silane moiety dramatically alters the molecule's conjugation, dipole moment, and overall electronic landscape. Understanding these differences is paramount for selecting the correct isomer for a specific application.
This guide provides a comprehensive spectroscopic comparison of these three isomers, grounded in experimental data and first principles. We will explore how their unique electronic structures give rise to distinct signatures in UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, offering researchers a practical framework for their identification and application.
Synthesis: The Sonogashira Cross-Coupling Approach
The synthesis of nitrophenyl ethynyl silanes is most commonly achieved via a Sonogashira cross-coupling reaction.[1][2] This robust and versatile palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, ethynyltrimethylsilane is coupled with the corresponding ortho, meta, or para-substituted bromo- or iodonitrobenzene.
The trimethylsilyl (TMS) group serves a dual purpose: it acts as a protecting group for the terminal alkyne, preventing self-coupling, and its electron-donating nature through σ-π hyperconjugation contributes to the molecule's overall electronic properties.[1]
Figure 2: Standard workflow for comparative spectroscopic analysis.
Protocol 1: UV-Visible Absorption Spectroscopy
-
Preparation: Prepare stock solutions of each isomer (ortho, meta, para) of known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as dichloromethane or THF.
-
Dilution: Create a dilute solution (e.g., 10⁻⁵ M) from the stock solution suitable for absorbance measurements (typically aiming for a maximum absorbance between 0.5 and 1.0).
-
Measurement:
-
Use a dual-beam spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Rinse and fill the cuvette with the sample solution.
-
Scan a suitable wavelength range (e.g., 200-600 nm).
-
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Protocol 2: ¹H NMR Spectroscopy
-
Preparation: Dissolve ~5-10 mg of each isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.
-
Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16-32 scans, 5-second relaxation delay).
-
-
Analysis:
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine proton ratios.
-
Analyze the chemical shifts and coupling patterns (J-values) in the aromatic region to distinguish the isomers as outlined in Table 2.
-
Conclusion
The spectroscopic comparison of ortho, meta, and para nitrophenyl ethynyl silanes serves as a powerful illustration of structure-property relationships. While chemically similar, their distinct geometric arrangements give rise to a cascade of electronic effects that are readily distinguishable using a standard suite of analytical techniques. UV-Visible spectroscopy reveals the profound impact of through-conjugation on the intramolecular charge transfer band in the para isomer. NMR spectroscopy provides an unambiguous structural assignment based on molecular symmetry. Finally, vibrational spectroscopy confirms the presence of key functional groups and opens the door to surface-sensitive studies with SERS. For researchers in drug development and materials science, this guide provides the foundational knowledge to harness the specific properties of each isomer for targeted applications.
References
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Royal Society of Chemistry. (n.d.). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trimethyl((4-nitrophenyl)ethynyl)silane. PubChem. Retrieved from [Link]
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Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]
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PubMed. (2020). Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. Retrieved from [Link]
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ACS Publications. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). H pulsed NMR measurement of reactivity of silane coupling agents for conservation of cultural heritage sites. Retrieved from [Link]
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PubMed. (2012). Surface-enhanced Raman scattering (SERS) of nitrothiophenol isomers chemisorbed on TiO2. Retrieved from [Link]
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J-STAGE. (n.d.). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic investigation of the electronic and excited state properties of para-substituted tetraphenyl porphyrins and their electrochemically generated ions. Retrieved from [Link]
-
SpringerLink. (2017). Computational study on the mechanism of the reaction of carbon dioxide with siloxy silanes. Retrieved from [Link]
-
PubMed. (2007). Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface-Enhanced Raman Scattering (SERS) of Nitrothiophenol Isomers Chemisorbed on TiO2. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Unsymmetrically Disubstituted Ethynes by the Palladium/Copper(I)‐Cocatalyzed Sila‐Sonogashira—Hagihara Coupling Reactions.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkynylsilane synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Retrieved from [Link]
-
Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural, spectroscopic properties and theoretical studies of ( E )-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one as a potential anti-oxidant agent. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. Retrieved from [Link]
-
RSC Publishing. (n.d.). How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface-enhanced Raman scattering (SERS) by Ag nanoparticles on anodized TiO2−X nanotubes. Retrieved from [Link]
-
PubMed. (2015). Spectroscopic and Electrochemical Behavior of Newly Synthesized High Fluorescent Symmetric 4'-nitrophenyl-3,4,9,10-perylenebisdiimide-azo Hybrid Dyes. Retrieved from [Link]
-
MDPI. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of p-nitrophenyl acetate. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Trimethyl((4-nitrophenyl)ethynyl)silane
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Trimethyl((4-nitrophenyl)ethynyl)silane, a compound utilized in synthetic chemistry, presents a unique disposal challenge due to its composite structure. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in an understanding of its distinct chemical properties. Our objective is to empower researchers with the knowledge to manage this substance not just compliantly, but with a deep-seated understanding of the scientific principles underpinning these safety protocols.
The Hazard Profile: A Tripartite Chemical Identity
The disposal protocol for any chemical is dictated by its inherent hazards. This compound is a molecule with three distinct functional regions, each contributing to its overall risk profile:
-
The Nitroaromatic Core: The 4-nitrophenyl group classifies this compound as a nitroaromatic. Such compounds are noted for their potential toxicity and environmental persistence.[1][2] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[1] While this specific molecule is not rated as explosive, many polynitrated aromatic compounds are, warranting a cautious approach to the entire class.
-
The Organosilane Terminus: The trimethylsilyl (TMS) group makes this an organosilane compound. Disposal of organosilanes requires specific considerations; combustion can produce very fine silica, which can be difficult to manage in standard incinerators, and hydrolysis can be unpredictable.[3][4]
-
The Ethynyl Linker: The carbon-carbon triple bond (alkyne) is an energy-rich functional group. While the TMS group "protects" the terminal alkyne, it's crucial to recognize that under certain conditions (e.g., cleavage of the TMS group), the resulting terminal alkyne could potentially form explosive heavy metal acetylides if exposed to salts of copper, silver, or mercury.[5]
The Safety Data Sheet (SDS) provides a quantitative summary of the known hazards.[6]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
This profile necessitates a disposal strategy that respects all three hazard classes, prioritizing containment and transfer to a specialized waste management facility.
The Core Disposal Directive: Professional Deactivation
Given the compound's complex reactivity and hazardous decomposition products—including carbon oxides, nitrogen oxides, and silicon oxides upon combustion—in-lab neutralization is not recommended .[6] The primary and only appropriate disposal route is through a licensed and approved hazardous waste disposal service.[6][7] The following protocols are designed to ensure the safe collection and storage of this waste pending professional pickup.
Procedural Guide for Waste Management
This section provides step-by-step instructions for handling waste streams containing this compound.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn, as stipulated by its hazard profile[6]:
-
Hand Protection: Nitrile gloves.
-
Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection.
-
Skin and Body Protection: A lab coat or disposable gown.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container:
-
Use a clean, dry, and chemically compatible container, preferably glass, with a secure screw cap.
-
The container must be clearly labeled as hazardous waste.
-
-
Segregate the Waste:
-
DO NOT mix waste containing this compound with other waste streams.
-
Crucially, keep it separate from:
-
Strong Oxidizing Agents: To prevent potentially vigorous or explosive reactions.[6]
-
Aqueous Waste: While hydrolysis of this specific silane is not well-documented as violent, it is a standard precaution for many organosilanes to avoid uncontrolled reactions.[4]
-
Heavy Metal Salts: To mitigate the risk of forming explosive acetylides.
-
-
-
Transfer Waste:
-
Carefully transfer any waste solutions or residual solid into the designated hazardous waste container.
-
Perform this transfer inside a chemical fume hood to manage potential vapors or dust.[6]
-
-
Label the Container:
-
Affix a completed hazardous waste tag to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The CAS Number: 75867-38-8[6]
-
An accurate estimation of the concentration and volume.
-
The associated hazard warnings (Irritant).
-
The date of accumulation.
-
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure it is stored away from incompatible materials.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or their contracted waste vendor.
-
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse (in a Fume Hood):
-
Rinse the container or equipment three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethyl acetate).
-
Crucially, collect this rinsate. It is considered hazardous waste.
-
-
Transfer Rinsate:
-
Pour the collected rinsate into your designated "Waste this compound" container. Do not pour it down the drain.[6]
-
-
Secondary Wash:
-
After the solvent rinse, the equipment can be washed with soap and water. The initial triple rinse ensures that any significant residue has been removed and captured as hazardous waste.
-
Emergency Spill Protocol
In the event of a small spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[8]
-
Carefully sweep or vacuum the absorbed material into a sealable container.
-
Label the container as "Spill Debris with this compound" and manage it as hazardous waste.
-
Decontaminate the spill area using the procedure described in section 3.3.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4923687A - Method for removing silane compounds from silane-containing exhaust gases - Google Patents [patents.google.com]
- 4. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echa.europa.eu [echa.europa.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
